trans-4-Bromo-beta-nitrostyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-71-9, 3156-37-4 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC121158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of trans-4-Bromo-β-nitrostyrene
Introduction: The Significance of a Versatile Synthetic Intermediate
trans-4-Bromo-β-nitrostyrene is a halogenated aromatic nitroalkene of considerable interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the carbon-carbon double bond renders the molecule highly reactive and thus a valuable precursor for a variety of more complex molecular architectures. Its utility is most notably demonstrated in its role as a key building block for the synthesis of substituted phenethylamines and other pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and reproducible method for the synthesis of trans-4-Bromo-β-nitrostyrene via the Henry reaction, followed by a detailed protocol for its thorough characterization using modern analytical techniques.
Synthesis of trans-4-Bromo-β-nitrostyrene: A Modified Henry Reaction Protocol
The synthesis of trans-4-Bromo-β-nitrostyrene is most efficiently achieved through a base-catalyzed condensation reaction between 4-bromobenzaldehyde and nitromethane, a classic example of the Henry (or nitroaldol) reaction.[1] This is followed by an in-situ acid-catalyzed dehydration of the intermediate nitroaldol to yield the desired β-nitrostyrene. The following protocol has been optimized for high yield and purity.
Reaction Mechanism: The Henry Condensation and Dehydration
The reaction proceeds in two main stages:
-
Nitroaldol Addition: A base, in this case, sodium hydroxide, deprotonates the α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
-
Dehydration: The resulting β-nitro alkoxide is protonated by the solvent (methanol) to form a β-nitro alcohol intermediate. Subsequent treatment with a strong acid (hydrochloric acid) facilitates the elimination of a water molecule, leading to the formation of the thermodynamically stable trans-alkene.
Caption: The reaction mechanism for the synthesis of trans-4-Bromo-β-nitrostyrene.
Experimental Protocol: Synthesis
Materials and Equipment:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
pH paper
Safety Precautions:
-
Nitromethane: is a flammable liquid and a suspected carcinogen. It can form explosive mixtures with air and is shock-sensitive if contaminated with amines, acids, or bases.[2] Always handle nitromethane in a well-ventilated fume hood with grounded equipment and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[2]
-
Sodium Hydroxide and Hydrochloric Acid: are corrosive. Handle with care, wearing appropriate PPE.
-
trans-4-Bromo-β-nitrostyrene: The vapors of hot solutions are irritating to the eyes and nose, and the solid can be a skin irritant.[3] Handle with appropriate PPE.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of methanol.
-
Cool the flask in an ice bath to approximately 0-5 °C.
-
Slowly add 5.0 mL of nitromethane to the stirred solution.
-
Prepare a solution of 4.0 g of sodium hydroxide in 20 mL of cold water.
-
Using a dropping funnel, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 15 °C. A precipitate may form during this addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing 200 mL of a 10% hydrochloric acid solution, also cooled in an ice bath. A yellow precipitate of trans-4-Bromo-β-nitrostyrene will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Dry the crude product in a desiccator.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude trans-4-Bromo-β-nitrostyrene in a minimal amount of hot ethanol in a beaker.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
| Parameter | Value |
| Starting Material | 4-Bromobenzaldehyde, Nitromethane |
| Catalyst | Sodium Hydroxide |
| Solvent | Methanol |
| Reaction Temperature | 0-15 °C |
| Purification Method | Recrystallization from Ethanol |
| Expected Yield | 75-85% |
| Appearance | Yellow crystalline solid |
Characterization of trans-4-Bromo-β-nitrostyrene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.
Caption: A typical workflow for the characterization of synthesized compounds.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.
| Parameter | Expected Value |
| Melting Point | 148-150 °C[4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of trans-4-Bromo-β-nitrostyrene should exhibit characteristic absorption bands.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1640 | C=C Stretch (alkene) | Conjugated Alkene |
| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ Stretch | Nitro Group |
| ~970 | C-H Bend (trans-alkene) | trans-Disubstituted Alkene |
| ~830 | C-H Bend (p-disubstituted) | para-Disubstituted Benzene Ring |
| ~550 | C-Br Stretch | Aryl Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 1H | Vinylic Proton (β to nitro group) |
| ~7.6 | Doublet | 1H | Vinylic Proton (α to nitro group) |
| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to C=C) |
| ~7.4 | Doublet | 2H | Aromatic Protons (ortho to Br) |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Vinylic Carbon (β to nitro group) |
| ~138 | Vinylic Carbon (α to nitro group) |
| ~132 | Aromatic Carbons (ortho to Br) |
| ~130 | Aromatic Carbon (ipso to C=C) |
| ~129 | Aromatic Carbons (ortho to C=C) |
| ~126 | Aromatic Carbon (ipso to Br) |
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₈H₆BrNO₂ ≈ 227 and 229 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[5]
-
Major Fragments:
-
Loss of NO₂ (m/z - 46)
-
Loss of Br (m/z - 79/81)
-
Fragments corresponding to the bromophenyl cation and other stable carbocations.
-
Conclusion
The synthesis and characterization of trans-4-Bromo-β-nitrostyrene can be reliably achieved through the methodologies outlined in this guide. The Henry reaction provides an efficient route to this valuable intermediate, and its identity and purity can be unequivocally confirmed through a combination of melting point determination, FTIR, NMR, and mass spectrometry. Adherence to the detailed protocols and safety precautions is paramount for the successful and safe execution of this synthesis. This comprehensive guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of new chemical entities derived from this versatile building block.
References
- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
- BenchChem. (n.d.). Optimization of reaction conditions for nitrostyrene synthesis.
-
PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
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SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)
- Supporting Inform
- University of Rochester, Department of Chemistry. (n.d.).
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PubMed. (1992, March). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. Retrieved from [Link]
- Amerigo Scientific. (n.d.). trans-4-Bromo-β-nitrostyrene (99%).
- Crescent Chemical Company. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29).
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chemical properties of trans-4-bromo-beta-nitrostyrene
An In-Depth Technical Guide to the Chemical Properties and Reactivity of trans-4-bromo-β-nitrostyrene
Executive Summary
trans-4-bromo-β-nitrostyrene is a halogenated nitrostyrene derivative that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its rich reactivity, primarily dictated by the electron-withdrawing nitro group conjugated with the styrenyl backbone, makes it a potent building block for a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, core chemical properties, and key reactive pathways. We delve into the mechanistic underpinnings of its preparation via the Henry reaction, its utility as a Michael acceptor, and its role as a precursor to pharmacologically significant phenethylamines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important compound.
Introduction: The Strategic Importance of trans-4-bromo-β-nitrostyrene
trans-4-bromo-β-nitrostyrene, with the chemical formula C₈H₆BrNO₂, is a yellow crystalline solid that has garnered significant attention as a synthetic intermediate.[1][2] Its structure features a p-brominated phenyl ring attached to a nitro-substituted vinyl group, a combination that confers a unique and powerful reactivity profile. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the double bond highly electrophilic, making it susceptible to nucleophilic attack. This fundamental property is the cornerstone of its synthetic utility.
The compound is a key precursor in the synthesis of pharmaceuticals, particularly substituted phenethylamines, a scaffold present in numerous natural products and psychoactive compounds.[3][4] Furthermore, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds for drug discovery.[5][6]
Synthesis: The Henry (Nitroaldol) Reaction
The most common and enduring method for preparing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the resulting β-nitro alcohol intermediate to yield the nitroalkene.[3][7]
Mechanistic Rationale
The reaction proceeds in two distinct stages. First, a base (e.g., ammonium acetate, or an alkali hydroxide) deprotonates the nitroalkane (nitromethane in this case) to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting nitroaldol adduct is then dehydrated, often facilitated by heat and an acidic workup or the reaction conditions themselves, to form the thermodynamically stable trans-alkene. The trans-isomer is generally favored due to reduced steric hindrance compared to the cis-isomer.
Figure 1: Synthesis of trans-4-bromo-β-nitrostyrene via the Henry Reaction.
Experimental Protocol: Conventional Synthesis
This protocol is adapted from standard procedures for the Henry condensation.[8][9]
Materials:
-
4-bromobenzaldehyde
-
Nitromethane (used in excess as both reagent and solvent)
-
Ammonium acetate (catalyst)
-
Glacial acetic acid
-
Methanol or Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in nitromethane (5-10 equivalents).
-
Add ammonium acetate (0.4 equivalents) to the solution. Some procedures may also include glacial acetic acid.[8]
-
Heat the reaction mixture to reflux (approx. 100°C) and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A yellow precipitate of the product should form.
-
Remove the excess nitromethane under reduced pressure using a rotary evaporator.
-
The crude solid is then collected by vacuum filtration and washed with cold water to remove the catalyst and other water-soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield bright yellow crystals of trans-4-bromo-β-nitrostyrene.
Expert Insight: The choice of catalyst is crucial. While strong bases like NaOH can be used, they often require very low temperatures (-10 to 15°C) to prevent side reactions.[10] Ammonium acetate is a milder catalyst that, when used with heating, effectively promotes both the condensation and subsequent dehydration in a one-pot fashion, simplifying the procedure.[8]
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physical and Chemical Properties
The key physical and chemical identifiers for trans-4-bromo-β-nitrostyrene are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [2] |
| CAS Number | 5153-71-9 | [2] |
| Molecular Formula | C₈H₆BrNO₂ | [2] |
| Molecular Weight | 228.04 g/mol | [2] |
| Appearance | Yellow to yellow-green crystalline solid | [1][11] |
| Melting Point | 148-150 °C | [12] |
| Solubility | Insoluble in water | [13] |
Table 1: Physical and Chemical Properties of trans-4-bromo-β-nitrostyrene.
Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the molecule.
| Technique | Key Features and Interpretation | Source(s) |
| ¹H NMR | Signals corresponding to the vinylic protons typically appear as doublets in the 7.5-8.2 ppm range, with a large coupling constant (J ≈ 13.6 Hz) confirming the trans geometry. Aromatic protons appear as two doublets characteristic of a 1,4-disubstituted benzene ring. | [2][14] |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are observed around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. A peak around 960-970 cm⁻¹ corresponds to the trans C-H bend of the alkene. | [2] |
| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺ would appear at m/z 227 and 229. | [2] |
Table 2: Summary of Key Spectroscopic Data for trans-4-bromo-β-nitrostyrene.
Core Reactivity and Synthetic Utility
The synthetic power of trans-4-bromo-β-nitrostyrene stems from its electron-deficient double bond, making it a prime substrate for several crucial transformations.
The Michael Addition: A Gateway to Functionalization
trans-4-bromo-β-nitrostyrene is an excellent Michael acceptor.[11][12] It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The reaction is often catalyzed by a base, which generates the nucleophile. The nucleophile then adds to the β-carbon, breaking the π-bond and forming a new nitronate intermediate, which is subsequently protonated during workup.
Figure 2: General Mechanism of the Michael Addition to trans-4-bromo-β-nitrostyrene.
Reduction to 4-Bromophenethylamine
One of the most significant applications of β-nitrostyrenes is their reduction to phenethylamines.[15] This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more user-friendly methods have been developed.[4]
A particularly efficient one-pot procedure utilizes sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂).[16][17][18] This system provides the corresponding phenethylamine in high yields under mild conditions and with short reaction times (10-30 minutes), avoiding the need for an inert atmosphere.[15][18][19]
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An In-depth Technical Guide to trans-4-Bromo-β-nitrostyrene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of trans-4-bromo-β-nitrostyrene, a versatile synthetic intermediate with significant applications in organic chemistry and drug development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, provides a detailed and validated synthetic protocol, and explores its utility as a key building block in the creation of novel therapeutic agents.
Core Compound Identification and Properties
trans-4-Bromo-β-nitrostyrene is a substituted nitrostyrene, a class of compounds recognized for their utility as powerful Michael acceptors and precursors to a wide array of functionalized molecules.[1] The presence of the electron-withdrawing nitro group and the bromine atom on the phenyl ring significantly influences its reactivity and makes it a valuable reagent in medicinal chemistry.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and properties for trans-4-bromo-β-nitrostyrene is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 5153-71-9 | [2][3] |
| Molecular Formula | C₈H₆BrNO₂ | [1][2] |
| Molecular Weight | 228.04 g/mol | [2][3] |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [2] |
| Appearance | Yellow to yellow-green crystalline powder | [Sigma-Aldrich] |
| Melting Point | 148-150 °C | [3] |
| InChI Key | LSGVHLGCJIBLMB-AATRIKPKSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1/C=C/[O-])Br | [2] |
Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. Representative data can be found in public databases such as PubChem.[2] Key expected spectral features include:
-
¹H NMR: Signals corresponding to the vinyl protons and the aromatic protons of the bromophenyl group. The large coupling constant between the vinyl protons is characteristic of the trans configuration.
-
IR Spectroscopy: Strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), as well as C=C stretching of the alkene.
Synthesis of trans-4-Bromo-β-nitrostyrene via Henry-Knoevenagel Condensation
The most reliable and widely employed method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[4] The following protocol provides a detailed, field-proven methodology for the synthesis of trans-4-bromo-β-nitrostyrene from 4-bromobenzaldehyde and nitromethane.
Causality Behind Experimental Choices
-
Choice of Reactants: 4-bromobenzaldehyde serves as the electrophilic carbonyl component, while nitromethane, with its acidic α-protons, acts as the nucleophile precursor.
-
Catalyst: A primary amine, such as benzylamine, or an ammonium salt like ammonium acetate in acetic acid is commonly used.[4][5] The amine catalyst operates by forming a more reactive iminium ion with the aldehyde, which is then attacked by the nitronate anion. This approach offers good yields and stereoselectivity for the trans isomer.
-
Solvent: Acetic acid is an effective solvent that also acts as a co-catalyst, facilitating both the condensation and the subsequent dehydration of the intermediate nitroalkanol.[5]
-
Temperature Control: The reaction is typically heated to drive the dehydration step and ensure a reasonable reaction rate. A temperature range of 70-80°C is often optimal for achieving a high yield in a safe manner.[4]
Diagram of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of trans-4-Bromo-β-nitrostyrene.
Detailed Step-by-Step Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq).
-
Add glacial acetic acid as the solvent (approximately 3-5 mL per gram of aldehyde).
-
Heat the reaction mixture to reflux (the temperature will be around 100-115°C) with vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of ice and water. A yellow solid will precipitate.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid and salts.
-
Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration and dry them under vacuum.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, IR) to confirm its identity and purity.
Applications in Drug Development and Medicinal Chemistry
The electrophilic nature of the β-carbon in the nitroalkene moiety makes trans-4-bromo-β-nitrostyrene a potent Michael acceptor. This reactivity is the cornerstone of its utility in constructing complex molecular architectures relevant to drug discovery.
Role as a Michael Acceptor
The compound readily reacts with a variety of nucleophiles (e.g., thiols, amines, enolates) in a conjugate addition reaction. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in library synthesis for drug screening. For instance, the reaction of β-nitrostyrenes with β-diketones can be efficiently catalyzed to form new C-C bonds. The resulting adducts can then be further manipulated; for example, the nitro group can be reduced to an amine, providing a pathway to pharmacologically active phenethylamine scaffolds.[6]
Caption: Utility of trans-4-Bromo-β-nitrostyrene as a Michael acceptor.
Precursor to Biologically Active Compounds
Derivatives of β-nitrostyrene have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] The bromo-substituted phenyl ring, in particular, can be a key feature for enhancing potency or modulating the pharmacokinetic properties of a drug candidate. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding, or it can serve as a handle for further synthetic modifications, such as in palladium-catalyzed cross-coupling reactions.
While specific studies focusing solely on trans-4-bromo-β-nitrostyrene are part of broader research, the class of halogenated nitrostyrenes are valued as intermediates. For example, the reduction of the nitroalkene moiety is a key step in the synthesis of various substituted phenethylamines and amphetamines, some of which have significant pharmacological effects.[4]
Safety and Handling
trans-4-Bromo-β-nitrostyrene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, away from incompatible materials.
Conclusion
trans-4-Bromo-β-nitrostyrene is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of the nitroalkene functional group. The robust and scalable Henry-Knoevenagel synthesis makes it readily accessible. For researchers in drug discovery and development, this compound serves as a powerful electrophilic building block for the creation of diverse molecular libraries and as a precursor to complex, pharmacologically relevant scaffolds. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.
References
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Organic Syntheses Procedure. Nitrostyrene. Available at: [Link]
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RSC Publishing. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. Available at: [Link]
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ResearchGate. (2020). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available at: [Link]
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Amerigo Scientific. trans-4-Bromo-β-nitrostyrene (99%). Available at: [Link]
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Springer Nature. (2018). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Available at: [Link]
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SpectraBase. trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Available at: [Link]
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Spectroscopic Signature of trans-4-Bromo-β-nitrostyrene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for trans-4-bromo-β-nitrostyrene (C₈H₆BrNO₂), a key intermediate in various organic syntheses.[1][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.
Molecular Structure and Spectroscopic Correlation
The structure of trans-4-bromo-β-nitrostyrene, with its distinct aromatic and vinylic protons, conjugated system, and electron-withdrawing nitro group, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding these correlations is fundamental to confirming the successful synthesis and purity of the compound.
Figure 1: Chemical structure of trans-4-bromo-β-nitrostyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For trans-4-bromo-β-nitrostyrene, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei and their connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of trans-4-bromo-β-nitrostyrene is characterized by signals in both the aromatic and olefinic regions. The trans configuration of the double bond is confirmed by the large coupling constant between the vinylic protons.
Table 1: ¹H NMR Data for trans-4-bromo-β-nitrostyrene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.95 | d | ~13.7 | 1H, Vinylic |
| ~7.55 | d | ~13.7 | 1H, Vinylic |
| ~7.60 | d | ~8.6 | 2H, Aromatic |
| ~7.30 | d | ~8.6 | 2H, Aromatic |
Solvent: CDCl₃. Data sourced from SpectraBase and similar literature values.[3][4][5]
Interpretation:
-
Vinylic Protons: The two doublets in the downfield region (~7.55 and ~7.95 ppm) are characteristic of the two protons on the carbon-carbon double bond. Their large coupling constant (J ≈ 13.7 Hz) is definitive for a trans stereochemistry. The downfield shift is attributed to the deshielding effects of the conjugated system and the electron-withdrawing nitro group.
-
Aromatic Protons: The two doublets in the aromatic region (~7.30 and ~7.60 ppm) correspond to the four protons on the benzene ring. The para-substitution pattern results in a symmetrical spectrum, with two sets of chemically equivalent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for trans-4-bromo-β-nitrostyrene
| Chemical Shift (δ) ppm | Assignment |
| ~138.3 | Vinylic C |
| ~137.8 | Vinylic C |
| ~137.5 | Aromatic C |
| ~130.4 | Aromatic C |
| ~129.8 | Aromatic C |
| ~128.6 | Aromatic C-Br |
Solvent: CDCl₃. Data sourced from PubChem and similar literature values.[5][6]
Interpretation:
-
Aromatic Carbons: The signals in the range of ~128-138 ppm are assigned to the carbons of the benzene ring. The carbon attached to the bromine atom is observed at ~128.6 ppm.
-
Vinylic Carbons: The two signals at ~137.8 and ~138.3 ppm are attributed to the carbons of the double bond.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of trans-4-bromo-β-nitrostyrene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of trans-4-bromo-β-nitrostyrene shows characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring.
Table 3: IR Absorption Data for trans-4-bromo-β-nitrostyrene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1630 | Strong | C=C stretch (vinylic) |
| ~1510 | Strong | NO₂ asymmetric stretch |
| ~1340 | Strong | NO₂ symmetric stretch |
| ~970 | Medium | C-H bend (trans-alkene) |
| ~820 | Strong | C-H bend (p-disubstituted benzene) |
| ~540 | Medium | C-Br stretch |
Data sourced from PubChem and typical values for these functional groups.[6]
Interpretation:
-
Nitro Group: The strong absorption bands at approximately 1510 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
-
Alkene Group: The C=C stretching vibration of the alkene is observed around 1630 cm⁻¹. The medium intensity band at ~970 cm⁻¹ is indicative of the out-of-plane C-H bending of a trans-disubstituted alkene.
-
Aromatic Ring: The strong band at ~820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.
-
Carbon-Bromine Bond: The absorption due to the C-Br stretch is typically found in the fingerprint region, around 540 cm⁻¹.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid trans-4-bromo-β-nitrostyrene sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data for trans-4-bromo-β-nitrostyrene
| m/z | Relative Intensity (%) | Assignment |
| 227/229 | High | [M]⁺ (Molecular ion) |
| 181/183 | Moderate | [M - NO₂]⁺ |
| 102 | High | [C₈H₆]⁺ or [C₆H₄CHCH]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Data sourced from PubChem GC-MS data.[6]
Interpretation:
-
Molecular Ion Peak: The presence of two peaks at m/z 227 and 229 with a relative intensity ratio of approximately 1:1 is the most definitive feature of the mass spectrum. This isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern:
-
The loss of the nitro group (NO₂, 46 Da) from the molecular ion results in the fragment ions at m/z 181 and 183.
-
The peak at m/z 102 likely corresponds to the loss of both the bromine atom and the nitro group.
-
The fragment at m/z 76 is characteristic of a benzene ring.
-
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of trans-4-bromo-β-nitrostyrene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to separate the components of the sample.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer (typically an electron ionization source).
-
The molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
A detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum for the GC peak corresponding to trans-4-bromo-β-nitrostyrene is analyzed to determine the molecular weight and fragmentation pattern.
Figure 3: General workflow for GC-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of trans-4-bromo-β-nitrostyrene. The ¹H NMR confirms the trans stereochemistry of the alkene, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and the presence of a bromine atom. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and quality assessment.
References
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SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved from [Link]
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SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of trans-4-Bromo-β-Nitrostyrene
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon that serves as a valuable Michael acceptor and building block in organic synthesis.[1][2] A comprehensive understanding of its solubility and stability is paramount for its effective application in laboratory research and pharmaceutical development, ensuring reproducibility of experimental results and optimizing storage conditions. This guide provides a detailed analysis of the physicochemical properties, solubility profile, and stability characteristics of trans-4-bromo-β-nitrostyrene. It includes field-proven experimental protocols for determining these parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The data presented herein, synthesized from available literature and chemical databases, aims to equip researchers with the practical knowledge required for the confident handling, application, and storage of this compound.
Introduction
trans-4-Bromo-β-nitrostyrene, with the chemical formula C₈H₆BrNO₂, is a crystalline solid at room temperature.[3][4] Its structure features a phenyl ring substituted with a bromine atom at the para position and a trans-configured nitrovinyl group. This arrangement of functional groups, particularly the electron-withdrawing nitro group conjugated with the styrenic double bond, makes it a potent electrophile in Michael addition reactions, a cornerstone of carbon-carbon bond formation.[1]
The utility of any chemical reagent or drug development candidate is fundamentally linked to its solubility and stability. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics and yield.[5] Stability, the ability to resist chemical change over time, is critical for ensuring the purity of the starting material, the integrity of analytical standards, and the shelf-life of potential active pharmaceutical ingredients (APIs).[6] This guide addresses these critical parameters through a combination of theoretical discussion, compiled data, and detailed experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of trans-4-bromo-β-nitrostyrene is provided in Table 1. These properties are foundational to understanding its behavior in different chemical environments.
Table 1: Physicochemical Properties of trans-4-Bromo-β-Nitrostyrene
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO₂ | [4][7] |
| Molecular Weight | 228.04 g/mol | [3][7] |
| Appearance | Yellow to yellow-green crystalline powder | [4][8] |
| Melting Point | 147-153 °C | [1][3][4] |
| CAS Number | 5153-71-9 | [3][4] |
| Topological Polar Surface Area | 45.8 Ų | [8] |
| InChIKey | LSGVHLGCJIBLMB-AATRIKPKSA-N | [3] |
Solubility Profile
The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of trans-4-bromo-β-nitrostyrene, with its relatively non-polar bromophenyl group and a polar nitro group, suggests it will exhibit varied solubility across a range of common laboratory solvents.
Solubility Data
Quantitative solubility data for trans-4-bromo-β-nitrostyrene is sparse in publicly accessible literature. However, one source reports its aqueous solubility as 5.5 g/L at 25 °C, indicating it is slightly soluble in water.[8] Based on its structure, it is expected to have higher solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and moderate solubility in alcohols like ethanol. Many synthetic procedures involving β-nitrostyrenes utilize solvents such as acetic acid or toluene, suggesting sufficient solubility for reaction purposes.[9]
Table 2: Reported and Inferred Solubility of trans-4-Bromo-β-Nitrostyrene
| Solvent | Polarity Index | Solubility | Source / Rationale |
| Water | 10.2 | Slightly soluble (5.5 g/L @ 25 °C) | [8] |
| Ethanol | 4.3 | Expected to be soluble | Common solvent for related compounds. |
| Acetone | 5.1 | Expected to be soluble | Polar aprotic solvent. |
| Dichloromethane | 3.1 | Expected to be soluble | Common solvent for organic reactions. |
| Toluene | 2.4 | Expected to be soluble | Used in related syntheses.[9] |
| Acetic Acid | 6.2 | Soluble | Used as a solvent in nitrostyrene synthesis.[9] |
| Hexane | 0.1 | Expected to be poorly soluble | Highly non-polar solvent. |
Experimental Determination of Solubility (Shake-Flask Method)
For researchers requiring precise solubility values, the shake-flask method is a reliable and widely accepted technique.[10][11] It determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
The shake-flask method is chosen for its ability to ensure that the solution reaches true equilibrium, providing a definitive measure of thermodynamic solubility.[12] Using an excess of the solid material ensures that the solution becomes saturated.[13] The incubation period (e.g., 24-72 hours) is selected to be long enough for even poorly soluble compounds to reach equilibrium.[13] Analysis via a calibrated method like HPLC or UV-Vis spectroscopy provides accurate quantification of the dissolved solute.[12]
-
Preparation: Add an excess amount of trans-4-bromo-β-nitrostyrene (e.g., 10 mg, ensuring solid is visible after equilibration) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial.[11]
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48-72 hours is preferable to ensure equilibrium).[13]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter it using a syringe filter (e.g., 0.45 µm PTFE).[12] This step is critical to avoid analyzing undissolved solid.
-
Quantification: Prepare a series of standard solutions of known concentrations of trans-4-bromo-β-nitrostyrene in the chosen solvent.
-
Analysis: Dilute an aliquot of the clear filtrate (saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax or HPLC-UV).
-
Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then multiply by the dilution factor to calculate the solubility of the compound in the solvent. The test should be performed in triplicate to ensure reproducibility.[10]
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Profile
The stability of trans-4-bromo-β-nitrostyrene is influenced by its chemical structure. The nitroalkene moiety is susceptible to several degradation pathways, including:
-
Polymerization: The electron-deficient double bond can undergo anionic or radical polymerization, especially in the presence of initiators, bases, or upon exposure to heat or light.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the nitro group or the entire nitrovinyl side chain could be susceptible to hydrolysis.
-
Photodegradation: The conjugated π-system can absorb UV light, potentially leading to E/Z isomerization or other photochemical reactions.[14] Many nitrostyrenes are known to be light-sensitive.[15]
-
Reaction with Nucleophiles: As a potent Michael acceptor, it will readily react with nucleophiles. This is its intended reactivity in synthesis but represents a stability liability if exposed to unintended nucleophiles.[16]
Experimental Assessment of Stability (Forced Degradation)
Forced degradation, or stress testing, is an essential part of drug development and is used to identify likely degradation products and establish the intrinsic stability of a compound.[17][18] The conditions are more severe than those used for long-term stability testing and are designed to achieve 5-20% degradation of the parent compound.[18][19]
The stress conditions (acid, base, oxidation, heat, light) are chosen to cover a wide range of potential degradation pathways that a compound might encounter during its lifecycle.[6] For example, acid/base hydrolysis simulates conditions in the gastrointestinal tract, while photostability testing is crucial for compounds that may be exposed to light during manufacturing or storage.[19][20] Using a validated, stability-indicating analytical method (typically HPLC) is paramount, as it must be able to separate the intact compound from all degradation products formed.[17]
-
Sample Preparation: Prepare stock solutions of trans-4-bromo-β-nitrostyrene in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).[19]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat (e.g., 60 °C) for a specified period (e.g., 24 hours).[19]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours). Basic conditions often cause faster degradation.[19]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours). A solid-state sample should also be stressed thermally.[19]
-
Photolytic Degradation: Expose a vial of the stock solution (in a photochemically transparent container) to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[19] A control sample should be wrapped in aluminum foil to protect it from light.[6]
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method alongside an unstressed control sample.
-
Evaluation: Calculate the percentage of the remaining intact compound. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Practical Recommendations for Handling and Storage
Based on the known properties of nitrostyrenes and the stability considerations outlined above, the following practices are recommended for handling and storing trans-4-bromo-β-nitrostyrene:
-
Storage: The compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.[6] Storage at reduced temperatures (e.g., 2-8 °C) in a dark, dry place is advisable to minimize the potential for thermal degradation and polymerization.
-
Handling: As a fine powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. Avoid creating dust. The compound is classified as a skin and eye irritant.[21]
-
Solution Stability: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in the dark at low temperatures. Given its reactivity as a Michael acceptor, avoid basic conditions or the presence of strong nucleophiles in stock solutions unless a reaction is intended.
Conclusion
trans-4-Bromo-β-nitrostyrene is a valuable synthetic intermediate whose utility is critically dependent on its solubility and stability. It is slightly soluble in water but is expected to be readily soluble in common polar aprotic and polar protic organic solvents. The primary stability concerns for this molecule are photodecomposition and polymerization, which are characteristic of the nitroalkene functional group. By employing standardized protocols such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the necessary data to support robust experimental design and ensure the quality and integrity of their work. Adherence to recommended storage and handling procedures will further guarantee the compound's reliability in research and development settings.
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- IJCRT.org. (n.d.).
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PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved January 3, 2026, from [Link]
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ACS Publications. (n.d.). The Preparation of 4-Bromo- and 4-Iodo-ι-nitrostyrene. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Retrieved January 3, 2026, from [Link]
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PubMed. (n.d.). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Proposed pathway for the lower styrene degradation by P. Xuorescens ST. Retrieved January 3, 2026, from [Link]
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The Henry Reaction of 4-Bromobenzaldehyde: A Mechanistic and Practical Guide for Advanced Synthesis
This in-depth technical guide provides a comprehensive exploration of the Henry (nitroaldol) reaction, with a specific focus on the mechanism and practical application involving 4-bromobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of this pivotal carbon-carbon bond-forming reaction, offering both mechanistic insights and actionable experimental protocols.
Strategic Importance of the Henry Reaction in Complex Synthesis
The Henry reaction, first described by Louis Henry in 1895, is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This transformation is of profound importance in organic synthesis due to the versatile reactivity of the resulting product. The β-nitro alcohol motif serves as a valuable synthetic intermediate, readily convertible into other crucial functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1] These downstream products are integral building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures.[1]
The use of substituted benzaldehydes, such as 4-bromobenzaldehyde, introduces further synthetic handles. The bromo-substituent not only influences the electronic properties of the aldehyde, thereby affecting the reaction kinetics, but also provides a site for subsequent cross-coupling reactions, enabling the construction of highly functionalized aromatic compounds.[3]
Mechanistic Deep Dive: The Henry Reaction of 4-Bromobenzaldehyde
The mechanism of the Henry reaction is analogous to the aldol reaction and proceeds through a series of reversible steps.[1] The presence of a base is crucial for the initiation of the reaction.
Step 1: Deprotonation and Nitronate Formation
The reaction commences with the deprotonation of the α-carbon of the nitroalkane (e.g., nitromethane) by a base. This results in the formation of a resonance-stabilized nitronate anion.[1] The pKa of typical nitroalkanes is around 17 in DMSO, making this deprotonation feasible with a variety of bases.[1]
Step 2: Nucleophilic Attack
The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The electron-withdrawing nature of the bromine atom at the para position increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of this nucleophilic attack compared to unsubstituted benzaldehyde.[4][5] This attack leads to the formation of a β-nitro alkoxide intermediate.
Step 3: Protonation
The final step involves the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the first step, or by the solvent, to yield the final β-nitro alcohol product: 1-(4-bromophenyl)-2-nitroethanol.[1]
All steps in the Henry reaction are reversible, which can impact the stereochemical outcome of the reaction, particularly when chiral centers are formed.[1]
Caption: Generalized mechanism of the base-catalyzed Henry reaction.
Experimental Protocol: Asymmetric Henry Reaction of 4-Bromobenzaldehyde
The following protocol is adapted from a documented procedure for the asymmetric Henry reaction, which is crucial for the synthesis of enantiomerically enriched compounds in drug development.[6] This particular method employs a chiral copper(II) catalyst.
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (EtOH)
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Catalyst Formation: In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to facilitate the formation of the blue catalyst complex.
-
Reaction Initiation: To this solution, add 4-bromobenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction for 24-48 hours. The reaction temperature can be adjusted (e.g., 10 °C or 25 °C) to optimize for yield and enantioselectivity.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
-
Characterization: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the asymmetric Henry reaction.
Key Experimental Considerations and Causality
The choice of catalyst, solvent, and reaction conditions significantly influences the outcome of the Henry reaction.
| Parameter | Choice | Rationale & Impact |
| Catalyst | Chiral Copper(II) Complex | The chiral ligand in coordination with the copper ion creates a chiral environment, directing the nucleophilic attack of the nitronate to one face of the aldehyde, thus inducing enantioselectivity.[7] |
| Basic Catalysts (e.g., Et₃N, K₂CO₃) | Simple bases are effective for the non-asymmetric Henry reaction. The choice of base can affect the reaction rate and the potential for side reactions. Stronger bases may favor dehydration of the product.[4] | |
| Solvent | Ethanol | A protic solvent like ethanol can participate in the protonation of the alkoxide intermediate and can solvate the ionic species involved. The choice of solvent can impact reaction rates and stereoselectivity.[8] |
| Water | Water is an environmentally benign solvent and can be used for the Henry reaction. However, reaction rates may differ compared to organic solvents due to different solvation effects on the reactants and transition states.[8] | |
| Temperature | 10-25 °C | Lower temperatures often lead to higher enantioselectivity in asymmetric reactions by increasing the energy difference between the diastereomeric transition states.[6] |
| Substrate | 4-Bromobenzaldehyde | The electron-withdrawing bromo group enhances the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates compared to electron-donating substituted benzaldehydes.[5] |
Potential Side Reactions
A primary side reaction in the Henry reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene.[2] This elimination is often favored by higher temperatures and the use of strong bases. If the β-nitro alcohol is the desired product, it is advisable to use a catalytic amount of a mild base.[2] Other potential side reactions include aldol condensation of the aldehyde and the Cannizzaro reaction, especially with strong bases and aldehydes lacking α-hydrogens.[9]
Conclusion
The Henry reaction of 4-bromobenzaldehyde is a robust and versatile method for the synthesis of functionalized β-nitro alcohols. A thorough understanding of the reaction mechanism, including the electronic influence of the aromatic substituent, is paramount for optimizing reaction conditions. The ability to perform this reaction asymmetrically further enhances its utility in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation.
References
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Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012). Organic Letters, 14(1), 260-263. Available at: [Link]
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Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (n.d.). National Institutes of Health. Available at: [Link]
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Henry reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Green Chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]
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Henry Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Henry reaction of benzaldehyde under various solvent reaction conditions. (n.d.). ResearchGate. Available at: [Link]
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Henry reaction in environmentally benign methods using imidazole as catalyst. (2009). Green Chemistry Letters and Reviews, 2(4), 205-210. Available at: [Link]
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Phase Transfer Catalysis of Henry and Darzens Reactions. (2011). International Journal of Organic Chemistry, 1(3), 119-125. Available at: [Link]
- Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
-
Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
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Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). Angewandte Chemie International Edition, 43(41), 5442-5444. Available at: [Link]
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Phase Transfer Catalysis. (n.d.). Dalal Institute. Available at: [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). ResearchGate. Available at: [Link]
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Recent advances in catalysts for the Henry reaction. (n.d.). Organic and Biomolecular Chemistry. Available at: [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). Molecules, 26(20), 6148. Available at: [Link]
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Harnessing the Electrophilicity of the β-Carbon in Brominated Nitrostyrenes: A Synthetic Chemist's Guide
An In-Depth Technical Guide for Researchers
Abstract
Brominated nitrostyrenes are powerful and versatile building blocks in modern organic synthesis, primarily due to the pronounced electrophilicity of their β-carbon. The synergistic electron-withdrawing effects of the vicinal nitro and bromo groups render the olefinic bond highly susceptible to nucleophilic attack, establishing these molecules as potent Michael acceptors and dielectrophiles. This guide provides an in-depth exploration of the fundamental electronic principles governing this reactivity, details the mechanistic pathways of key transformations, and presents field-proven protocols for their application in the synthesis of complex heterocyclic structures relevant to drug discovery and development.
The Electronic Architecture: Understanding the Source of Reactivity
The exceptional reactivity of β-bromo-β-nitrostyrenes stems from a unique convergence of electronic effects that profoundly influence the electron density of the carbon-carbon double bond. Unlike simple styrenes or even nitrostyrenes, the addition of a bromine atom at the β-position creates a highly polarized and electrophilic center.
-
The Nitro Group's Dominance: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the double bond towards electrophilic attack and, more importantly, activates it towards nucleophilic attack through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the double bond through the sigma framework.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the double bond across its own structure, creating a significant partial positive charge (δ+) on the β-carbon. This resonance stabilization of the negative charge in the Michael adduct intermediate is a key driving force for the reaction.
-
-
The Bromine Atom's Contribution: The bromine atom further enhances the electrophilicity of the β-carbon through its strong inductive electron-withdrawing effect (-I). Furthermore, both the bromo and nitro groups are excellent leaving groups. This dual functionality allows brominated nitrostyrenes to act as effective "dielectrophiles," where an initial conjugate addition is often followed by an elimination or a subsequent intramolecular nucleophilic substitution, providing a pathway to complex cyclic molecules.[1][2][3]
The culmination of these effects renders the β-carbon exceptionally electron-deficient and a prime target for a wide array of nucleophiles.
Caption: General mechanism for the Michael addition to β-bromo-β-nitrostyrene.
Because both the bromo and nitro groups can function as leaving groups, these substrates can participate in more complex cascade or domino reactions. [2][3][4]This dielectrophilic nature allows for the construction of highly functionalized molecules in a single pot, enhancing synthetic efficiency. [1][4]
Application in Synthesis: A Gateway to Bioactive Heterocycles
The synthetic utility of brominated nitrostyrenes is most profoundly demonstrated in the construction of heterocyclic scaffolds, which form the core of many pharmaceutical agents. [3][5]The predictable reactivity and ability to drive cascade reactions make them invaluable starting materials.
Key Synthetic Transformations:
-
Dihydrofurans and Furans: Reaction with 1,3-dicarbonyl compounds, often under organocatalytic conditions, leads to functionalized dihydrofurans through a Michael addition followed by an intramolecular O-alkylation and HBr elimination. [2][3]* Pyrroles: Catalyst-free reactions with enaminones or multi-component reactions involving aziridines can yield highly substituted pyrrole derivatives. [2]The reaction proceeds through a sequence of nucleophilic attack, cyclization, and elimination of both HBr and HNO₂. [2]* Pyrazoles: Cycloaddition reactions with diazo compounds or reactions with hydrazones provide efficient routes to various pyrazole structures. [2][3]The specific reaction conditions can dictate which group (Br or NO₂) is eliminated, allowing for selective synthesis. [2] This versatility makes brominated nitrostyrenes crucial precursors for libraries of compounds in drug discovery programs, targeting areas from anticancer to antibacterial agents. [5]
Experimental Guide: Organocatalytic Synthesis of a Dihydrofuran Derivative
This section provides a trusted, field-proven protocol for a representative reaction: the asymmetric Michael addition/cyclization of dimedone to (E)-β-bromo-β-nitrostyrene, catalyzed by a chiral thiourea catalyst. This protocol is designed as a self-validating system, including in-process checks and final characterization.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (E)-β-bromo-β-nitrostyrene | 228.04 | 114 mg | 0.5 | Synthesized via bromination-dehydrobromination of β-nitrostyrene. |
| Dimedone | 140.18 | 77 mg | 0.55 | Commercial grade, used as received. |
| Chiral Thiourea Catalyst | Varies | ~10 mg | 0.05 | 10 mol%. Ensure catalyst is dry. |
| Toluene | - | 5.0 mL | - | Anhydrous, freshly distilled or from a solvent purification system. |
| Triethylamine (Et₃N) | 101.19 | 7 µL | 0.05 | Used to neutralize generated HBr. |
Step-by-Step Experimental Protocol
-
Reactor Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.05 mmol).
-
Reagent Addition: Add (E)-β-bromo-β-nitrostyrene (114 mg, 0.5 mmol) and dimedone (77 mg, 0.55 mmol) to the flask.
-
Solvent and Base: Add anhydrous toluene (5.0 mL) via syringe, followed by triethylamine (7 µL, 0.05 mmol).
-
Reaction Execution: Seal the flask under an inert atmosphere (N₂ or Ar) and stir the reaction mixture at room temperature (20-25 °C).
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting nitrostyrene spot indicates reaction completion. This typically takes 12-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue directly by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. .
-
-
Product Characterization (System Validation):
-
Combine the pure fractions and remove the solvent in vacuo to yield the final dihydrofuran product as a solid or oil.
-
Obtain the yield and characterize the product using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the product.
-
-
Caption: Experimental workflow for the synthesis of a dihydrofuran derivative.
Conclusion
The strategic placement of bromo and nitro groups on the styrenic backbone creates a class of exceptionally versatile and reactive synthetic intermediates. The pronounced electrophilicity of the β-carbon in these compounds is the cornerstone of their utility, enabling a vast array of transformations, most notably Michael additions and subsequent cascade reactions. For researchers in synthetic and medicinal chemistry, a thorough understanding of the electronic principles and reaction mechanisms of brominated nitrostyrenes unlocks powerful tools for the efficient construction of complex, biologically relevant heterocyclic molecules.
References
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Doraghi, F., Aghanour Ashtiani, M. M., Moradkhani, F., Larijani, B., & Mahdavi, M. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(22), 15669-15701. [Link] [1]2. Doraghi, F., Aghanour Ashtiani, M. M., Moradkhani, F., Larijani, B., & Mahdavi, M. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. National Center for Biotechnology Information. [Link] [2][3]3. ResearchGate. (n.d.). Possible mechanism for reaction of β-bromo-β-nitrostyrenes, 3-acetyl-2H-chromen-2-ones, and pyridine. [Link] [4]4. Wikipedia. (n.d.). β-Nitrostyrene. [Link] [6]5. Indian Journal of Chemistry. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: alkylamino substituted triazine as an efficient organocatalyst. [Link] [7]6. Indian Journal of Chemistry. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. [Link] 7. Yates, K., & Wright, W. V. (1967). Kinetics and mechanism of bromination of styrenes. Canadian Journal of Chemistry, 45(2), 167-176. [Link] [8]8. Huber, S. M. (2019). Chalcogen Bonding Catalysis of a Nitro-Michael Reaction. Angewandte Chemie International Edition, 58(47), 16923-16927. [Link] [9]9. MDPI. (n.d.). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link] [10]10. ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]
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A Technical Guide to the Discovery and Historical Synthesis of β-Nitrostyrene Derivatives
Abstract
β-Nitrostyrenes are a class of organic compounds that serve as exceptionally valuable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their distinct reactivity, characterized by an electron-withdrawing nitro group conjugated with a styrenyl framework, renders them powerful precursors for creating complex molecular architectures, particularly substituted phenethylamines and amphetamines of significant pharmacological interest.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and historical evolution of β-nitrostyrene synthesis. It delves into the seminal reactions, pivotal scientific contributions, and the causal reasoning behind the refinement of synthetic methodologies over the past century. The narrative is supported by comparative data, detailed experimental protocols, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this foundational topic in organic chemistry.
A Journey Through Time: The Genesis of Nitrostyrene Synthesis
The story of β-nitrostyrene synthesis is intrinsically linked to the foundational development of carbon-carbon bond-forming reactions that defined organic chemistry in the late 19th century.[1] Before this era, the ability to controllably form such bonds was limited, and the creation of complex organic molecules was a formidable challenge. The breakthrough that paved the way for nitrostyrenes and countless other compounds was the nitroaldol reaction.
The Henry Reaction (1895): The Foundational Discovery
The primary and most enduring method for preparing nitrostyrenes was discovered in 1895 by the Belgian chemist Louis Henry. This reaction, now universally known as the Henry reaction or nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In the context of β-nitrostyrene, this specifically involves the reaction of an aromatic aldehyde (like benzaldehyde) with nitromethane.
The brilliance of the Henry reaction lies in its two-stage process:
-
Nitroaldol Addition: A base abstracts an acidic proton from the α-carbon of the nitroalkane (e.g., nitromethane) to generate a resonance-stabilized carbanion (a nitronate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide. Subsequent protonation yields a β-nitro alcohol.
-
Dehydration: The intermediate β-nitro alcohol is then subjected to dehydration (elimination of a water molecule) to form the carbon-carbon double bond, yielding the final conjugated nitroalkene—in this case, β-nitrostyrene. This step is often facilitated by the same reaction conditions, particularly when heated in the presence of a dehydrating agent or under acidic workup.
The discovery of this reaction was a landmark achievement, providing a reliable and versatile route to a class of compounds that were previously difficult to access.
Protocol 2: Ammonium Acetate Catalyzed Synthesis
This protocol is a common adaptation used for various substituted benzaldehydes and represents a move towards milder conditions. [4] Materials:
-
Substituted Benzaldehyde (1 eq)
-
Nitromethane (6.9 eq)
-
Ammonium Acetate (2.4 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a solution of ammonium acetate in glacial acetic acid, add nitromethane followed by the substituted benzaldehyde. [4]2. Heat the mixture to reflux (approx. 100°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Pour the resulting solution into a large volume of ice water.
-
If a solid precipitates, it can be collected by filtration. If not, neutralize the solution with a base (e.g., 2M NaOH) and extract the product with an organic solvent (e.g., Ethyl Acetate). [4]6. Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Alternative Synthetic Routes
While the Henry-Knoevenagel condensation is dominant, other methods have been developed to address specific synthetic challenges.
Direct Nitration of Styrene
Conceptually, the most direct route would be the nitration of styrene itself. However, this method is fraught with difficulties. The reaction conditions required for nitration can easily lead to the polymerization of the styrene starting material or unwanted nitration on the aromatic ring. [1][2]Despite these challenges, specialized methods have been reported. For example, a one-pot process using a mixture of iodine, copper(II) tetrafluoroborate, and sodium nitrite in acetonitrile can convert styrenes to their corresponding β-nitrostyrenes under mild, room temperature conditions, avoiding the harshness of traditional nitrating agents. [5]
The Wittig Reaction Approach
The Wittig reaction offers an alternative C=C bond-forming strategy that provides excellent control over the geometry of the resulting double bond. For nitrostyrene synthesis, this involves reacting a nitrobenzylidenetriphenylphosphorane (an ylide) with formaldehyde. [1]The ylide is typically generated in situ from the corresponding nitrobenzyltriphenylphosphonium salt and a strong base. While more complex in terms of starting material preparation, this method is valuable for preparing specific isomers or isotopically labeled compounds where the standard condensation is unsuitable. [1]
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safety and handling precautions for trans-4-bromo-beta-nitrostyrene
An In-depth Technical Guide to the Safe Handling of trans-4-Bromo-beta-nitrostyrene
Introduction
trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon belonging to the nitrostyrene class of compounds.[1][2] Its chemical structure, featuring an electron-withdrawing nitro group conjugated with a styrenyl backbone, makes it a valuable intermediate and Michael acceptor in organic synthesis.[2][3] It serves as a precursor in the creation of various fine chemicals and pharmaceuticals.[3][4] However, the same reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for trans-4-bromo-β-nitrostyrene, grounded in authoritative safety data and established laboratory practices, to ensure its safe and effective use by researchers and drug development professionals.
Chemical Profile and Hazard Identification
A foundational aspect of safe handling is a complete understanding of the compound's identity and inherent properties. This data informs all subsequent risk assessments and control strategies.
Chemical and Physical Properties
trans-4-Bromo-β-nitrostyrene is a yellow to yellow-green crystalline solid at room temperature.[5][6] Key quantitative data are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO₂ | [5][7] |
| Molecular Weight | 228.04 g/mol | [1][7] |
| CAS Number | 5153-71-9 | [1][7] |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [7] |
| Melting Point | 147-153 °C (lit.) | [1][6] |
| Form | Solid / Crystalline Powder | [1][6] |
| Solubility | Low water solubility (5.5 g/L at 25°C) | [5][8] |
GHS Hazard Classification
According to aggregated data from notifications to the European Chemicals Agency (ECHA), trans-4-bromo-β-nitrostyrene is classified with the following hazards.[7] It is crucial to recognize these warnings as the basis for all safety protocols.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Source: PubChem, Aggregated GHS information from 3 notifications to the ECHA C&L Inventory.[7]
The causality is clear: direct contact with the solid or its dust can lead to irritation of the skin and severe irritation of the eyes.[9] Inhalation of airborne particles can irritate the respiratory tract.[7][8] These three key hazards (dermal, ocular, and respiratory) must be the primary focus of all control measures.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic process that prioritizes eliminating or minimizing hazards at their source. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that provides a framework for implementing the most effective safety measures.
Caption: Figure 1: Hierarchy of Controls for Chemical Safety.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For trans-4-bromo-β-nitrostyrene, the primary engineering control is a certified chemical fume hood .[8] This is non-negotiable for any procedure involving weighing or transferring the solid, as it contains airborne dust and protects the user from respiratory exposure.[8]
-
Administrative Controls: These are work practices and procedures that reduce exposure duration or frequency. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards of this compound, and ensuring areas where it is used are clearly marked.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user when other controls cannot completely eliminate the risk. The required PPE is dictated directly by the GHS hazards.[1][8]
Safe Handling and Experimental Protocols
Adherence to a validated protocol is essential for minimizing exposure and ensuring experimental integrity.
Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling trans-4-bromo-β-nitrostyrene:
-
Hand Protection: Wear protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of after handling the material.[8]
-
Eye Protection: Chemical safety goggles are required.[8] Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect against airborne dust.
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities, consider additional protective clothing.[8]
-
Respiratory Protection: While a fume hood is the primary control, if engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[10][11]
Step-by-Step Protocol for Weighing and Solution Preparation
This protocol is designed as a self-validating system to prevent dust generation and exposure.
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent) and place it inside the fume hood before retrieving the chemical.
-
Don all required PPE (goggles, lab coat, gloves).
-
-
Weighing the Compound:
-
Place the analytical balance inside the fume hood if possible. If not, use a dedicated weighing station with localized ventilation.
-
Retrieve the stock container of trans-4-bromo-β-nitrostyrene. Keep it closed until it is inside the fume hood.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of solid onto a weigh boat or creased weigh paper.
-
Causality Check: Tapping the spatula on the container opening to dislodge powder can create dust. Instead, gently scoop and transfer. This minimizes the H335 (respiratory irritation) risk.
-
Securely close the stock container immediately after weighing.
-
-
Preparing the Solution:
-
Place the flask or beaker that will contain the final solution on a stir plate within the fume hood. Add the appropriate solvent and a stir bar.
-
Start gentle stirring of the solvent.
-
Carefully add the weighed trans-4-bromo-β-nitrostyrene to the solvent. Adding the solid to the vortex of the stirring solvent helps wet the powder quickly and prevents it from becoming airborne.
-
Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.
-
-
Cleanup:
-
Carefully fold the weigh paper and any contaminated wipes and place them in a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and any affected surfaces inside the hood with a damp towel to collect any residual dust. Dispose of the towel in the solid waste container.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[8]
-
Storage, Spills, and Disposal
Proper management of the chemical throughout its lifecycle is a critical component of laboratory safety.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
The storage class code is 11 for combustible solids.[1]
Spill and Emergency Procedures
In the event of a spill, a swift and organized response is critical to prevent exposure and further contamination.
Caption: Figure 2: Emergency Response for a Solid Chemical Spill.
Waste Disposal
All waste containing trans-4-bromo-β-nitrostyrene, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Solid Waste: Place in a clearly labeled, sealed container for halogenated organic waste.[12]
-
Liquid Waste: Solutions should be collected in a designated, sealed container for halogenated organic waste.[12]
-
Disposal Method: Disposal must be handled by a licensed hazardous waste disposal facility.[8][10] Incineration at a facility with appropriate emission controls is a common method for brominated organic compounds.[13] Do not dispose of down the drain.
First Aid Measures
Immediate and appropriate first aid is vital in case of accidental exposure.[8][10]
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or difficulty breathing persist, seek medical attention.[8]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[8][11]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[8][10]
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Methodological & Application
Application Notes & Protocols: Strategic Use of trans-4-Bromo-β-nitrostyrene in Michael Addition Reactions
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of trans-4-Bromo-β-nitrostyrene as a potent Michael acceptor. We delve into the mechanistic underpinnings of the reaction, explore its synthetic scope with various nucleophiles, and present detailed, field-proven protocols. Emphasis is placed on explaining the causality behind experimental choices to empower users to adapt and troubleshoot these critical carbon-carbon bond-forming reactions. Applications in the synthesis of pharmacologically relevant scaffolds, such as γ-aminobutyric acid (GABA) analogs, are highlighted.
Introduction: The Synthetic Power of Activated Olefins
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, stands as a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds under generally mild conditions.[1][2] β-Nitrostyrenes are particularly powerful Michael acceptors due to the strong electron-withdrawing nature of the nitro group, which significantly enhances the electrophilicity of the β-carbon.[3][4]
trans-4-Bromo-β-nitrostyrene emerges as a particularly valuable reagent within this class. The presence of the bromine atom on the phenyl ring provides several strategic advantages:
-
Enhanced Reactivity: The electron-withdrawing inductive effect of the bromine atom further polarizes the alkene, increasing its reactivity toward nucleophiles.
-
Synthetic Handle: The bromo-substituent serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of the molecular scaffold.
-
Pharmacophore Component: The 4-bromophenyl moiety is a common structural motif in many biologically active molecules, including the muscle relaxant Baclofen.[4][5]
This guide will explore the theoretical and practical aspects of employing this reagent in Michael addition reactions, providing a robust framework for its successful implementation in research and development.
Reaction Mechanism: A Tale of Dual Activation
The efficacy of the Michael addition to nitrostyrenes is rooted in orbital mechanics. The Lowest Unoccupied Molecular Orbital (LUMO) of the nitrostyrene possesses a large coefficient on the β-carbon, making it the primary site for nucleophilic attack by the Highest Occupied Molecular Orbital (HOMO) of the Michael donor.[1]
The reaction typically proceeds in three fundamental steps:
-
Nucleophile Generation: A base or catalyst deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a resonance-stabilized carbanion (enolate).[3] In organocatalytic variants, this can involve the formation of a more reactive enamine intermediate from a ketone or aldehyde.[6][7]
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the trans-4-bromo-β-nitrostyrene, breaking the C=C π-bond and forming a new C-C σ-bond. This generates a resonance-stabilized nitronate intermediate.
-
Protonation: The nitronate intermediate is protonated, typically by the conjugate acid of the base or solvent, to yield the final γ-nitro adduct and regenerate the catalyst.[3]
Many modern protocols utilize bifunctional organocatalysts, such as thioureas or squaramides, which accelerate the reaction through a dual-activation mechanism.[6][8] The basic moiety (e.g., an amino group) activates the Michael donor, while a hydrogen-bond-donating moiety (e.g., the thiourea) coordinates to and activates the nitro group of the Michael acceptor, lowering the energy of the transition state.[8][9]
Caption: Generalized mechanism of the base-catalyzed Michael addition.
Synthetic Scope & Reaction Parameters
A wide array of nucleophiles can be successfully employed in Michael additions with trans-4-bromo-β-nitrostyrene. The choice of catalyst, solvent, and temperature is critical for achieving high yield and, in the case of asymmetric synthesis, high stereoselectivity.
| Michael Donor (Nucleophile) | Typical Catalyst / Base | Common Solvents | Temp (°C) | Key Insights & References |
| 1,3-Dicarbonyls (e.g., Malonates, β-Ketoesters) | Chiral Ni(II) complexes, Ru complexes, Bifunctional Thioureas, Amines | Toluene, THF, CH₂Cl₂ | -20 to 25 | Excellent nucleophiles due to the acidity of the α-proton. Amenable to a wide range of metal and organocatalysts for asymmetric synthesis.[8][10][11][12] |
| Ketones (e.g., Acetophenone, Cyclohexanone) | Chiral Diamines (e.g., DPEN), Proline derivatives, Thioureas | DMSO, Toluene, Brine | 0 to 25 | Reaction proceeds via an enamine intermediate. An excess of the ketone is often used. Reactions in brine can be surprisingly effective.[4][6][13] |
| Aldehydes (e.g., Propanal, Isobutyraldehyde) | Chiral Prolinol Ethers, Diamines, Dipeptides | Toluene, CH₂Cl₂, Methanol | -20 to 25 | Highly reactive; side reactions like self-aldol condensation must be managed. Organocatalysis provides excellent stereocontrol.[7][14][15][16][17] |
| Thiols (e.g., Thiophenol) | Weak base (e.g., Et₃N) or Catalyst-free | CH₂Cl₂, Ethanol | 0 to 25 | Thiolates are very soft and potent nucleophiles, often leading to rapid and high-yielding reactions.[18] |
| Nitroalkanes (e.g., Nitromethane) | Bifunctional Thioureas, Helical Peptides | Toluene, MTBE | 25 | The resulting 1,3-dinitro compounds are versatile precursors for diamines.[2] |
Experimental Protocols
4.1. Safety & Handling
-
trans-4-Bromo-β-nitrostyrene: Causes skin and serious eye irritation. May cause respiratory irritation.[19][20] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Organocatalysts & Reagents: Consult the specific Safety Data Sheet (SDS) for all reagents used. Many solvents are flammable and reagents may be corrosive or toxic.
-
General Precautions: Perform all reactions in a fume hood. Use appropriate glassware and ensure it is free from contaminants.
4.2. General Protocol for Organocatalytic Michael Addition of a 1,3-Dicarbonyl Compound
This protocol provides a representative procedure for the addition of a malonate ester to trans-4-bromo-β-nitrostyrene, a common transformation that can be adapted for various substrates and organocatalysts.[8][10]
Materials & Equipment:
-
trans-4-Bromo-β-nitrostyrene (1.0 eq)
-
Dimethyl malonate (1.1 - 1.5 eq)
-
Chiral bifunctional catalyst (e.g., thiourea or squaramide, 1-10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the chiral organocatalyst (e.g., 0.05 mmol, 5 mol%) and trans-4-bromo-β-nitrostyrene (1.0 mmol, 228 mg).
-
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL) via syringe and stir the mixture until all solids are dissolved.
-
Temperature Control (Causality): Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath. Lower temperatures are often crucial for achieving high enantioselectivity by favoring the more ordered, lower-energy transition state.[10]
-
Nucleophile Addition: Slowly add dimethyl malonate (1.2 mmol, 137 µL) dropwise via syringe. A slow addition rate helps to control the reaction exotherm and can prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting nitrostyrene by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The nitrostyrene is typically a yellow, UV-active spot.
-
Quenching & Work-up: Once the reaction is complete (typically 12-48 hours), remove the cooling bath. Concentrate the reaction mixture directly under reduced pressure using a rotary evaporator. The purpose of this step is to remove the solvent prior to purification.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increases in polarity. This step is critical to isolate the desired Michael adduct from unreacted starting materials and the catalyst.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the product to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Chiral HPLC is required to determine the enantiomeric excess (ee).
Caption: Experimental workflow for a typical Michael addition reaction.
Applications in Drug Development
The γ-nitrocarbonyl adducts produced from these reactions are exceptionally valuable intermediates. The nitro group can be readily transformed into an amine, providing a direct route to biologically important γ-amino acids and their derivatives.[4][5][21]
A prominent application is the synthesis of β-substituted GABA analogs, a class of compounds with significant neurological activity.[5][21] For instance, the Michael adduct from the reaction of a malonate with trans-4-bromo-β-nitrostyrene can be converted into Baclofen, a clinically used muscle relaxant.[4]
Caption: Synthetic route from Michael adduct to GABA analogs.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficiently basic conditions; Reagents not pure; Low reaction temperature. | Verify catalyst activity on a known reaction; Use a stronger base or a more activating catalyst; Purify starting materials; Increase temperature incrementally. |
| Low Yield | Competing side reactions (e.g., polymerization, aldol); Product degradation during workup or chromatography. | Run the reaction at a lower temperature; Use a less aggressive base; Minimize exposure of the product to silica gel; Use a different purification method (e.g., crystallization). |
| Low Stereoselectivity | Reaction temperature too high; Incorrect catalyst or solvent choice; Racemization of product. | Lower the reaction temperature; Screen different chiral catalysts and solvents; Check for epimerization conditions during workup (avoid strong acid/base). |
| Multiple Products | Formation of diastereomers; Side reactions. | Optimize reaction conditions (temp, solvent) to favor one diastereomer; Re-purify using high-performance chromatography. |
References
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
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Recent Developments in Highly Stereoselective Michael Addition Reactions Catalyzed by Metal Complexes. Thieme Connect. [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Semantic Scholar. [Link]
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Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
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Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. ACS Publications. [Link]
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Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. ACS Publications. [Link]
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Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. ACS Publications. [Link]
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Michael addition reaction. Wikipedia. [Link]
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Michael Addition. Organic Chemistry Portal. [Link]
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Asymmetric Michael additions of β-ketoesters to trans-β-nitrostyrene. ResearchGate. [Link]
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Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. MDPI. [Link]
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trans-4-Bromo-beta-nitrostyrene. PubChem. [Link]
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Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
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Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. RSC Publishing. [Link]
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Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. ACS Publications. [Link]
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Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Organic Chemistry Portal. [Link]
-
Catalytic enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by well-defined chiral ru amido complexes. PubMed. [Link]
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Anti-selective Michael addition of thiols and their analogs to nitro olefins. ACS Publications. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. [Link]
-
Michael addition reaction of isobutyraldehyde to trans-β-nitrostyrene... ResearchGate. [Link]
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trans-4-Bromo-beta-nitrostyrene as a dienophile in Diels-Alder reactions
An In-Depth Guide to the Application of trans-4-Bromo-beta-nitrostyrene as a Dienophile in Diels-Alder Reactions
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a highly activated dienophile in Diels-Alder cycloaddition reactions. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols, and explore the synthetic utility of the resulting cycloadducts.
Introduction: The Strategic Advantage of an Activated Dienophile
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficiency in constructing six-membered rings with high stereochemical control.[1] The reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile.[2] The success and rate of this reaction are profoundly influenced by the electronic nature of the reactants. A "normal electron demand" Diels-Alder reaction is significantly accelerated when the dienophile is substituted with electron-withdrawing groups.[1][2]
This compound is a powerful dienophile precisely for this reason. Its reactivity is governed by two key structural features:
-
The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group dramatically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This creates a more favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene, accelerating the reaction.[2][3]
-
The 4-Bromophenyl Group: This group contributes to the dienophile's electronic properties and provides a valuable functional handle (the bromine atom) for post-cycloaddition modifications, such as cross-coupling reactions, which are invaluable in drug discovery for exploring structure-activity relationships (SAR).[4]
The resulting bicyclic and cyclohexene adducts are versatile intermediates for synthesizing complex molecules and natural products.[1][5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [6] |
| CAS Number | 5153-71-9 | [6][7] |
| Molecular Formula | C₈H₆BrNO₂ | [6] |
| Molecular Weight | 228.04 g/mol | [6][7] |
| Appearance | Yellow to yellow-green crystalline powder | [8] |
| Melting Point | 148-150 °C | [7][8] |
| Purity | Typically ≥98.5% | [7] |
| Spectroscopic Data | IR, ¹H NMR, and other spectra are available for reference. | [6][9] |
Synthesis of the Dienophile
This compound is readily synthesized via a Henry condensation reaction between 4-bromobenzaldehyde and nitromethane, typically using a base catalyst.[10][11] This reaction is a reliable and well-established method for preparing nitrostyrenes.
Caption: Synthesis of this compound.
Protocol: General Synthesis Procedure
This protocol is adapted from established methods for nitrostyrene synthesis.[11]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) and nitromethane (1.1-1.5 equivalents) in a suitable solvent like methanol.
-
Catalysis: Cool the mixture in an ice bath and slowly add a solution of a base (e.g., sodium hydroxide in water) while stirring vigorously. A precipitate will form.
-
Acidification: After stirring for a set period (e.g., 15-30 minutes), pour the reaction mixture into a beaker containing ice water and an excess of hydrochloric acid to precipitate the product.
-
Isolation: Filter the resulting yellow solid by suction, wash thoroughly with water until the washings are neutral, and dry the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or methanol to yield pure this compound.
The Diels-Alder Reaction: Mechanistic Insights
The reaction proceeds via a concerted, pericyclic mechanism involving a single cyclic transition state.[1] The high reactivity of this compound is explained by Frontier Molecular Orbital (FMO) theory. The electron-withdrawing nitro group lowers the dienophile's LUMO energy, bringing it closer to the diene's HOMO energy, which facilitates orbital overlap and accelerates the reaction.
Caption: Favorable HOMO-LUMO interaction.
Stereoselectivity and Regioselectivity
-
Stereoselectivity (Endo/Exo): In reactions with cyclic dienes, the formation of two diastereomers, endo and exo, is possible. The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state.[2] However, the ratio can be influenced by reaction temperature, with the more thermodynamically stable exo product sometimes favored at higher temperatures.
-
Regioselectivity: When an unsymmetrical diene is used, regioselectivity becomes a key consideration. The substitution patterns on both the diene and dienophile dictate the major regioisomer formed, a principle predictable by analyzing the orbital coefficients of the frontier orbitals.[12][13]
Application Notes and Experimental Protocols
General Considerations
-
Diene Selection: Electron-rich dienes (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene, Danishefsky's diene) are ideal partners. The reactivity can be very sensitive to the diene's structure; for instance, reactions with 1,3-cyclohexadiene are often much slower than with cyclopentadiene.[14][15][16]
-
Solvent: High-boiling, non-polar solvents like toluene or o-xylene are commonly used, especially for reactions requiring thermal activation.[4][15]
-
Temperature: Reactions are often conducted at elevated temperatures (e.g., 80-140 °C) to overcome the activation energy barrier.[15][17] Monitoring is crucial to minimize the concurrent polymerization of the nitrostyrene, a common side reaction.[17]
-
Lewis Acid Catalysis: While common for activating enone dienophiles, Lewis acid catalysis with nitroalkenes can be complex due to potential coordination with the nitro group's oxygen atoms.[3] Brønsted acids or hydrogen bond donor catalysts have shown promise in activating these systems.[3][18]
Protocol 1: Cycloaddition with Cyclopentadiene
This protocol describes a typical procedure for the reaction of this compound with a highly reactive cyclic diene.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (CPD), freshly cracked (3.0-5.0 eq)
-
Toluene or o-xylene (anhydrous)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
Setup: To a solution of this compound in toluene in the reaction vessel, add the freshly cracked cyclopentadiene.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrostyrene. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess diene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude adduct (a mixture of endo and exo isomers) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
-
Characterization: Confirm the structure and determine the diastereomeric ratio of the purified adducts using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cycloaddition with an Acyclic Diene (e.g., Butadiene)
This protocol is adapted from procedures for reacting nitrostyrenes with butadiene.[17]
Materials:
-
This compound (1.0 eq)
-
Butadiene (condensed into the reaction vessel or used in a pressure vessel)
-
Hydroquinone (inhibitor, a small amount)
-
Toluene (anhydrous)
-
High-pressure reaction vessel (autoclave or heavy-walled sealed tube)
Procedure:
-
Setup: Place this compound and a small amount of hydroquinone (to inhibit polymerization) in the pressure vessel. Cool the vessel significantly (e.g., with a dry ice/acetone bath).
-
Addition of Diene: Carefully condense a measured excess of butadiene gas into the vessel. Add anhydrous toluene.
-
Reaction: Seal the vessel securely and allow it to warm to room temperature before heating it to the target temperature (e.g., 100-125 °C) for 24-48 hours. Caution: This procedure must be performed with appropriate safety equipment due to high pressure.
-
Work-up: After cooling the vessel completely, carefully vent any excess butadiene. Open the vessel and transfer the contents. Evaporate the solvent under reduced pressure.
-
Purification and Characterization: Purify the resulting 4-(4-bromophenyl)-5-nitrocyclohexene adduct by column chromatography or recrystallization and characterize using standard spectroscopic methods.
Representative Reaction Data
The table below summarizes typical outcomes for Diels-Alder reactions involving substituted nitrostyrenes, which serve as a model for the expected reactivity of the bromo-derivative.
| Diene | Dienophile | Conditions | Yield | Product(s) | Reference |
| Butadiene | p-Nitrostyrene | Toluene, 125°C, 40h | 60% | 4-(p-nitrophenyl)cyclohexene | [17] |
| Butadiene | o-Nitrostyrene | Toluene, 125°C, 40h | 48% | 4-(o-nitrophenyl)cyclohexene | [17] |
| Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrenes | o-Xylene, 110°C | up to 97% | Norbornene adducts (endo/exo mixture) | [14][15][19] |
| 1,3-Cyclohexadiene | (Z)-β-Fluoro-β-nitrostyrenes | o-Xylene, MW or Thermal | < 35% | Bicyclo[2.2.2]octene adducts | [14][15] |
Synthetic Utility of Cycloadducts
The Diels-Alder adducts derived from this compound are valuable synthetic intermediates. The incorporated functional groups serve as versatile handles for subsequent chemical transformations.
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catalytic reduction of trans-4-bromo-beta-nitrostyrene to 2-(4-bromophenyl)ethanamine
An In-Depth Guide to the Catalytic Reduction of trans-4-Bromo-β-nitrostyrene to 2-(4-Bromophenyl)ethanamine
Abstract
This comprehensive application note provides detailed protocols and scientific insights for the synthesis of 2-(4-bromophenyl)ethanamine, a valuable building block in pharmaceutical and agrochemical research. The reduction of the precursor, trans-4-bromo-β-nitrostyrene, is a critical transformation that involves the simultaneous reduction of both an α,β-unsaturated double bond and a nitro group. We will explore and contrast several robust catalytic methods, including classical catalytic hydrogenation with Palladium on Carbon (Pd/C) and a modern, milder approach using Sodium Borohydride (NaBH₄) in conjunction with Copper(II) Chloride (CuCl₂). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, safety protocols, and comparative data to empower rational methodology selection.
Introduction: The Significance of Phenethylamines
Substituted phenethylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous psychoactive compounds, central nervous system stimulants, and antidepressant agents.[1][2] The target molecule, 2-(4-bromophenyl)ethanamine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further synthetic modifications such as cross-coupling reactions.
The most direct and cost-effective route to such amines is the reduction of the corresponding β-nitrostyrene.[2] This transformation, however, presents a chemical challenge: the need for a reducing system potent enough to reduce a nitro group without being overly aggressive, which could lead to dehalogenation or other side reactions.[3][4] Traditional methods often employed potent hydrides like Lithium Aluminum Hydride (LiAlH₄) or high-pressure catalytic hydrogenation.[5][6][7] While effective, LiAlH₄ requires strictly anhydrous conditions and poses significant handling risks, and can cause dehalogenation.[4][8][9] Catalytic hydrogenation is highly effective but requires specialized equipment for handling hydrogen gas.[10]
This guide focuses on two highly reliable and accessible methods:
-
Catalytic Hydrogenation with Pd/C: A classic, high-yield method.
-
NaBH₄/CuCl₂ System: A mild, one-pot procedure that avoids pyrophoric reagents and does not require an inert atmosphere, making it highly practical for a standard laboratory setting.[1][3][11]
Reaction Principles and Mechanism
The conversion of trans-4-bromo-β-nitrostyrene to 2-(4-bromophenyl)ethanamine requires the reduction of two distinct functional groups: the conjugated alkene (C=C) and the nitro group (-NO₂).
Catalytic Hydrogenation (Pd/C)
In this heterogeneous catalysis method, solid Palladium on a high-surface-area carbon support is used. The reaction proceeds through the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the nitrostyrene substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the palladium surface, forming active metal-hydride species.
-
Stepwise Reduction: The reduction is believed to occur in a stepwise manner. The carbon-carbon double bond is typically hydrogenated first, followed by the reduction of the nitro group. The nitro group reduction itself is complex, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[12] The presence of an acid is often used to prevent the formation of secondary amine byproducts.[12]
Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂)
This system offers a facile and operationally simple alternative. While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity is dramatically enhanced by the addition of a transition metal salt like CuCl₂.[2]
The proposed mechanism involves:
-
Formation of Active Catalyst: Sodium borohydride rapidly reduces copper(II) chloride to a highly active copper(0) species in situ.[4]
-
Facilitated Reduction: This finely dispersed copper species then facilitates the reduction of both the double bond and the nitro group. This method is noteworthy for its excellent functional group tolerance; it effectively reduces the target functionalities without affecting the aromatic bromine atom.[3][4][13]
Comparative Overview of Protocols
The choice of protocol depends on available equipment, scale, and safety considerations. The following table summarizes the key parameters for the detailed protocols that follow.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: NaBH₄/CuCl₂ Reduction |
| Primary Reagents | H₂ gas, 10% Pd/C | Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂) |
| Solvent | Methanol (MeOH), 1N HCl | Isopropyl Alcohol (i-PrOH), Water |
| Temperature | Room Temperature | 80 °C (Reflux) |
| Pressure | 1-3 atm H₂ | Atmospheric |
| Reaction Time | 3-5 hours | 10-30 minutes[11] |
| Typical Yield | ~65-85%[10] | ~62-83%[3][11] |
| Key Advantages | High yield, clean reaction. | Fast, no special pressure equipment, mild reagents. |
| Key Disadvantages | Requires hydrogenation apparatus, catalyst can be pyrophoric. | Requires heating, workup involves quenching excess hydride. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation with 10% Pd/C
This protocol is adapted from established procedures for nitrostyrene reduction.[10]
Materials and Equipment:
-
trans-4-Bromo-β-nitrostyrene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite™ or a similar filter aid
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve trans-4-bromo-β-nitrostyrene (1.0 eq) in a mixture of methanol and 1N aqueous HCl.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 3 atm) or maintain a hydrogen atmosphere with a balloon.[10]
-
Reaction: Stir the mixture vigorously at room temperature for 3-5 hours or until hydrogen uptake ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol.
-
Workup: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue contains the hydrochloride salt of the product. This can be further purified by recrystallization or converted to the freebase by neutralization with a base (e.g., NaOH solution) followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).[14] Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(4-bromophenyl)ethanamine.
Protocol 2: Reduction with Sodium Borohydride and Copper(II) Chloride
This one-pot procedure is based on the highly efficient method developed for various nitrostyrenes.[2][3][11]
Materials and Equipment:
-
trans-4-Bromo-β-nitrostyrene
-
Sodium Borohydride (NaBH₄)
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
Isopropyl Alcohol (i-PrOH)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add trans-4-bromo-β-nitrostyrene (1.0 eq).
-
Solvent Addition: Add a 2:1 mixture of isopropyl alcohol and water.
-
Addition of Reductant: To this stirred suspension, add Sodium Borohydride (7.5 eq) in portions.
-
Catalyst Addition: Add a catalytic amount of Copper(II) Chloride (approx. 0.1 eq). An immediate reaction (foaming, color change) may be observed as the active catalyst forms.
-
Reaction: Heat the reaction mixture to 80°C and maintain at reflux for 15-30 minutes. The reaction is typically very fast.[3][11] Monitor completion by TLC.
-
Quenching and Workup: After cooling the flask to room temperature, carefully add a 35% NaOH solution to quench any excess NaBH₄ and adjust the pH.
-
Extraction: Extract the aqueous mixture with isopropyl alcohol or another suitable organic solvent like ethyl acetate (3 x volumes).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent. The product can be isolated as the freebase by evaporating the solvent under reduced pressure. Alternatively, the amine can be precipitated as its hydrochloride salt by adding a solution of HCl in diethyl ether or dioxane to the dried organic extract.[2]
Visualizations
Overall Reaction Scheme
Caption: General reaction scheme for the reduction.
Experimental Workflow
Caption: Generalized workflow for synthesis and purification.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[15]
-
Avoid inhalation, ingestion, or skin contact with all chemicals.
Reagent-Specific Precautions:
-
trans-4-Bromo-β-nitrostyrene: Is a potential irritant. Handle with care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the dry catalyst to come into contact with air. Quench by suspending in water before disposal.
-
Hydrogen Gas (H₂): Is extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use in a designated area away from ignition sources.
-
Sodium Borohydride (NaBH₄): Is a water-reactive solid.[16] It reacts with water and acids to produce flammable hydrogen gas. While less vigorous than LiAlH₄, it should be handled in a dry environment and quenched carefully.[15][17]
-
Copper(II) Chloride (CuCl₂): Is harmful if swallowed and can cause skin and eye irritation.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15][18]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][15]
-
Spills: For NaBH₄ spills, cover with dry sand or soda ash. DO NOT USE WATER.[18]
Conclusion
The catalytic reduction of trans-4-bromo-β-nitrostyrene to 2-(4-bromophenyl)ethanamine is a fundamental and enabling transformation for the synthesis of more complex molecules. Both catalytic hydrogenation with Pd/C and reduction with the NaBH₄/CuCl₂ system provide high-yielding and reliable pathways to the desired product. The NaBH₄/CuCl₂ method, in particular, stands out for its operational simplicity, speed, and mild conditions, making it an excellent choice for modern synthetic laboratories.[11] By understanding the principles behind each method and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this key chemical intermediate.
References
-
Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]
-
Yurugi, S., et al. (2014). Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds. ACS Catalysis. Retrieved January 3, 2026, from [Link]
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Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. (n.d.). Rhodium.ws. Retrieved January 3, 2026, from [Link]
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Reduction of Nitrostyrenes using Red-Al. (n.d.). Erowid. Retrieved January 3, 2026, from [Link]
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Ramirez, F. A., & Burger, A. (n.d.). The Reduction of Phenolic β-Nitrostyrenes by Lithium Aluminum Hydride. ACS Publications. Retrieved January 3, 2026, from [Link]
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D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. Retrieved January 3, 2026, from [Link]
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Sodium borohydride Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved January 3, 2026, from [Link]
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Erne, M., & Ramirez, F. A. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta. Retrieved January 3, 2026, from [Link]
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Ramirez, F. A., & Burger, A. (1950). The Reduction of Phenolic /3-Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
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Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved January 3, 2026, from [Link]
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Sodium borohydride Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 3, 2026, from [Link]
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Sodium Borohydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]
-
Pd/C H2-gas reduction of ß-nitrostyrenes. (2011). ScienceMadness.org. Retrieved January 3, 2026, from [Link]
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d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Retrieved January 3, 2026, from [Link]
-
Li, Y., et al. (n.d.). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry. Retrieved January 3, 2026, from [Link]
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed. Retrieved January 3, 2026, from [Link]
-
Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. (2024). ChemRxiv. Retrieved January 3, 2026, from [Link]
-
A Stable Single-Site Palladium Catalyst for Hydrogenations. (2015). RECERCAT. Retrieved January 3, 2026, from [Link]
-
D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Retrieved January 3, 2026, from [Link]
-
N-(1-(4-Bromophenyl)vinyl)acetamide (1). (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Novel high-yielding C=C reduction of nitrostyrenes. (2003). The Hive. Retrieved January 3, 2026, from [Link]
-
d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Retrieved January 3, 2026, from [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from trans-4-Bromo-β-nitrostyrene
Introduction: The Versatility of a Prolific Precursor
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active natural products.[1] trans-4-Bromo-β-nitrostyrene has emerged as a particularly valuable and versatile starting material for the construction of a diverse range of bioactive heterocycles.[2] Its utility stems from the presence of multiple reactive sites: an electrophilic double bond activated by the powerful electron-withdrawing nitro group, and the bromo-substituted phenyl ring which can be a site for further functionalization or can itself contribute to the biological activity of the final molecule. This document provides detailed application notes and protocols for the synthesis of three key classes of bioactive heterocyclic compounds—pyrroles, pyrazoles, and isoxazoles—utilizing trans-4-bromo-β-nitrostyrene as the common precursor. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and organic synthesis.
I. Synthesis of Bioactive 4-(4-Bromophenyl)pyrroles via the Barton-Zard Reaction
The Barton-Zard reaction is a powerful and convergent method for the synthesis of pyrroles from a nitroalkene and an α-isocyanoacetate.[3][4] This reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the aromatic pyrrole ring.[4]
Causality of Experimental Choices
The choice of a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is crucial for the initial deprotonation of the α-isocyanoacetate, generating the nucleophile for the Michael addition. Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and intermediates, yet it does not interfere with the reaction mechanism. The reaction is typically carried out at room temperature to moderate heating to promote the cyclization and elimination steps without significant side product formation.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-(4-bromophenyl)-1H-pyrrole-3-carboxylate
Materials:
-
trans-4-Bromo-β-nitrostyrene (1.0 eq)
-
Ethyl 2-isocyanopropionate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-4-bromo-β-nitrostyrene (1.0 eq) in anhydrous acetonitrile, add ethyl 2-isocyanopropionate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 2-methyl-4-(4-bromophenyl)-1H-pyrrole-3-carboxylate.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | trans-4-Bromo-β-nitrostyrene | Ethyl 2-isocyanopropionate | Ethyl 2-methyl-4-(4-bromophenyl)-1H-pyrrole-3-carboxylate | 75-85 |
Biological Significance of 4-(4-Bromophenyl)pyrroles
Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5] The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacological profiles.[6] Specifically, some halogenated phenylpyrroles have shown potent antifungal activity.[7]
Visualization of the Barton-Zard Pyrrole Synthesis Workflow:
Caption: Workflow for the Barton-Zard Synthesis of a 4-(4-Bromophenyl)pyrrole.
II. Synthesis of Bioactive 3-(4-Bromophenyl)pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] A straightforward method to synthesize 3,5-disubstituted pyrazoles involves the reaction of a β-nitrostyrene with a hydrazone, which acts as a 1,3-dipole precursor.
Causality of Experimental Choices
This reaction is a [3+2] cycloaddition followed by elimination of nitrous acid. The in situ formation of a hydrazone from an aldehyde and a hydrazine is a key first step. Methanol is a suitable solvent for both the hydrazone formation and the subsequent cycloaddition. The reaction is often carried out at room temperature over an extended period to ensure complete conversion. The product conveniently precipitates from the reaction mixture, simplifying the initial purification.
Experimental Protocol: Synthesis of 1-Methyl-3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole
This protocol is adapted from a similar synthesis of pyrazoles from β-nitrostyrenes.[4]
Materials:
-
4-Chlorobenzaldehyde (1.25 eq)
-
Methylhydrazine (1.25 eq)
-
Methanol (MeOH)
-
trans-4-Bromo-β-nitrostyrene (1.0 eq)
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 4-chlorobenzaldehyde (1.25 eq) in methanol.
-
To this solution, add methylhydrazine (1.25 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the hydrazone.
-
Add trans-4-bromo-β-nitrostyrene (1.0 eq) as a solid in one portion to the reaction mixture.
-
Stir the reaction mixture at room temperature for 72 hours.
-
After 72 hours, add water to the mixture to precipitate the product.
-
Stir the resulting suspension for an additional hour at room temperature.
-
Collect the solid product by vacuum filtration, washing with a 1:1 methanol/water mixture.
-
Recrystallize the crude product from boiling methanol to obtain the pure 1-methyl-3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole.
Data Presentation:
| Entry | Aldehyde | Hydrazine | Nitrostyrene | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Methylhydrazine | trans-4-Bromo-β-nitrostyrene | 1-Methyl-3-(4-bromophenyl)-5-(4-chlorophenyl)-1H-pyrazole | 65-75 |
Biological Significance of 3-(4-Bromophenyl)pyrazoles
Pyrazoles containing a 4-bromophenyl moiety have been investigated for a variety of biological activities. For instance, certain pyrazoline derivatives with this substitution have been synthesized and evaluated for their pharmacological effects.[8] The presence of the bromo- and chloro-substituents can contribute to the overall lipophilicity and electronic properties of the molecule, influencing its interaction with biological targets. Some 3,5-diaryl-4-bromo-1-substituted pyrazoles have demonstrated notable antimicrobial activity.[9]
Visualization of the Pyrazole Synthesis Mechanism:
Caption: Mechanistic pathway for the synthesis of 3-(4-Bromophenyl)pyrazoles.
III. Synthesis of Bioactive 3-(4-Bromophenyl)isoxazoles via a Chalcone Intermediate
Isoxazoles are another class of five-membered heterocycles that are of great interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[10] A common route to synthesize isoxazoles is through the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[3] trans-4-Bromo-β-nitrostyrene can be converted to the corresponding chalcone, which then serves as the precursor for the isoxazole synthesis.
Causality of Experimental Choices
The synthesis of the chalcone intermediate from trans-4-bromo-β-nitrostyrene first involves a reduction of the nitro group to an amine, followed by diazotization and a Meerwein arylation with an appropriate α,β-unsaturated ketone. A more direct approach, however, involves the reaction of 4-bromoacetophenone with an appropriate aldehyde. For the subsequent cyclization to the isoxazole, hydroxylamine hydrochloride is used as the source of the N-O fragment. The reaction is typically carried out in a basic medium, such as ethanolic potassium hydroxide, to generate the free hydroxylamine and to catalyze the condensation and cyclization.
Experimental Protocol: Two-Step Synthesis of 3-(4-Bromophenyl)-5-(substituted)-isoxazole
Step 1: Synthesis of the Chalcone Intermediate
A general procedure for chalcone synthesis is the Claisen-Schmidt condensation.[3]
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
Substituted aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (EtOH)
-
Aqueous Potassium Hydroxide (KOH) solution
Procedure:
-
Dissolve 4-bromoacetophenone (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of the Isoxazole
Materials:
-
Chalcone from Step 1 (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
Procedure:
-
Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the refluxing mixture.
-
Continue refluxing for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-(4-bromophenyl)-5-(substituted)-isoxazole.
Data Presentation:
| Entry | Aldehyde in Step 1 | Product of Step 2 | Overall Yield (%) |
| 1 | Benzaldehyde | 3-(4-Bromophenyl)-5-phenylisoxazole | 60-70 |
Biological Significance of 3-(4-Bromophenyl)isoxazoles
The isoxazole ring is a key structural feature in several approved drugs.[11] The incorporation of a 4-bromophenyl group can significantly influence the biological activity. For instance, certain bromophenyl-substituted isoxazoles have been investigated for their potential as anticancer agents. The bromine atom can participate in halogen bonding, which can be a crucial interaction with biological targets. Additionally, these compounds have been evaluated for their antimicrobial properties.
Visualization of the Isoxazole Synthesis Workflow:
Sources
- 1. 3-(4-Nitrophenyl)isoxazole | 4264-05-5 | Benchchem [benchchem.com]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for Asymmetric Synthesis Employing trans-4-Bromo-β-nitrostyrene
Introduction: The Strategic Value of trans-4-Bromo-β-nitrostyrene in Asymmetric Synthesis
trans-4-Bromo-β-nitrostyrene has emerged as a highly versatile and powerful building block in modern asymmetric synthesis. Its strategic importance stems from the unique electronic properties conferred by its constituent functional groups. The nitro group, a potent electron-withdrawing group, strongly activates the alkene moiety towards nucleophilic attack, making it an exceptional Michael acceptor. Simultaneously, the phenyl ring can participate in π-stacking interactions, and the bromine substituent offers a handle for further synthetic transformations, such as cross-coupling reactions. This combination renders trans-4-bromo-β-nitrostyrene an ideal substrate for a variety of carbon-carbon bond-forming reactions, leading to the construction of complex, stereochemically rich molecules.
The products derived from these reactions are valuable intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. For instance, the resulting γ-nitro compounds are direct precursors to γ-aminobutyric acid (GABA) analogues, a class of molecules with significant inhibitory neurotransmitter activity.[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for key asymmetric transformations involving trans-4-bromo-β-nitrostyrene, focusing on organocatalyzed Michael additions and Lewis acid-catalyzed Friedel-Crafts alkylations.
Part 1: Asymmetric Michael Addition to trans-4-Bromo-β-nitrostyrene
The conjugate addition of nucleophiles to nitroalkenes, or the nitro-Michael reaction, is a cornerstone of C-C bond formation.[4] When performed asymmetrically, it provides access to chiral γ-nitrocarbonyl compounds, which are pivotal intermediates for synthesizing bioactive molecules.[1][2] Organocatalysis has proven particularly effective for this transformation, utilizing small, chiral organic molecules to create a chiral environment that directs the stereochemical outcome.
Mechanistic Rationale: Bifunctional Organocatalysis
Many successful organocatalysts for the Michael addition to nitrostyrenes operate through a bifunctional activation mechanism. Chiral thiourea and squaramide catalysts, for example, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating moiety.[5][6][7]
The proposed catalytic cycle proceeds as follows:
-
Nucleophile Activation: The Lewis basic site of the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity and forming a catalyst-nucleophile complex.
-
Electrophile Activation: Simultaneously, the hydrogen-bond donating groups (N-H protons) of the thiourea or squaramide moiety coordinate to the oxygen atoms of the nitro group on trans-4-bromo-β-nitrostyrene. This coordination polarizes the C=C bond, enhancing the electrophilicity of the β-carbon.
-
Stereocontrolled C-C Bond Formation: The activated nucleophile attacks the activated electrophile within the chiral scaffold of the catalyst. The specific geometry of this ternary complex dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.
-
Catalyst Regeneration: The product dissociates, regenerating the free catalyst to enter the next cycle.
This dual activation model is critical for achieving high reactivity and stereoselectivity under mild reaction conditions.[5][6]
Figure 1: Conceptual workflow of a bifunctional organocatalyzed Michael addition.
Protocol: Organocatalytic Michael Addition of Diethyl Malonate
This protocol describes a representative procedure for the asymmetric Michael addition of diethyl malonate to trans-4-bromo-β-nitrostyrene using a bifunctional thiourea-based organocatalyst. Such catalysts are frequently derived from cinchona alkaloids or chiral diamines.[4][6]
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Diethyl malonate
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst (or similar bifunctional catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the chiral thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature.
-
Add trans-4-bromo-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add diethyl malonate (0.3 mmol, 1.5 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% EtOAc in hexanes) to afford the desired Michael adduct.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Self-Validation and Expected Outcome:
-
Conversion: High conversion is expected (>90%).[4]
-
Yield: Good to excellent isolated yields (75-95%) are typical.
-
Enantioselectivity: High enantiomeric excess (often >90% ee) is achievable with an optimized catalyst system.[5][6] The specific catalyst, solvent, and temperature are critical variables that must be optimized for each specific substrate combination.
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 1 - 20 mol% | Balances reaction rate and cost. Lower loadings (1-5 mol%) are preferred for efficiency.[8] |
| Temperature | -20 °C to RT | Lower temperatures often increase enantioselectivity at the cost of reaction rate. |
| Solvent | Toluene, CH₂Cl₂, THF | Solvent polarity can influence catalyst conformation and solubility, impacting selectivity.[1] |
| Nucleophile Equiv. | 1.2 - 3.0 | A slight excess of the nucleophile drives the reaction to completion. |
Part 2: Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for synthesizing 3-substituted indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural products.[8] The asymmetric variant of this reaction provides enantiomerically enriched products that are precursors to chiral tryptamines and β-carbolines.[8] Both chiral Lewis acids and bifunctional organocatalysts have been successfully employed.[8][9][10]
Mechanistic Rationale: Chiral Lewis Acid Catalysis
Chiral Lewis acid catalysis, for instance using Zn(II)-bisoxazoline complexes, is a common strategy for this transformation.[10]
Proposed Mechanism:
-
Lewis Acid Activation: The chiral Zn(II) complex coordinates to the nitro group of trans-4-bromo-β-nitrostyrene. This coordination enhances the electrophilicity of the alkene. The chiral ligands around the metal center create a defined asymmetric environment.
-
Nucleophilic Attack: The electron-rich indole attacks the β-carbon of the activated nitrostyrene. The attack occurs from the less sterically hindered face, as dictated by the chiral catalyst.
-
Proton Transfer & Product Release: A proton is lost from the indole nitrogen to restore aromaticity, and the product is released from the metal center, regenerating the catalyst.
Figure 2: Simplified workflow for a Lewis acid-catalyzed Friedel-Crafts alkylation.
Protocol: Zn(II)-Bisoxazoline Catalyzed Friedel-Crafts Alkylation of Indole
This protocol is adapted from methodologies employing chiral zinc(II)-bisoxazoline complexes for the alkylation of indoles with nitrostyrenes.[10]
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Indole
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S)-Ph-BOX) or similar chiral bisoxazoline ligand
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular Sieves (activated)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware (oven-dried)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add Zn(OTf)₂ (0.024 mmol, 12 mol%) and the (S)-Ph-BOX ligand (0.02 mmol, 10 mol%). Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To a separate oven-dried flask containing activated 4 Å molecular sieves (approx. 100 mg), add trans-4-bromo-β-nitrostyrene (0.2 mmol, 1.0 equiv) and indole (0.3 mmol, 1.5 equiv).
-
Add anhydrous CH₂Cl₂ (1.0 mL) to the substrate mixture.
-
Cool the substrate mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Transfer the pre-formed catalyst solution via cannula to the stirring substrate mixture.
-
Stir the reaction at the chosen temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a few drops of triethylamine. Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% EtOAc in hexanes).
-
Determine the yield and characterize the product by spectroscopic methods.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation and Expected Outcome:
-
Reactivity: The reaction is generally high-yielding. The use of molecular sieves is crucial to remove trace water, which can deactivate the Lewis acid catalyst.
-
Yield: Excellent yields (up to 97%) have been reported for similar systems.[10]
-
Enantioselectivity: High enantioselectivities (up to 90% ee) are achievable.[10] The choice of metal salt, ligand, and solvent significantly influences the outcome.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst Loading | 5 - 15 mol% | Sufficient to ensure a reasonable reaction rate without excessive cost. |
| Ligand-to-Metal Ratio | ~1.2 : 1 | A slight excess of ligand ensures full coordination to the metal center. |
| Temperature | 0 °C to RT | Affects the balance between reaction rate and enantioselectivity. |
| Solvent | CH₂Cl₂, Et₂O | Aprotic, non-coordinating solvents are required to avoid competition with the substrate for binding to the Lewis acid. |
Conclusion and Future Outlook
trans-4-Bromo-β-nitrostyrene stands as a premier electrophile for asymmetric synthesis, enabling the efficient construction of chiral molecules of significant interest to the pharmaceutical and materials science industries. The protocols detailed herein for Michael additions and Friedel-Crafts alkylations represent robust and well-established methods for creating stereogenic centers with high fidelity. The key to success lies in the rational selection of the chiral catalyst—whether an organocatalyst promoting dual activation or a Lewis acid complex creating a rigid chiral pocket—and the meticulous optimization of reaction parameters. Future research will likely focus on developing even more active catalysts that can operate at lower loadings, expanding the substrate scope, and applying these methodologies in environmentally benign solvent systems.[2][11]
References
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]
-
Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. [Link]
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]
-
Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]
-
Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. National Institutes of Health (NIH). [Link]
-
Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. [Link]
-
Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Middle East Technical University - AVESİS. [Link]
-
The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Royal Society of Chemistry. [Link]
-
β-Nitrostyrene. Wikipedia. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
Enantioselective Synthesis of (S)-y-Acetylenic y-Aminobutyric Acid (GABA) and (S)-trans-y-Butenynyl GABA. ElectronicsAndBooks. [Link]
-
Polyethylene glycol (PEG) as a Reusable Solvent Medium for Asymmetric Organocatalytic Michael Addition. Application to the Synthesis of Bioactive Compounds. Royal Society of Chemistry. [Link]
-
Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA. Royal Society of Chemistry. [Link]
-
Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. Royal Society of Chemistry. [Link]
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- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enantioselective synthesis of (S)-γ-acetylenic γ-aminobutyric acid (GABA) and (S)-trans-γ-butenynyl GABA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 9. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Organocatalyzed Reactions of trans-4-Bromo-β-nitrostyrene
Introduction: The Synthetic Utility of a Versatile Michael Acceptor
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for carbon-carbon bond formation is paramount. trans-4-Bromo-β-nitrostyrene has emerged as a highly valuable and versatile building block, particularly in the realm of organocatalysis. The presence of the electron-withdrawing nitro group powerfully activates the alkene functionality, rendering it an exceptional Michael acceptor. The bromine substituent on the phenyl ring not only modulates the electronic properties of the molecule but also serves as a synthetic handle for further transformations, such as cross-coupling reactions.
This guide provides an in-depth exploration of key organocatalyzed reactions utilizing trans-4-bromo-β-nitrostyrene. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to harness the synthetic potential of this important substrate.
Core Concept: Enamine and Iminium Ion Catalysis
Many of the organocatalyzed reactions involving aldehydes and ketones proceed through the formation of transient enamine or iminium ion intermediates. Chiral secondary amines, such as proline and its derivatives, are frequently employed as catalysts. The reaction of the catalyst with a carbonyl compound generates a nucleophilic enamine, which can then undergo conjugate addition to an electrophile like trans-4-bromo-β-nitrostyrene. This catalytic cycle is central to many of the protocols described herein.
I. Asymmetric Michael Addition of Aldehydes
The conjugate addition of aldehydes to nitroalkenes is a powerful tool for the construction of chiral γ-nitro aldehydes, which are precursors to valuable γ-amino acids and other biologically active molecules.[1] Organocatalysis provides a direct and highly enantioselective route to these compounds.
Scientific Principles and Mechanistic Insight
The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether, often in the presence of an acidic co-catalyst. The catalytic cycle, depicted below, begins with the formation of a nucleophilic enamine from the aldehyde and the organocatalyst. This enamine then attacks the electron-deficient double bond of trans-4-bromo-β-nitrostyrene in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the approach of the nitrostyrene to one face of the enamine.
Figure 1: Catalytic cycle for the asymmetric Michael addition of an aldehyde to trans-4-bromo-β-nitrostyrene.
Data Summary: Asymmetric Michael Addition of Aldehydes
| Entry | Aldehyde Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | (S)-Diphenylprolinol silyl ether (10) | Toluene | 24 | 92 | 95:5 | 98 | Adapted from[2][3] |
| 2 | Isobutyraldehyde | (R,R)-DPEN-thiourea (5) | Water | 12 | 95 | >99:1 | 97 | [4] |
| 3 | Butanal | Proline-derivative (10) | PEG-400 | 19 | 94 | >95:5 | 97 | [1] |
Detailed Experimental Protocol: Asymmetric Michael Addition of Propanal
This protocol is a representative procedure adapted from established methods for the asymmetric Michael addition of aldehydes to nitrostyrenes.[2][3]
Materials:
-
trans-4-Bromo-β-nitrostyrene (1.0 mmol, 228.04 mg)
-
Propanal (2.0 mmol, 0.145 mL, freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)
-
Benzoic acid (0.1 mmol, 12.2 mg)
-
Toluene (2.0 mL, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add trans-4-bromo-β-nitrostyrene (228.04 mg, 1.0 mmol), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (32.5 mg, 0.1 mmol), and benzoic acid (12.2 mg, 0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled propanal (0.145 mL, 2.0 mmol) dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ethyl acetate (10 mL) and saturated aqueous sodium bicarbonate solution (5 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess by chiral HPLC analysis.
II. Asymmetric Michael Addition of Ketones
The conjugate addition of ketones to nitroalkenes provides access to γ-nitro ketones, which are versatile intermediates in the synthesis of various pharmaceuticals and natural products. Bifunctional organocatalysts, such as those based on thiourea, are particularly effective for this transformation.
Scientific Principles and Mechanistic Insight
Primary amine-thiourea catalysts are exemplary bifunctional catalysts for this reaction. The primary amine moiety reacts with the ketone to form a nucleophilic enamine. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the nitro group of the trans-4-bromo-β-nitrostyrene and bringing it into close proximity with the enamine. This dual activation model accounts for the high reactivity and stereoselectivity observed.[5]
Figure 2: General experimental workflow for the Michael addition of ketones.
Data Summary: Asymmetric Michael Addition of Ketones
| Entry | Ketone Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | (R,R)-DPEN-thiourea (10) | Water | 5 | 91 | 96:4 | 99 | [5] |
| 2 | Acetone | (R,R)-DPEN-thiourea (10) | Water | 12 | 88 | - | 94 | [5] |
| 3 | Cyclopentanone | Proline (20) | Dichloromethane | 12 | 90 | 95:5 | 92 | Adapted from[5] |
Detailed Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone
This protocol is based on a highly efficient procedure using a bifunctional thiourea catalyst in an aqueous medium.[5]
Materials:
-
trans-4-Bromo-β-nitrostyrene (0.5 mmol, 114.0 mg)
-
Cyclohexanone (5.0 mmol, 0.52 mL)
-
(1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (0.05 mmol, 24.3 mg)
-
Deionized water (2.5 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a vial, combine trans-4-bromo-β-nitrostyrene (114.0 mg, 0.5 mmol) and the (1R,2R)-DPEN-derived thiourea catalyst (24.3 mg, 0.05 mmol).
-
Add deionized water (2.5 mL) followed by cyclohexanone (0.52 mL, 5.0 mmol).
-
Stir the resulting suspension vigorously at room temperature for 5 hours.
-
After the reaction is complete (monitored by TLC), extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the γ-nitro ketone.
-
Analyze the purified product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
III. Organocatalytic Domino Reactions
The reactivity of trans-4-bromo-β-nitrostyrene can be harnessed in elegant domino (or cascade) reactions to rapidly build molecular complexity from simple starting materials. A notable example is the domino oxa-Michael/Henry reaction.[6]
Scientific Principles and Mechanistic Insight
In the presence of a chiral secondary amine catalyst, salicylaldehyde can react with trans-4-bromo-β-nitrostyrene in a sequential manner. The reaction is initiated by an oxa-Michael addition of the phenolic hydroxyl group to the activated alkene. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, forming a new carbon-carbon bond and creating a cyclic product with multiple stereocenters. The entire sequence is orchestrated by the organocatalyst, which controls the stereochemical outcome of both bond-forming steps. This strategy allows for the efficient synthesis of complex heterocyclic scaffolds.[6][7]
Conclusion and Future Outlook
trans-4-Bromo-β-nitrostyrene is a powerful and versatile substrate for a range of organocatalytic transformations. The protocols detailed in this guide for asymmetric Michael additions of aldehydes and ketones provide reliable and highly stereoselective methods for the synthesis of valuable chiral building blocks. The potential for this substrate to participate in domino reactions further underscores its utility in the efficient construction of complex molecular architectures.
Future research in this area will likely focus on expanding the scope of nucleophiles and exploring novel domino reaction pathways. The development of even more efficient and selective organocatalysts will continue to drive innovation in the asymmetric synthesis of molecules relevant to the pharmaceutical and agrochemical industries.
References
-
Kim, H., et al. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α,β-Unsaturated Nitroalkenes. Molecules, 25(10), 2346. Available at: [Link]
-
Feu, K. S., et al. (2013). Polyethylene glycol (PEG) as a Reusable Solvent Medium for Asymmetric Organocatalytic Michael Addition. Application to the Synthesis of Bioactive Compounds. Green Chemistry, 15(9), 2374-2379. Available at: [Link]
-
Uematsu, N., et al. (2006). Organocatalytic direct michael reaction of ketones and aldehydes with beta-nitrostyrene in brine. Journal of the American Chemical Society, 128(15), 4966-4967. Available at: [Link]
-
Marqués-López, E., et al. (2010). Organocatalytic Enantioselective Henry Reactions. Molecules, 15(12), 8865-8895. Available at: [Link]
-
Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(22), 15585-15632. Available at: [Link]
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trans-4-Bromo-β-nitrostyrene. PubChem. Available at: [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]
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Gotor-Fernández, V., et al. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 21(7), 939. Available at: [Link]
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Kim, S., et al. (2018). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Molecules, 23(10), 2461. Available at: [Link]
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Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. Available at: [Link]
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Pihko, P. M., et al. (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 129(31), 9572-9573. Available at: [Link]
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Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition, 45(36), 5984-5987. Available at: [Link]
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Application Notes and Protocols: The Role of trans-4-Bromo-β-nitrostyrene in Modern Medicinal Chemistry
Introduction: A Versatile Building Block in Drug Discovery
trans-4-Bromo-β-nitrostyrene is a halogenated nitroalkene that has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its chemical architecture, characterized by an electron-deficient double bond activated by a strong nitro group and a strategically placed bromine atom on the phenyl ring, makes it a potent Michael acceptor and a precursor for a variety of complex molecular scaffolds. This combination of features allows for its application in the synthesis of key intermediates and directly as a scaffold for bioactive molecules.
The reactivity of the nitroalkene moiety allows for the facile introduction of nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. This application note will provide a comprehensive overview of the utility of trans-4-bromo-β-nitrostyrene, including detailed protocols for its synthesis and its application in the construction of medicinally relevant compounds, as well as an exploration of its own biological activities.
Core Synthetic Applications
The primary utility of trans-4-bromo-β-nitrostyrene in medicinal chemistry lies in its role as a versatile synthetic intermediate. Its reactivity as a Michael acceptor and its ability to be transformed into other key functional groups are central to its applications.
Synthesis of 4-Bromophenethylamine: A Gateway to Bioactive Amines
One of the most significant applications of trans-4-bromo-β-nitrostyrene is its reduction to 4-bromophenethylamine. This primary amine is a crucial precursor for a wide range of neurologically active compounds and other pharmaceutical agents.[1][2] For instance, 4-bromophenethylamine is a key intermediate in the synthesis of various pyrazinoisoquinoline derivatives.[1] Furthermore, it is a foundational component for psychedelic phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a synthetic analog of mescaline that acts as a potent partial agonist of serotonin 5-HT2A receptors.[3][4]
The reduction of the nitroalkene to the corresponding saturated amine requires a robust method that does not affect the aryl bromide. While lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, it can lead to dehalogenation.[5] A milder and more chemoselective method utilizing sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) has been developed, offering a safer and more efficient route to 4-bromophenethylamine.[5][6]
This protocol is adapted from a general procedure for the reduction of β-nitrostyrenes using NaBH₄/CuCl₂.[4][5]
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol
-
Water
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve sodium borohydride (7.5 molar equivalents) in a 2:1 mixture of isopropanol and water.
-
With vigorous stirring, add trans-4-bromo-β-nitrostyrene (1 molar equivalent) portion-wise. The reaction is exothermic and the temperature should be maintained using an ice bath if necessary.
-
Continue stirring until the yellow color of the nitrostyrene disappears.
-
Add a 2M aqueous solution of copper(II) chloride (0.1 molar equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 30 minutes.
-
Cool the reaction to room temperature and make the mixture basic by the addition of a 25% aqueous solution of sodium hydroxide (NaOH).
-
Extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromophenethylamine.
Rationale: The use of NaBH₄ in the presence of a copper salt allows for the reduction of both the double bond and the nitro group under mild conditions, preserving the C-Br bond. The initial reduction of the nitrostyrene to the nitroalkane is followed by the copper-catalyzed reduction of the nitro group to the amine.
Synthesis of Substituted Pyrroles and Indoles
The electrophilic nature of the double bond in trans-4-bromo-β-nitrostyrene makes it an excellent substrate for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Pyrrole derivatives can be synthesized from β-nitrostyrenes through various multi-component reactions.[7][8] One common approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11][12] The 1,4-dicarbonyl intermediate can be generated in situ from the Michael addition of a β-dicarbonyl compound to trans-4-bromo-β-nitrostyrene.
This is a general protocol for a four-component synthesis of substituted pyrroles.[8]
Materials:
-
trans-4-Bromo-β-nitrostyrene
-
Ethyl acetoacetate
-
Aniline
-
Montmorillonite K10 clay
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
In a round-bottom flask, add trans-4-bromo-β-nitrostyrene (1 mmol), ethyl acetoacetate (1 mmol), aniline (1 mmol), and montmorillonite K10 clay (catalytic amount).
-
Add ethanol as the solvent and reflux the mixture for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired polysubstituted pyrrole.
Rationale: The montmorillonite clay acts as a solid acid catalyst to promote the cascade of reactions: Michael addition of the enol of ethyl acetoacetate to the nitrostyrene, followed by condensation with aniline and subsequent cyclization and aromatization to form the pyrrole ring.
Indoles can undergo Friedel-Crafts alkylation with electron-deficient alkenes like trans-4-bromo-β-nitrostyrene, typically at the C3 position, to form indolyl-nitroalkanes.[13][14] These intermediates can be further elaborated into more complex, biologically active indole derivatives.
This protocol is based on a general procedure for the Michael addition of indoles to nitrostyrenes.[6][14][15][16]
Materials:
-
Indole
-
trans-4-Bromo-β-nitrostyrene
-
Deep Eutectic Solvent (DES) - e.g., choline chloride-zinc chloride
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, add indole (1.2 mmol), trans-4-bromo-β-nitrostyrene (1 mmol), and the deep eutectic solvent (10 mol%).
-
Heat the mixture at 70°C with stirring for the required time (monitor by TLC).
-
After completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Rationale: The deep eutectic solvent acts as a recyclable and environmentally benign catalyst and solvent, activating the nitrostyrene for nucleophilic attack by the electron-rich indole.
Biological Activities of trans-4-Bromo-β-nitrostyrene and its Derivatives
Beyond its role as a synthetic intermediate, the β-nitrostyrene scaffold itself exhibits a range of biological activities. The presence of the 4-bromo substituent can modulate this activity.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
trans-β-Nitrostyrene and its derivatives have been identified as slow-binding inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, with potencies in the low micromolar range.[17][18] PTPs are key regulators of signal transduction pathways, and their dysregulation is implicated in diseases like diabetes, cancer, and autoimmune disorders.[18][19] PTP1B is a major negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[19][20] SHP-1 is involved in regulating the activation of immune cells.[13][21][22]
The mechanism of inhibition involves the nitrostyrene acting as a phosphotyrosine (pY) mimetic, binding to the PTP active site. This is followed by a nucleophilic attack from the catalytic cysteine residue of the PTP on the nitro group of the nitrostyrene, forming a reversible covalent adduct.[17][23]
The insulin signaling pathway is crucial for glucose homeostasis. Inhibition of PTP1B by compounds derived from or related to trans-4-bromo-β-nitrostyrene can enhance insulin sensitivity.[17][19][24]
Caption: PTP1B's role in insulin signaling and its inhibition.
Antimicrobial Activity
Halogenated β-nitrostyrenes have demonstrated notable antimicrobial properties. trans-4-Bromo-β-nitrostyrene has shown fairly high activity against several bacterial strains.[25] The antimicrobial activity is thought to be related to the compound's ability to act as a Michael acceptor, reacting with nucleophilic residues like cysteine in essential microbial enzymes.
| Microorganism | MIC (µg/mL) of trans-4-Bromo-β-nitrostyrene |
| Staphylococcus aureus | >128 |
| Enterococcus faecalis | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
| Candida albicans | 64 |
| Data adapted from Nicoletti et al.[25] |
Anticancer Potential
Conclusion
trans-4-Bromo-β-nitrostyrene is a valuable and versatile reagent in medicinal chemistry. Its utility as a precursor for key pharmaceutical intermediates, such as 4-bromophenethylamine, and its application in the synthesis of diverse heterocyclic scaffolds, underscore its importance in drug discovery. Furthermore, the inherent biological activity of the nitrostyrene core, particularly as an inhibitor of protein tyrosine phosphatases, opens avenues for its direct use in the design of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this application note aim to facilitate the exploration and application of this powerful synthetic tool by researchers in the field.
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Khan, A. T., & Lal, M. (2016). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 13(4), 544-577. [Link]
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Irving, M., et al. (2018). SHP-1 Phosphatase Activity Counteracts Increased T Cell Receptor Affinity. Journal of Immunology, 201(11), 3387-3396. [Link]
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use of trans-4-bromo-beta-nitrostyrene in the synthesis of PTP1B inhibitors
Application Notes & Protocols
Topic: Strategic Use of trans-4-Bromo-β-nitrostyrene in the Synthesis of Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and metabolic disease research.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a critical negative regulator in both insulin and leptin signaling pathways.[1][2][3] Its overexpression or heightened activity is strongly correlated with insulin resistance and the pathogenesis of type 2 diabetes, obesity, and even certain cancers.[4] Consequently, the development of potent and selective PTP1B inhibitors represents a highly validated therapeutic strategy.[2] This guide details the application of trans-4-bromo-β-nitrostyrene, a versatile chemical precursor, in the synthesis of a novel class of PTP1B inhibitors. We provide the scientific rationale, a generalizable synthetic protocol, and a robust method for evaluating the inhibitory activity of the resulting compounds.
The Scientific Rationale: Why Target PTP1B?
PTP1B functions as a molecular brake on key metabolic processes. Upon binding of insulin to its receptor, the receptor autophosphorylates on specific tyrosine residues, initiating a cascade that leads to glucose uptake. PTP1B reverses this crucial activation step by dephosphorylating the insulin receptor and its substrates (like IRS-1), thereby attenuating the signal.[5][6] Similarly, it dampens the leptin signaling pathway, which is essential for regulating appetite and energy expenditure, by dephosphorylating Janus kinase 2 (JAK2) and the STAT3 transcription factor.[7][8]
In states of obesity, PTP1B levels are often elevated, contributing to both insulin and leptin resistance, creating a vicious cycle that promotes hyperglycemia and weight gain.[1][3] Therefore, inhibiting PTP1B is expected to restore and enhance these signaling pathways, making it a prime target for therapeutic intervention in metabolic disorders.[7][9]
The Chemical Approach: β-Nitrostyrenes as PTP1B Inhibitors
trans-β-Nitrostyrene (TBNS) and its derivatives have been identified as a promising class of neutral, phosphotyrosine (pY) mimetic inhibitors of PTPs, including PTP1B.[10][11]
Mechanism of Inhibition
The inhibitory mechanism is believed to be an active-site-directed, two-step process:
-
Initial Binding: The nitrostyrene derivative first binds non-covalently to the PTP1B active site, acting as a mimic of the phosphotyrosine substrate.[10]
-
Covalent Adduct Formation: Subsequently, the catalytic cysteine residue (Cys-215) in the PTP1B active site performs a nucleophilic attack on the electron-deficient β-carbon of the nitrostyrene double bond (a Michael addition) or potentially the nitro group itself.[10][12] This forms a reversible, covalent adduct, effectively inactivating the enzyme.[10]
This mechanism provides a strong rationale for using nitrostyrene scaffolds as a foundation for designing new inhibitors.
Synthetic Workflow and Protocol
The versatility of trans-4-bromo-β-nitrostyrene lies in its reactivity as a Michael acceptor, allowing for the straightforward introduction of diverse chemical moieties to generate a library of potential inhibitors.[13] The bromo-substituent also offers a handle for further functionalization via cross-coupling reactions, although that is beyond the scope of this initial protocol.
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Application Notes & Protocols: Harnessing Cycloaddition Reactions of trans-4-Bromo-β-nitrostyrene for the Synthesis of Complex Molecular Scaffolds
Introduction: The Versatility of a Multifaceted Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. These intricate scaffolds form the bedrock of novel therapeutics, agrochemicals, and functional materials. Among the plethora of available synthons, trans-4-bromo-β-nitrostyrene has emerged as a powerhouse building block. Its unique electronic properties, stemming from the conjugated system bearing a potent electron-withdrawing nitro group and a synthetically versatile bromine substituent, render it an exceptional substrate for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of trans-4-bromo-β-nitrostyrene in cycloaddition reactions, offering researchers and drug development professionals a comprehensive resource replete with mechanistic insights and detailed experimental protocols.
The presence of the nitro group significantly activates the double bond for nucleophilic attack, making it a highly reactive component in cycloaddition reactions. The bromine atom on the phenyl ring serves as a valuable handle for further functionalization, such as cross-coupling reactions, thereby expanding the molecular diversity accessible from the resulting cycloadducts. This document will delve into the application of trans-4-bromo-β-nitrostyrene in key cycloaddition strategies, including [3+2], [4+2], and other cycloaddition pathways, to generate densely functionalized and stereochemically rich heterocyclic and carbocyclic frameworks.
[3+2] Cycloaddition Reactions: A Gateway to Pyrrolidines and Spirooxindoles
The [3+2] cycloaddition is a powerful and atom-economical method for the construction of five-membered heterocyclic rings.[1][2] In this context, trans-4-bromo-β-nitrostyrene serves as an excellent dipolarophile, reacting with a variety of 1,3-dipoles to yield highly substituted pyrrolidines and related structures. One of the most prominent examples is the reaction with azomethine ylides.[3]
Mechanistic Considerations: The Role of Azomethine Ylides
Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with electron-deficient alkenes like trans-4-bromo-β-nitrostyrene.[4] These ylides can be generated in situ from various precursors, most commonly through the thermal or base-mediated ring-opening of aziridines or via the condensation of an α-amino acid with an aldehyde or ketone.[4] The reaction proceeds in a concerted or stepwise manner, leading to the formation of a pyrrolidine ring with a high degree of stereocontrol. The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of both the dipole and the dipolarophile.
Diagram 1: General Mechanism of [3+2] Cycloaddition of an Azomethine Ylide with trans-4-bromo-β-nitrostyrene
Caption: A schematic representation of the [3+2] cycloaddition reaction.
Application in Multicomponent Reactions: The Synthesis of Spirooxindoles
A particularly elegant application of this methodology is in multicomponent reactions (MCRs) for the synthesis of complex spirocyclic scaffolds. Spirooxindoles, for instance, are a privileged structural motif found in numerous biologically active natural products and pharmaceuticals.[5][6] A common and efficient strategy involves the one-pot reaction of isatin, an α-amino acid (such as sarcosine or proline), and trans-4-bromo-β-nitrostyrene.[7] In this reaction, the condensation of isatin and the amino acid generates an azomethine ylide in situ, which is then trapped by the nitrostyrene in a [3+2] cycloaddition to afford the desired spiropyrrolidine-oxindole.[6]
Diagram 2: Experimental Workflow for the Synthesis of Spirooxindoles
Caption: A typical experimental workflow for spirooxindole synthesis.
Detailed Protocol: Three-Component Synthesis of a Spirooxindole Derivative
This protocol describes a general procedure for the synthesis of a spiropyrrolidine-oxindole derivative via a [3+2] cycloaddition.
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
Sarcosine (N-methylglycine) (1.2 mmol, 1.2 equiv)
-
trans-4-bromo-β-nitrostyrene (1.0 mmol, 1.0 equiv)
-
Acetonitrile (MeCN), 10 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol), sarcosine (1.2 mmol), and trans-4-bromo-β-nitrostyrene (1.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure spiropyrrolidine-oxindole product.[5]
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
| Reactant | Molar Ratio | Role |
| Isatin | 1.0 | Azomethine ylide precursor |
| Sarcosine | 1.2 | Azomethine ylide precursor |
| trans-4-bromo-β-nitrostyrene | 1.0 | Dipolarophile |
| Acetonitrile | Solvent | Reaction medium |
Table 1: Reactant summary for the three-component synthesis of a spiropyrrolidine-oxindole.
[4+2] Diels-Alder Reactions: Constructing Six-Membered Rings
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[8][9] The electron-deficient nature of trans-4-bromo-β-nitrostyrene makes it an excellent dienophile for this transformation. The reaction typically proceeds with high stereoselectivity, governed by the "endo rule," which favors the formation of the kinetic product where the electron-withdrawing group of the dienophile is oriented towards the developing diene bridge in the transition state.[10]
Mechanistic Insights and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state.[8] The stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will give a trans-substituted product. The regioselectivity of the reaction with unsymmetrical dienes and dienophiles can be predicted by considering the electronic effects of the substituents.
While specific, detailed protocols for the Diels-Alder reaction of trans-4-bromo-β-nitrostyrene with common dienes were not prevalent in the surveyed literature, the reactivity of structurally similar β-fluoro-β-nitrostyrenes has been well-documented.[11][12] These studies provide valuable insights into the expected reaction conditions and outcomes for the bromo-analogue.
Diagram 3: The Diels-Alder Reaction
Caption: General scheme of the Diels-Alder reaction.
General Protocol for a Diels-Alder Reaction (Adapted from related systems)
This protocol provides a general guideline for performing a Diels-Alder reaction with trans-4-bromo-β-nitrostyrene, based on procedures reported for similar nitrostyrenes.[11]
Materials:
-
trans-4-bromo-β-nitrostyrene (1.0 mmol, 1.0 equiv)
-
Cyclic diene (e.g., cyclopentadiene, freshly cracked) (3.0-5.0 mmol, 3.0-5.0 equiv)
-
Toluene or xylene (5 mL)
-
Sealed reaction tube or vial
-
Heating source (oil bath or heating mantle)
Procedure:
-
In a sealed reaction tube, dissolve trans-4-bromo-β-nitrostyrene (1.0 mmol) in toluene or xylene (5 mL).
-
Add the diene (3.0-5.0 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess diene under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct.
| Parameter | Condition | Rationale |
| Solvent | Toluene or xylene | High-boiling, inert solvent |
| Temperature | 80-120 °C | To overcome the activation energy |
| Diene excess | 3-5 equivalents | To drive the reaction to completion |
Table 2: Typical reaction conditions for Diels-Alder reactions of nitrostyrenes.
Other Cycloaddition Strategies and Future Outlook
Beyond the well-established [3+2] and [4+2] cycloadditions, trans-4-bromo-β-nitrostyrene is a versatile substrate for a range of other cycloaddition reactions, including:
-
[4+3] Cycloadditions: While less common, these reactions provide access to seven-membered rings, which are valuable scaffolds in medicinal chemistry.[13]
-
Organocatalytic Asymmetric Cycloadditions: The use of chiral organocatalysts can induce high levels of enantioselectivity in cycloaddition reactions, providing access to enantioenriched products.[14]
-
Photochemical [2+2] Cycloadditions: This approach allows for the synthesis of cyclobutane derivatives, which are challenging to access through other methods.
The continued exploration of these and other novel cycloaddition strategies with trans-4-bromo-β-nitrostyrene holds immense promise for the discovery of new bioactive molecules and the development of efficient synthetic methodologies. The ability to readily functionalize the bromine-bearing aromatic ring of the resulting cycloadducts further enhances the synthetic utility of this remarkable building block.
Conclusion
trans-4-bromo-β-nitrostyrene is a highly valuable and versatile substrate for a variety of cycloaddition reactions, enabling the efficient construction of complex and diverse molecular scaffolds. Its activated double bond readily participates in [3+2] and [4+2] cycloadditions, providing access to highly substituted pyrrolidines, spirooxindoles, and cyclohexenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this powerful synthetic tool in their endeavors to create the next generation of functional molecules.
References
- Naghdi, M., et al. (2018). Formation of spiropyrrolidines from isatin, secondary amins, and alkylidene dimedone. Oriental Journal of Chemistry, 34(3), 1598-1604.
- Aziz, S., et al. (2020). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 25(23), 5649.
- Brandão, P., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113102.
- Kim, J., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(14), 5371.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Retrieved from [Link]
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4991.
-
Thieme Chemistry. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Retrieved from [Link]
- Shanmugam, P., et al. (2007). Synthesis of novel functionalized 3-spiropyrrolizidine and 3-spiropyrrolidine oxindoles from Baylis-Hillman adducts of isatin and heteroaldehydes with azomethine ylides via [3+2]-cycloaddition. Organic Letters, 9(21), 4095-4098.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. IntechOpen.
-
ResearchGate. (2020, September 23). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Retrieved from [Link]
- Anbu, S., et al. (2023). Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation. RSC Advances, 13(40), 28236-28240.
- Domingo, L. R., & Ríos-Gutiérrez, M. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. International Journal of Molecular Sciences, 23(19), 11768.
- Masson, G., et al. (2016). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(13), 4536-4546.
-
Beilstein Journal of Organic Chemistry. (2020, June 12). [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin. Retrieved from [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine‐promoted synthesis of 4a: investigation of reaction conditionsa. Retrieved from [Link]
- de la Cruz, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-981.
-
Royal Society of Chemistry. (n.d.). Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. Retrieved from [Link]
-
J Chemistry. (2022, July 21). Diels alder reaction|Mechanism|4+2 cycloaddition reactions|Carruthers Organic Chemistry [Video]. YouTube. [Link]
- Kącka-Zych, A., & Albrecht, Ł. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters, 25(20), 3728-3732.
-
ResearchGate. (n.d.). Scheme 2: The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. Retrieved from [Link]
- Ponomarev, S. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 17, 283-292.
- Ponomarev, S. A., et al. (2021). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. ChemRxiv.
- Kącka-Zych, A., & Albrecht, Ł. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters, 25(20), 3728-3732.
- Khairullina, A. R., et al. (2021).
-
SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved from [Link]
-
ChemRxiv. (n.d.). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. Retrieved from [Link]
-
YouTube. (2022, July 21). Diels alder reaction|Mechanism|4+2 cycloaddition reactions|Carruthers Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
RSC Publishing. (2020, October 6). The simplest Diels–Alder reactions are not endo-selective. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-4-Bromo-β-nitrostyrene
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of trans-4-bromo-β-nitrostyrene. As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, optimizing its yield and purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, grounding all recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the synthesis.
Q1: What is the primary synthetic route for trans-4-bromo-β-nitrostyrene?
A1: The most prevalent and historically significant method is the Henry Reaction (also known as a nitroaldol reaction), followed by dehydration.[1] This reaction involves the base-catalyzed condensation of 4-bromobenzaldehyde with nitromethane.[1] The initial product is a β-nitro alcohol, which is subsequently dehydrated under acidic conditions to yield the target trans-4-bromo-β-nitrostyrene.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Persistently low yields can typically be traced to one or more of the following factors:
-
Impure Aldehyde: 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid upon storage. This acidic impurity can interfere with the base catalyst. Using freshly distilled or purified 4-bromobenzaldehyde is recommended.[3][4]
-
Suboptimal Temperature Control: The initial condensation is often exothermic.[3] Allowing the temperature to rise excessively can promote side reactions and polymerization, drastically reducing the yield of the desired product.[4]
-
Incorrect Workup Procedure: The order of addition during the acidification step is critical. The alkaline reaction mixture must be added slowly to a stirred excess of acid to ensure rapid dehydration of the nitroaldol intermediate.[3] Reversing this addition often leads to the formation of an oily, saturated nitro alcohol.[3]
-
Catalyst Choice: While strong bases like sodium hydroxide can give high yields quickly, they require stringent temperature control (e.g., below 15°C).[3][4] Weaker bases like ammonium acetate in acetic acid can provide more consistent results with less risk of polymerization, though the reaction may be slower.[5]
Q3: Instead of a yellow solid, my reaction produced a thick, viscous oil. What happened?
A3: The formation of an oil is a classic sign that the dehydration of the intermediate 1-(4-bromophenyl)-2-nitroethanol was incomplete.[3] This β-nitro alcohol is often an oily substance. This issue is almost always caused by an improper workup, specifically during the acidification step. Adding the acid to the alkaline mixture, rather than the other way around, fails to create the conditions necessary for efficient elimination of water.[3]
Q4: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
A4: Tar formation is primarily due to the anionic polymerization of the β-nitrostyrene product, which is highly susceptible to this process in the presence of a base.[4] Key preventative measures include:
-
Strict Temperature Control: Keep the reaction temperature low, especially during the addition of a strong base catalyst.[2][4]
-
Limit Reaction Time: Do not allow the reaction to proceed for an extended time after the initial condensation is complete. Once the product is formed, it should be moved to the acidic workup stage promptly.[4]
-
Catalyst Moderation: Using a milder catalyst system, such as ammonium acetate, can significantly reduce the propensity for polymerization.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Problem 1: Low Yield of Crystalline Product
-
Symptoms: Minimal precipitate forms upon acidification; final isolated mass is significantly below theoretical yield.
-
Causality Analysis: Low yield is a result of an incomplete reaction or the prevalence of side reactions. The purity of the starting 4-bromobenzaldehyde is a primary factor, as any benzoic acid derivative will consume the base catalyst. Furthermore, improper temperature control can lead to complex byproduct mixtures.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Formation of Oily Byproducts (Incomplete Dehydration)
-
Symptoms: A viscous, often yellowish or brownish oil separates from the aqueous layer after acidification, with little to no solid formation.
-
Causality Analysis: The Henry reaction first forms a stable β-nitro alcohol intermediate. The subsequent E1cB elimination of water to form the conjugated nitrostyrene requires specific conditions. Adding the alkaline solution of the nitroaldol salt to a large excess of cold, strong acid protonates the alcohol and facilitates rapid dehydration.[3] If the local concentration of acid is not high enough (as when acid is added to the base), the nitro alcohol is simply protonated and separates as an oil.[3]
-
Corrective Protocol Step (Workup):
-
Prepare a separate vessel containing the calculated amount of hydrochloric acid (e.g., 1L of concentrated HCl in 1.5L of water), chilled in an ice bath.[1]
-
Ensure the acid solution is being stirred vigorously.
-
Transfer your alkaline reaction mixture (which should be a clear solution after dilution with ice water) to a separatory or addition funnel.[3]
-
Add the alkaline solution to the stirred acid at a steady, controlled rate. The stream should just fail to break into drops.[3]
-
A pale yellow crystalline precipitate of trans-4-bromo-β-nitrostyrene should form almost instantaneously upon contact with the acid.[3]
-
Section 3: Optimized Experimental Protocols
Two primary protocols are presented, trading speed and potential yield for ease of handling and reproducibility.
Protocol A: Ammonium Acetate in Acetic Acid
This method is generally slower but more forgiving, with a lower risk of tar formation.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 eq) in glacial acetic acid.
-
Reagent Addition: Add nitromethane (6.9 eq) followed by ammonium acetate (2.4 eq).[5]
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 4-6 hours, monitoring by TLC.[5]
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Isolation: The product will precipitate. If necessary, neutralize the solution carefully with aqueous NaOH to pH 7 to maximize precipitation.[5]
-
Purification: Filter the solid, wash thoroughly with water, and recrystallize from hot ethanol or isopropanol.
Protocol B: Sodium Hydroxide in Methanol (High Yield, Strict Control)
This protocol is adapted from the robust procedures in Organic Syntheses and can provide excellent yields (80%+) when executed correctly.[1][3]
-
Reaction Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine 4-bromobenzaldehyde (1 eq), nitromethane (1 eq), and methanol.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to below 10°C.[3]
-
Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 eq) in water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature never exceeds 15°C .[2][3] A thick, white precipitate of the sodium salt of the nitro alcohol will form.[1]
-
Dissolution: After base addition is complete, stir for 15 more minutes. Convert the pasty mass to a clear solution by adding a large volume of ice water.[3]
-
Acidification: In a separate, large container, prepare a stirred solution of excess cold hydrochloric acid. Slowly pour the alkaline solution into the acid as described in the troubleshooting guide above.[1][3]
-
Purification: Filter the resulting yellow solid, wash with water until chloride-free, and recrystallize from hot ethanol to yield bright yellow crystals.[1] The melting point should be in the range of 148-150°C.[6]
Section 4: Data Summary & Mechanistic Overview
Table 1: Comparison of Catalytic Systems for Nitrostyrene Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Propensity for Tar | Ref. |
| Sodium Hydroxide | Methanol, 0-15°C | Fast reaction, high potential yield (80-85%) | Requires strict temperature control; exothermic | High if not controlled | [3],[1] |
| Ammonium Acetate | Acetic Acid, Reflux | Simpler procedure, less sensitive to temperature | Slower reaction times, may require neutralization | Low | [5] |
| Primary Amines | Varies | Can be effective for specific substrates | Reaction times can be long (days) | Moderate | [3],[7] |
| Ionic Liquids | Room Temperature | Green solvent, can be catalyst and medium | Can be expensive, requires specific ILs | Low to Moderate | [8] |
Diagram: Core Reaction Mechanism (Henry Reaction & Dehydration)
Caption: The two-stage mechanism of the Henry reaction for nitrostyrene synthesis.
References
-
Worral, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66. [Link]
-
Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube. [Link]
- Camps, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-981.
-
Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". American Chemical Society. [Link]
-
Pavlovica, S., Gaidule, A., & Zicmanis, A. (2014). Synthesis of β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Latvian Journal of Chemistry, 1, 49-53. [Link]
-
National Center for Biotechnology Information. (n.d.). trans-4-Bromo-beta-nitrostyrene. PubChem Compound Database. [Link]
-
Abdel-Wahab, A. A., et al. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
- Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF β-NITROSTYRENES. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... [Image]. [Link]
- Wiley, R. H., & Smith, N. R. (1951). m-Nitrostyrene. Organic Syntheses, 31, 76.
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
- Jones, G., & Jones, R. H. (1951). The Preparation of 4-Bromo- and 4-Iodo-β-nitrostyrene. Journal of the American Chemical Society, 73(11), 5469–5469.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. rsc.org [rsc.org]
- 6. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]
- 7. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Unwanted Polymerization of Nitrostyrenes
Welcome to the technical support center for nitrostyrene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with these versatile but challenging synthetic intermediates. The high reactivity that makes β-nitrostyrenes valuable building blocks also renders them highly susceptible to unwanted polymerization, a common issue that can lead to significantly reduced yields, purification difficulties, and inconsistent results.[1][2]
This document provides in-depth, field-proven insights and troubleshooting protocols to help you anticipate, manage, and prevent the unwanted polymerization of nitrostyrene products during their synthesis, workup, and storage.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common issues encountered by researchers and explains the fundamental principles governing nitrostyrene polymerization.
Q1: Why did my reaction mixture become a viscous tar or solid mass?
A1: This is a classic sign of uncontrolled polymerization. The primary cause during a typical nitrostyrene synthesis (e.g., a base-catalyzed Henry reaction) is anionic polymerization.[1][3] The β-nitrostyrene product, being highly electron-deficient, is extremely susceptible to attack by nucleophiles. The basic catalyst used for the condensation (like alkoxides, amines, or even hydroxide ions) can initiate a chain-reaction polymerization of the nitrostyrene product as it forms.[3][4]
Q2: What is the primary mechanism of nitrostyrene polymerization I should be concerned about?
A2: While radical polymerization can occur, especially at elevated temperatures or in the presence of initiators, anionic polymerization is the most significant pathway to manage during synthesis.[3] The strong electron-withdrawing effect of the nitro group makes the β-carbon of the styrene backbone highly electrophilic and prone to attack by anionic species. This process is often very rapid and can be initiated by the very bases used to catalyze the synthesis.
Q3: My reaction seemed fine, but the product polymerized during workup or extraction. What happened?
A3: This is a common and frustrating issue with several potential causes:
-
pH Changes: Neutralizing the reaction mixture can still leave localized areas of high or low pH that may catalyze polymerization.
-
Removal of Soluble Inhibitors: If you used a water-soluble inhibitor, it may have been removed during aqueous washes, leaving the nitrostyrene unprotected in the organic phase.
-
Localized Heating: Removing the solvent on a rotary evaporator, especially at elevated temperatures or by heating the flask to dryness, can provide the energy needed to initiate thermal (radical) polymerization.[5]
Q4: I managed to isolate my nitrostyrene, but it polymerized during column chromatography. Why?
A4: Standard silica gel is acidic and can act as an initiator for polymerization on the column surface.[5] The high surface area and potential for localized heating as the solvent front moves can exacerbate this issue. Alumina can also present similar problems.
Q5: Can I store my purified nitrostyrene? It turned into a solid in the vial.
A5: Pure β-nitrostyrenes are often unstable and can polymerize spontaneously upon standing, even at room temperature.[5] Light, heat, and trace impurities can all act as initiators over time. Proper storage is critical and always requires the addition of an inhibitor.
Part 2: Troubleshooting Guide
When polymerization occurs, a systematic approach is needed to identify the cause and remedy the protocol.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and addressing polymerization issues at different stages of your experiment.
Caption: Troubleshooting workflow for nitrostyrene polymerization.
Part 3: Preventative Measures & Protocols
The most effective strategy is prevention. This involves careful control of reaction conditions, use of inhibitors, and proper handling techniques.
Understanding the Polymerization Pathways
The key to prevention is understanding what you are trying to stop. The two primary mechanisms are anionic and radical polymerization.
Caption: Anionic vs. Radical polymerization pathways.
Choosing the Right Polymerization Inhibitor
Inhibitors are essential for managing nitrostyrene stability. They work by intercepting reactive intermediates in a polymerization chain reaction.
| Inhibitor | Class | Typical Concentration | Mechanism & Use Case |
| BHT (Butylated Hydroxytoluene) | Phenolic | 200 - 1000 ppm | Radical Scavenger. Excellent for preventing thermal polymerization. It's water-insoluble, making it ideal for adding to the organic phase during workup and storage.[5] |
| Hydroquinone | Phenolic | 100 - 500 ppm | Radical Scavenger. Effective, but can sometimes discolor products. Often used in distillations as it is less volatile than BHT. |
| 4-hydroxy-TEMPO | Nitroxide Radical | 50 - 200 ppm | Persistent Radical. Highly effective radical trap. Can be used in both the reaction and storage. Its derivatives are widely used to control radical polymerizations.[6][7] |
| Phosphoric Acid | Acid | Trace amounts | Anionic Inhibitor. A trace of a non-nucleophilic acid can neutralize basic impurities that would otherwise initiate anionic polymerization. Use with extreme caution. |
Experimental Protocol: Synthesis of β-Nitrostyrene with Polymerization Control
This protocol for the Henry condensation of benzaldehyde and nitromethane incorporates multiple checkpoints to prevent polymerization.
Materials:
-
Benzaldehyde (freshly distilled)
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Butylated Hydroxytoluene (BHT)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reagent Purity: Use benzaldehyde that has been freshly distilled to remove benzoic acid impurities. Peroxides in solvents can act as radical initiators; use freshly opened or purified solvents.[1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and thermometer, combine nitromethane (1.0 eq), benzaldehyde (1.0 eq), and methanol. Place the flask in an ice-salt bath and cool the mixture to between -10°C and -5°C.[8]
-
Controlled Catalyst Addition: Prepare a solution of NaOH (1.05 eq) in cold methanol. Add this solution dropwise to the reaction mixture via an addition funnel, ensuring the internal temperature never exceeds 15°C .[8] Rapid addition or poor temperature control is a primary cause of polymerization. A thick white precipitate of the sodium salt of the nitroaldol adduct will form.
-
Quenching: Prepare a separate beaker containing crushed ice and cold 1M HCl (a slight excess to ensure the final mixture is acidic). With vigorous stirring, slowly pour the reaction slurry into the acid/ice mixture.[8] This protonates the intermediate and dehydrates it to the nitrostyrene, which precipitates as a yellow solid. Reverse addition can lead to the formation of oily byproducts.[8]
-
Workup & Stabilization:
-
Collect the crude yellow solid by vacuum filtration and wash thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate. Crucially, add a small amount of BHT (e.g., 500 ppm) to the ethyl acetate solution at this stage. This protects the product during subsequent steps.[5]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Recrystallization (Preferred): Concentrate the solution under reduced pressure at low temperature (e.g., <30°C). Do not evaporate to complete dryness. Recrystallize the resulting solid from a suitable solvent like ethanol or methanol. A small amount of BHT can be added to the recrystallization solvent.
-
Chromatography (If Necessary): If chromatography is unavoidable, pre-treat the silica gel by flushing the packed column with the eluent containing 1% triethylamine to neutralize acidic sites.[5] Add BHT to your collection flasks.
-
-
Storage: Store the purified, dry β-nitrostyrene in a dark vial at low temperature (≤ 4°C) with an added inhibitor (200-500 ppm BHT).
Part 4: Salvage Protocol - Depolymerization
In some cases, it may be possible to recover the monomer from the polymer, though yields are often low. This process, known as thermal depolymerization or "cracking," relies on heating the polymer under vacuum to break it down into the monomer, which is then distilled.
WARNING: This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Procedure:
-
Place the polymerized nitrostyrene in a distillation flask with a stir bar.
-
Add a non-volatile radical inhibitor like hydroquinone to the flask.
-
Set up a vacuum distillation apparatus. It is critical that the collection flask is well-cooled (ice bath or cryocool) and contains a small amount of an inhibitor (e.g., BHT).
-
Heat the distillation flask gently under high vacuum. The polymer will begin to break down, and the monomer will distill.
-
Collect the distilled monomer in the cooled, stabilized receiver. The distillate will likely require further purification.
References
-
Lissi, E. A., et al. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 31(16), 5559-5561. [Link]
-
Scaiano, J. C., et al. (2007). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate. [Link]
-
Lissi, E. A., et al. (1998). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. ElectronicsAndBooks. [Link]
-
Dinh-Ngoc, B., & Schnabel, W. (1978). Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation. Journal of Macromolecular Science: Part A - Chemistry, 12(11), 1637-1653. [Link]
-
Various Authors. (2025). Anionic polymerization of β‐nitrostyrenes. ResearchGate. [Link]
-
Ghasemi, S., et al. (2021). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Polymers, 13(16), 2758. [Link]
-
Cossío, F. P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(6), 979-982. [Link]
-
Shi, Y. (2016). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. Queensland University of Technology Thesis. [Link]
-
Gimalova, F. A., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(15), 4995. [Link]
-
Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses Procedure. [Link]
Sources
effect of base catalyst on the formation of trans-4-bromo-beta-nitrostyrene
This guide provides an in-depth technical analysis of the base-catalyzed synthesis of trans-4-bromo-β-nitrostyrene, a critical intermediate in the development of pharmaceuticals, dyes, and other fine chemicals.[1][2] We will explore the mechanistic role of the base catalyst, compare different catalytic systems, and provide detailed troubleshooting protocols to address common experimental challenges encountered by researchers and drug development professionals.
The Pivotal Role of the Base Catalyst in the Henry Reaction
The synthesis of β-nitrostyrenes is primarily achieved through the Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[3] This process involves the base-catalyzed condensation of an aromatic aldehyde (4-bromobenzaldehyde) with a nitroalkane (nitromethane), followed by dehydration to yield the final nitroalkene product.[3][4]
The base catalyst is not merely an additive; it is the linchpin of the entire transformation. Its primary function is to deprotonate nitromethane, which has an acidic α-proton (pKa ≈ 10.2), to generate a resonance-stabilized nitronate anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The choice of base dictates the reaction kinetics, yield, and purity of the final product by influencing the equilibrium of each step and minimizing side reactions.
Mechanistic Pathway
The reaction proceeds through a two-stage process: a nitroaldol addition followed by elimination (dehydration).
Caption: A streamlined workflow for the synthesis of trans-4-bromo-β-nitrostyrene using an ammonium acetate catalyst.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 part by weight), nitromethane (1 part by volume), and ammonium acetate (0.4 parts by weight) in glacial acetic acid (4 parts by volume). [5]2. Heating: Heat the resulting solution under reflux for two hours. The solution will typically turn a deep yellow or orange color. [5]3. Precipitation: After the reflux period, carefully pour the hot reaction mixture into a beaker containing a large volume of stirred ice water. A pale yellow crystalline mass of the product will precipitate. [3][5]4. Isolation: Allow the solid to settle, then collect the crude product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts. [3]6. Purification: Purify the crude solid by recrystallization from hot ethyl alcohol. [3]7. Drying: Dry the purified yellow crystals in a desiccator or a vacuum oven at a low temperature to obtain the final trans-4-bromo-β-nitrostyrene. The expected yield is typically high (80-85%). [3]
References
-
Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. [Link]
-
Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Kinetics of the Ammonium Acetate-Catalyzed Condensation of Vanillin and Nitromethane. datapdf.com. [Link]
-
Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... ResearchGate. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). RSC Advances. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). National Institutes of Health (NIH). [Link]
-
Nitrostyrene. Organic Syntheses Procedure. [Link]
-
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2022). MDPI. [Link]
-
Synthesis of beta-nitrostyrene derivatives. ResearchGate. [Link]
-
trans-4-Bromo-β-nitrostyrene (99%). Amerigo Scientific. [Link]
Sources
preventing dehalogenation during the reduction of trans-4-bromo-beta-nitrostyrene
Introduction: The selective reduction of the nitro group in trans-4-bromo-β-nitrostyrene to afford 4-bromophenethylamine is a critical transformation in the synthesis of various pharmaceutical intermediates and research chemicals. However, this reaction is frequently complicated by a significant side reaction: reductive dehalogenation, which yields undesired phenethylamine. This guide provides researchers, chemists, and drug development professionals with a dedicated technical resource to troubleshoot and prevent this common issue, ensuring high yields of the target haloamine.
Part 1: Troubleshooting Guide
This section addresses problems encountered during or after the reduction reaction. Each issue is followed by a diagnosis of probable causes and actionable solutions.
Issue 1: Significant amount of debrominated product (phenethylamine) is observed by NMR/LC-MS.
Probable Cause A: Aggressive Catalytic Hydrogenation Conditions Standard catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is highly efficient for nitro group reduction but is notoriously prone to causing hydrogenolysis (cleavage) of aryl-halide bonds, especially C-Br and C-I bonds.
Solutions:
-
Switch Catalyst: Replace Pd/C with a catalyst less prone to dehalogenation, such as Raney Nickel.[1] While still active, it often shows better selectivity.
-
Modify Catalyst: If using Pd/C, consider using a poisoned or modified catalyst (e.g., Lindlar's catalyst), although this may reduce the rate of nitro reduction.
-
Control Reaction Parameters: Reduce hydrogen pressure to the minimum required for the reaction (e.g., balloon pressure instead of a high-pressure vessel). Lowering the reaction temperature can also temper the catalyst's activity towards the C-Br bond.
-
Introduce an Inhibitor: The presence of a small amount of acid can sometimes inhibit dehalogenation during catalytic hydrogenation of certain halonitroarenes.[2] However, this must be carefully optimized as acidic conditions can also promote side reactions.
Probable Cause B: Use of overly harsh metal hydride reagents. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitro group but are also capable of cleaving aryl-bromide bonds, especially at elevated temperatures.[3]
Solutions:
-
Use a Milder Hydride System: Switch to Sodium Borohydride (NaBH₄). By itself, NaBH₄ is generally ineffective at reducing nitro groups under standard conditions.[4] However, its reactivity can be effectively modulated by adding a transition metal salt.
-
Adopt a Co-catalyst System: The NaBH₄/NiCl₂·6H₂O system is a highly effective and selective method.[4][5] The in situ generation of nickel boride creates a catalytic surface that readily reduces the nitro group while leaving the aryl-bromide bond intact.[4] Similarly, NaBH₄/CuCl₂ has been shown to be effective for reducing β-nitrostyrenes.[6][7]
Issue 2: The reaction is sluggish or stalls, leaving unreacted starting material.
Probable Cause A: Insufficiently Active Reducing System When attempting to use milder conditions to avoid dehalogenation, the reduction potential may be too low to efficiently reduce the nitroalkene.
Solutions:
-
Optimize NaBH₄/Transition Metal System:
-
Ensure the transition metal salt (e.g., NiCl₂·6H₂O) is fully dissolved before the portion-wise addition of NaBH₄. The formation of a fine black precipitate of nickel boride is indicative of active catalyst generation.[4]
-
Increase the molar equivalents of NaBH₄. Typically, 4-8 equivalents may be required for complete conversion.[4]
-
Ensure the solvent system is appropriate. A mixture of a protic solvent like methanol or ethanol with water is often effective.[5]
-
-
Re-evaluate Iron-based Systems:
-
Ensure the iron powder is activated. Pre-washing with dilute acid can sometimes improve reactivity.
-
The choice of acid is critical. Acetic acid is commonly used with iron powder for these reductions.[1][8] The combination of iron powder with a neutral salt like CaCl₂ in ethanol/water has also been reported as a mild and effective system.[9]
-
Issue 3: A complex mixture of products is formed, including hydroxylamines or azo compounds.
Probable Cause: Incomplete Reduction The reduction of a nitro group is a multi-step process proceeding through nitroso, hydroxylamine, and potentially azo/azoxy intermediates before reaching the amine. If the reaction is stopped prematurely or the reducing agent is depleted, these intermediates can be isolated.
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the formation of the product. The highly conjugated yellow β-nitrostyrene is typically easy to visualize.
-
Ensure Sufficient Reducing Agent: As noted previously, ensure an adequate excess of the hydride donor (e.g., NaBH₄) or metal (e.g., Fe) is used to drive the reaction to completion.
-
Control Temperature: While low temperatures are favored to prevent dehalogenation, some systems may require gentle heating to overcome the activation energy for the final reduction steps. For iron/acetic acid reductions, temperatures around 100°C may be necessary.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point to reduce trans-4-bromo-β-nitrostyrene while avoiding dehalogenation?
For both selectivity and operational simplicity, the Sodium Borohydride / Nickel(II) Chloride (NaBH₄/NiCl₂·6H₂O) system is highly recommended. This method is well-documented for its high chemoselectivity in reducing nitro groups in the presence of reducible halides.[4][5] It operates at room temperature, proceeds quickly, and avoids the hazards of hydrogen gas.
A strong alternative is the use of Iron powder in Acetic Acid (Fe/AcOH) . This classical method is also known for its excellent tolerance of functional groups, including halides.[1][10][11] It is inexpensive and environmentally benign, though it may require heating and slightly longer reaction times.
Q2: Can I use catalytic transfer hydrogenation?
Yes, catalytic transfer hydrogenation (CTH) is a viable alternative to using pressurized hydrogen gas. Reagents like ammonium formate or hydrazine hydrate are used as the hydrogen source in the presence of a catalyst, often Pd/C.[12][13] However, the risk of dehalogenation with Pd/C remains.[12][13] Selectivity can sometimes be controlled by adjusting the temperature; performing the reaction at room temperature instead of reflux may favor nitro reduction over dehalogenation.[12]
Q3: Why does dehalogenation happen, especially with Palladium catalysts?
Dehalogenation (or hydrogenolysis) on a palladium surface involves the oxidative addition of the aryl-halide bond to the palladium metal center, followed by reductive elimination with hydride species on the catalyst surface. The C-Br bond is significantly weaker than a C-Cl or C-F bond, making it more susceptible to this cleavage. The high activity of Pd/C towards both nitro group reduction and hydrogenolysis makes it a challenging catalyst for this specific transformation.
Q4: Is there a way to predict which method will work best?
The optimal method can be substrate-dependent. A comparative approach is often best. The table below summarizes the key features of the most promising methods.
| Method | Key Reagents | Typical Conditions | Dehalogenation Risk | Pros | Cons |
| Metal Borohydride | NaBH₄, NiCl₂·6H₂O | MeOH/H₂O, RT, 5-30 min | Very Low | Fast, high selectivity, mild conditions, no H₂ gas | Requires careful, portion-wise addition of NaBH₄ |
| Metal/Acid | Fe powder, Acetic Acid | EtOH/AcOH, Reflux, 1-3 h | Very Low | Inexpensive, robust, high functional group tolerance[10][11] | Heterogeneous, requires heating, acidic workup |
| Catalytic Hydrogenation | H₂, Raney Nickel | EtOH or MeOH, RT, Balloon pressure | Low to Moderate | Cleaner workup than Fe/AcOH | Pyrophoric catalyst, requires handling of H₂ gas |
| Catalytic Hydrogenation | H₂, Pd/C | EtOH or MeOH, RT, Balloon pressure | High | Very fast nitro reduction | Prone to significant dehalogenation[12] |
| Transfer Hydrogenation | NH₄HCO₂, Pd/C | MeOH, RT to Reflux | Moderate to High | Avoids pressurized H₂ | Dehalogenation risk remains high with Pd/C[13] |
Part 3: Protocols and Visual Guides
Recommended Protocol 1: Reduction using NaBH₄/NiCl₂
This protocol is adapted from methodologies known for selective nitroarene reductions.[4][5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-bromo-β-nitrostyrene (1.0 eq) and NiCl₂·6H₂O (0.2 eq) in a 2:1 mixture of Methanol:Water (e.g., 15 mL for 1g of starting material). Stir until a clear green solution is formed.
-
Cooling: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C. This helps to control the exothermic reaction.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄, 4.0 eq) in small portions over 15-20 minutes. The solution will turn black as a fine precipitate of nickel boride forms, and gas evolution (H₂) will be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), checking for the disappearance of the yellow starting material spot. The reaction is typically complete within 30 minutes.
-
Workup:
-
Carefully quench the reaction by adding aqueous ammonia or a saturated solution of ammonium chloride until gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the pad with methanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 4-bromophenethylamine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction to afford the pure amine.
Diagrams
Troubleshooting Flowchart
This diagram helps diagnose the cause of dehalogenation and select an appropriate corrective action.
Caption: Decision tree for troubleshooting dehalogenation.
Competing Reaction Pathways
This diagram illustrates the desired reduction pathway versus the undesired dehalogenation pathway.
Caption: Competing reaction pathways in the reduction.
References
-
Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology, 2018. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, Vol 37, No 16. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. typeset.io. [Link]
- US Patent 5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Nitro Reduction - Common Conditions. organic-reaction.com. [Link]
-
Dehydrohalogenation in Organic Chemistry | E2 Mechanism & Alkyne Synthesis Explained. YouTube. [Link]
-
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. ijc.ir. [Link]
-
Reaction: Elimination of H-X (Dehydrohalogenation). Saskatchewan Open Educational Resources. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed. National Center for Biotechnology Information. [Link]
-
NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent. ResearchGate. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ResearchGate. [Link]
-
Nitro Reduction - Iron (Fe). organic-reaction.com. [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
Biological dehalogenation and halogenation reactions. PubMed. [Link]
-
Dehydrohalogenation of alkyl halides-why isn't the last product formed? Reddit. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
- EP0347136A2 - Method for reducing aromatic nitro groups.
-
An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride. Organic Chemistry Portal. [Link]
-
One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
-
β-Nitrostyrene - Wikipedia. Wikipedia. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
What method can be used for reduction of aryl nitro group? ResearchGate. [Link]
-
Developments and applications of α-bromonitrostyrenes in organic syntheses. PMC - NIH. [Link]
-
A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. ResearchGate. [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
strategies to improve diastereoselectivity in reactions of substituted nitrostyrenes
Welcome to the technical support center for optimizing diastereoselectivity in reactions involving substituted nitrostyrenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, helping you overcome common challenges in achieving high stereocontrol.
Frequently Asked Questions (FAQs)
Q1: My Michael addition of a ketone to a β-nitrostyrene is giving a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?
A1: Achieving high diastereoselectivity in the Michael addition of ketones to nitrostyrenes hinges on controlling the facial selectivity of the nucleophilic attack on the electrophile. A 1:1 diastereomeric ratio suggests that the transition states leading to the two diastereomers are nearly isoenergetic. Here are the key areas to focus your optimization efforts:
-
Catalyst Choice is Critical: The catalyst is the most powerful tool for inducing stereoselectivity. For enamine-based catalysis with ketones, bifunctional organocatalysts are often essential. These catalysts possess both a basic site (e.g., a secondary amine) to form the enamine nucleophile and a hydrogen-bond donor site (e.g., thiourea, squaramide, or acidic proton) to activate the nitrostyrene and orient it in the transition state.[1][2]
-
Expert Insight: Simple amine catalysts like proline often provide poor diastereoselectivity in these specific reactions. You should employ a catalyst that can form a well-defined, rigid transition state through dual activation. Cinchona alkaloid-derived thioureas or squaramides are excellent starting points.[3][4] The hydrogen-bonding moiety complexes with the nitro group, presenting one face of the nitrostyrene preferentially to the incoming enamine.[2]
-
-
Solvent Polarity and Hydrogen-Bonding Ability: The solvent plays a crucial role in the stability of the transition state and the catalyst's aggregation state.
-
Less polar, non-coordinating solvents like toluene, dichloromethane (DCM), or diethyl ether often lead to higher selectivity.[1] This is because they do not compete with the catalyst for hydrogen bonding to the nitrostyrene, allowing the catalyst to exert maximum control.
-
In some specialized systems, particularly with hydrophobic catalysts, reactions in brine or water can surprisingly lead to excellent selectivity due to aggregation and a "salting-out" effect that creates a highly concentrated organic phase.[5]
-
-
Temperature: Lowering the reaction temperature is a classic strategy to enhance selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states will have a greater impact on the product ratio at lower temperatures. We recommend screening temperatures from room temperature down to -78 °C.
Troubleshooting Workflow: Improving Diastereoselectivity
Caption: Workflow for troubleshooting low diastereoselectivity.
Q2: I'm observing poor diastereoselectivity in a Diels-Alder reaction with a substituted nitrostyrene as the dienophile. How do the electronics of the substituents affect the endo/exo selectivity?
A2: In Diels-Alder reactions, the endo selectivity is often favored due to secondary orbital interactions between the diene and the activating group of the dienophile. However, with β-nitrostyrenes, the situation can be nuanced.
-
General Principle: The stereochemical outcome is determined by the relative energies of the endo and exo transition states. Stronger secondary orbital interactions stabilize the endo transition state, leading to higher endo selectivity.
-
Substituent Effects: The electronic nature of the substituents on the aryl ring of the nitrostyrene directly influences its reactivity and the diastereoselectivity.
-
Electron-Withdrawing Groups (EWGs): When strong EWGs (e.g., -CN, -NO₂) are present on the aromatic ring of the nitrostyrene, the dienophile becomes more electron-deficient. This enhances the primary orbital interactions, accelerating the reaction. More importantly, it can also lead to more pronounced secondary orbital interactions, resulting in higher endo selectivity. For example, in the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, derivatives with 4-cyano or 3-nitro substituents showed a higher endo/exo ratio (2:1) compared to those with electron-donating groups (approx. 1:1).[6]
-
Electron-Donating Groups (EDGs): EDGs on the aryl ring decrease the dienophile's reactivity and can lead to lower diastereoselectivity, often yielding close to a 1:1 mixture of endo/exo products.[6]
-
Data Summary: Substituent Effect on Diels-Alder Diastereoselectivity
| Nitrostyrene Aryl Substituent | Character | Diene | Endo/Exo Ratio | Reference |
| 4-H | Neutral | Cyclopentadiene | ~1:1 | [6] |
| 4-MeO | EDG | Cyclopentadiene | ~1:1 | [6] |
| 4-CN | EWG | Cyclopentadiene | 2:1 | [6] |
| 3-NO₂ | EWG | Cyclopentadiene | 2:1 | [6] |
To improve selectivity, consider modifying the electronics of your system if possible, or explore Lewis acid catalysis, which can enhance the dienophile's polarization and favor the endo transition state.
Q3: My reaction with an ortho-hydroxy-β-nitrostyrene is failing or giving unexpected side products. What is happening?
A3: ortho-Hydroxy-β-nitrostyrenes exhibit unique reactivity due to the presence of the hydroxyl group in proximity to the nitroalkene moiety. This can lead to intramolecular interactions that significantly alter the expected reaction pathways.[7][8]
The Problem: Intramolecular Hydrogen Bonding
The primary issue is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the nitro group. This interaction has several consequences:
-
Altered Electrophilicity: The hydrogen bond can decrease the electrophilicity of the β-carbon, slowing down nucleophilic attack compared to other substituted nitrostyrenes.
-
Facilitation of Side Reactions: Following a conjugate addition (e.g., by an amine), the ortho-hydroxy group can act as an internal proton source or participate in subsequent steps. This can facilitate unexpected C-C bond cleavage, leading to the formation of imines and other byproducts instead of the desired adduct.[7][8]
-
Suppression of Isomerization: This intramolecular interaction can also inhibit E/Z photoisomerization, locking the molecule in its initial configuration even under UV irradiation.[7]
Troubleshooting Strategies:
-
Protect the Hydroxyl Group: The most straightforward solution is to protect the ortho-hydroxyl group as an acetate (-OAc) or silyl ether (-OTBS). This removes the intramolecular hydrogen bond and restores the "normal" reactivity of the nitrostyrene, preventing C-C bond cleavage and favoring the desired conjugate addition.[7]
-
Modify Reaction Conditions: While less effective, adding a base like triethylamine or cesium carbonate has been attempted to disrupt the hydrogen bond, though success is limited.[7] Protection remains the most robust strategy.
Caption: Effect of protecting the ortho-hydroxy group.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric Michael Addition of a Ketone to β-Nitrostyrene
This protocol provides a starting point for optimizing the reaction using a bifunctional thiourea catalyst.
Materials:
-
(R,R)-DPEN-based thiourea catalyst
-
Substituted β-nitrostyrene
-
Ketone (e.g., cyclohexanone)
-
Toluene (anhydrous)
-
4-Nitrophenol (optional additive)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the thiourea organocatalyst (0.02 mmol, 10 mol%).[2]
-
If using an additive, add 4-nitrophenol (0.02 mmol, 10 mol%).[2]
-
Add anhydrous toluene (2.0 mL) and stir the mixture for 5 minutes at room temperature.
-
Add the ketone (0.4 mmol, 2.0 equivalents).
-
Add the β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (start with room temperature and screen lower temperatures for improved selectivity). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the purified product using chiral HPLC or ¹H NMR analysis.
Trustworthiness Note: The success of this reaction is highly dependent on the purity of reagents and the exclusion of moisture. The catalyst loading can often be reduced to 1-5 mol% once optimal conditions are found.[1]
References
-
Enantio-and Diastereoselective Michael Reactions of Nitrostyrenes in the presence of catalytic Ts-DPEN. (n.d.). ResearchGate. Retrieved from [Link]
-
Hayashi, Y., et al. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society, 128(27), 8748–8749. Available from: [Link]
-
Dolgirev, M. E., et al. (2018). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 14, 2698–2706. Available from: [Link]
-
Gimaldinova, M. A., et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(21), 7244. Available from: [Link]
-
Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters, 7(19), 4185–4188. Available from: [Link]
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Zhang, Q., Ni, B., & Headley, A. (2008). Asymmetric Michael Addition Reactions of Aldehydes with Nitrostyrenes Catalyzed by Functionalized Chiral Ionic Liquids. Semantic Scholar. Retrieved from [Link]
-
Yuan, C., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(18), 6653. Available from: [Link]
-
Shin, J. H., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Catalysts, 12(11), 1361. Available from: [Link]
-
Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances, 14(23), 16395-16422. Available from: [Link]
-
Jensen, K. L., et al. (2012). Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts. The Journal of Organic Chemistry, 77(23), 10809–10817. Available from: [Link]
-
Hayashi, Y. (2012). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 89, 293. Available from: [Link]
-
Diels‐Alder reaction of nitrostyrene 1f with Danishefsky's diene. (n.d.). ResearchGate. Retrieved from [Link]
-
Sato, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. Available from: [Link]
-
Research Progress on Reactions Involving β -Nitrostyrene. (n.d.). ResearchGate. Retrieved from [Link]
-
Rostami, H., & Shiri, L. (2020). Application of β ‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. ChemistrySelect, 5(36), 11195-11215. Available from: [Link]
-
Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(47). Available from: [Link]
-
Marčeková, M., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 25(15), 3390. Available from: [Link]
-
Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Zhang, Z., & Krische, M. J. (2022). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. ACS Catalysis, 12(1), 389–394. Available from: [Link]
-
Metesk, K. G., & Wiskur, S. L. (2014). and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution. Chemical Communications, 50(74), 10793–10796. Available from: [Link]
-
Denitrative cross-coupling of nitrostyrenes and diazonium salts in the... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). ResearchGate. Retrieved from [Link]
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identifying and minimizing impurities in trans-4-bromo-beta-nitrostyrene synthesis
Welcome to the dedicated technical support guide for the synthesis of trans-4-bromo-β-nitrostyrene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and minimize the formation of impurities. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Overview of the Synthesis: The Henry-Wittig Reaction
The synthesis of trans-4-bromo-β-nitrostyrene is most commonly achieved through a Henry (or nitroaldol) condensation reaction between 4-bromobenzaldehyde and nitromethane.[1][2] This reaction is a cornerstone of C-C bond formation in organic chemistry.[1] The process involves the base-catalyzed addition of the nitromethane anion to the aldehyde, forming a β-nitro alcohol intermediate, which then undergoes dehydration to yield the desired nitrostyrene.[3][4] The trans isomer is generally the more thermodynamically stable product due to reduced steric hindrance compared to the cis isomer.[5]
Reaction Mechanism Overview
Caption: The four main steps of the Henry reaction for nitrostyrene synthesis.
Troubleshooting Guide: Impurity Identification and Minimization
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My final product is a reddish-brown oil or discolored solid, not the expected pale-yellow crystals. What's causing this?
A1: Discoloration is a common issue and typically points to the formation of side products or polymerization.[6] The reddish-brown color is often indicative of base-catalyzed side reactions.[6]
Possible Causes & Solutions:
-
Excessive Base or Localized High Concentrations: Adding the base too quickly can create "hot spots" of high basicity, promoting side reactions.
-
Polymerization: The β-nitrostyrene product can polymerize, especially under basic conditions or at elevated temperatures.
-
Solution: Once the reaction is complete, it's crucial to neutralize the mixture and keep it acidic to prevent base-catalyzed polymerization.[6] Work up the reaction promptly after it has finished.
-
-
Oxidized Impurities: The starting 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid.
-
Solution: Use freshly distilled or high-purity 4-bromobenzaldehyde. If you suspect acidic impurities, you can wash the aldehyde with a sodium carbonate solution, dry it, and distill it before use.[7]
-
Q2: The yield of my reaction is very low. What are the likely culprits?
A2: Low conversion is a frequent challenge in the Henry reaction, which is inherently reversible.[1][4]
Possible Causes & Solutions:
-
Inefficient Dehydration: The intermediate β-nitro alcohol may not be efficiently converting to the final nitrostyrene.
-
Solution: The dehydration step is often facilitated by heat and acidic conditions.[3] If you are using a method with a strong base like NaOH, the final step of adding the reaction mixture to a strong acid (like HCl) is crucial for dehydration.[7] For methods using ammonium acetate, glacial acetic acid acts as both a solvent and a catalyst for dehydration.[6][8]
-
-
Suboptimal Catalyst Choice: The type and amount of base are critical.
-
Retro-Henry Reaction: The initial C-C bond formation is reversible.[1]
-
Solution: Driving the reaction forward by effectively removing water (the byproduct of dehydration) can improve yield. Some protocols use solvents like n-butanol that can form an azeotrope with water.[6]
-
Q3: My NMR analysis shows signals for an unexpected isomer. How can I isolate the trans product?
A3: The formation of the cis (or Z) isomer is a common impurity.[9] While the trans isomer is more stable, the reaction conditions can sometimes lead to a mixture.[5][9]
Possible Causes & Solutions:
-
Reaction Kinetics vs. Thermodynamics: The reaction may initially produce a mixture of isomers before equilibrating to the more stable trans form.
-
Solution: Ensure sufficient reaction time for thermodynamic equilibrium to be reached.
-
-
Photochemical Isomerization: Exposure to UV light can cause isomerization of the double bond.[10]
-
Solution: Protect your reaction and final product from direct sunlight or strong laboratory light.
-
-
Purification Strategy: The key to obtaining the pure trans isomer lies in purification.
-
Solution: Recrystallization is the most effective method. The trans and cis isomers have different solubilities, allowing for their separation. Ethanol, methanol, or isopropanol are excellent solvents for recrystallizing nitrostyrenes.[7][8] The less soluble trans isomer will crystallize out of the solution upon cooling, leaving the cis isomer in the mother liquor.
-
Q4: I've detected a nitrile impurity (4-bromobenzonitrile) in my product mixture. How did this form and how can I prevent it?
A4: The formation of nitrile byproducts has been observed in Henry reactions, particularly when glacial acetic acid is used as a solvent.[3]
Mechanism of Formation: The exact mechanism can be complex, but it is proposed to involve the reaction intermediate under the acidic and thermal conditions of the synthesis.
Prevention & Minimization:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged heating, as this can promote side reactions.
-
Alternative Solvents: If nitrile formation is a persistent issue, consider alternative solvent systems. For example, using methanol or ethanol with a base like sodium hydroxide is a common alternative to the ammonium acetate/acetic acid system.[7][8]
-
Purification: Nitrile impurities can typically be removed through careful recrystallization, as their polarity and crystal packing will differ significantly from the desired nitrostyrene product.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing trans-4-bromo-β-nitrostyrene? A: Ethanol is a widely recommended and effective solvent for the recrystallization of nitrostyrenes.[7][11] Isopropanol and methanol are also commonly used and can yield high-purity crystals.[6][8] The principle is to dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly, causing the pure product to crystallize.
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point. To resolve this:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to slightly decrease the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask to encourage gradual cooling, which promotes the formation of well-defined crystals rather than oil.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
Q: What are the optimal reaction conditions to maximize the yield of the trans isomer? A: While specific conditions vary, a common and effective method involves using ammonium acetate as a catalyst in glacial acetic acid, with refluxing temperatures.[8] This one-pot procedure facilitates both the condensation and the subsequent dehydration. Another robust method uses a strong base like sodium hydroxide in methanol at low temperatures, followed by acidification to drive the dehydration.[7]
Q: What analytical techniques are best for identifying impurities? A: A combination of techniques is most powerful:
-
NMR Spectroscopy (¹H and ¹³C): Excellent for identifying structural isomers (cis vs. trans) and other organic byproducts.[3][12]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Very effective for detecting and identifying volatile impurities, even at trace levels.[3][12]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (e.g., nitro group, C=C double bond) and can help identify gross impurities.
Detailed Experimental Protocols
Protocol 1: Ammonium Acetate in Acetic Acid Method
This method is a common one-pot procedure known for its simplicity and good yields.
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), nitromethane (1.1 to 2 equivalents), and ammonium acetate (0.5 to 1 equivalent) in glacial acetic acid.[8]
-
Heat the mixture to reflux (approximately 100-120°C) and maintain for 1-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-water with stirring. A yellow solid should precipitate.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with water to remove acetic acid and ammonium salts.
-
Purify the crude solid by recrystallization from hot ethanol.[7][11] Dissolve the solid in a minimal amount of boiling ethanol, filter hot if necessary to remove insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by vacuum filtration and dry under vacuum.
Protocol 2: Sodium Hydroxide in Methanol Method
This classic procedure involves the formation of the nitro alcohol intermediate at low temperatures, followed by acid-catalyzed dehydration.[7]
Materials:
-
4-Bromobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask cooled in an ice-salt bath (-10°C), dissolve 4-bromobenzaldehyde (1 equivalent) and nitromethane (1.05 equivalents) in methanol.[7]
-
Prepare a cooled solution of NaOH (1.05 equivalents) in water.
-
Add the cold NaOH solution dropwise to the stirred methanol mixture, ensuring the temperature is maintained between 10-15°C. A precipitate of the sodium salt of the nitro alcohol will form.[7]
-
After the addition is complete, stir for an additional 15-20 minutes.
-
Prepare a stirred solution of hydrochloric acid in a separate, large beaker.
-
Slowly add the cold reaction mixture to the stirred acid. A pale yellow crystalline mass of trans-4-bromo-β-nitrostyrene will precipitate immediately.[7]
-
Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral.
-
Purify the product by recrystallization from hot ethanol as described in Protocol 1.
Troubleshooting Workflow
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Validation of trans-4-bromo-beta-nitrostyrene: A Comparative Analysis of Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel compounds, even minor ambiguities in stereochemistry or substituent placement can lead to vastly different biological activities and intellectual property implications. This guide provides an in-depth, expert-led validation of the structure of trans-4-bromo-beta-nitrostyrene, a versatile synthetic intermediate.
We will primarily focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, as the gold standard for structural elucidation. Furthermore, we will provide a comparative analysis with other common analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), to offer a holistic understanding of a multi-faceted validation approach. This guide is designed to not only provide the data but also to illuminate the scientific reasoning behind the experimental choices and interpretation.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin will align in an applied magnetic field and can be excited by radiofrequency pulses. The specific frequencies at which different nuclei resonate, and the interactions between neighboring nuclei, provide a wealth of structural information.
¹H NMR: Unraveling the Proton Environment
Proton NMR (¹H NMR) is typically the first-line technique for organic chemists. It provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for the chemical shifts of the sample.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The sample is then shimmed to optimize the homogeneity of the magnetic field. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and the baseline is corrected to ensure accurate integration.
Diagram of the ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Based on the known effects of substituents on aromatic and vinylic systems, and data from closely related analogs, we can predict the ¹H NMR spectrum of this compound in CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (vinylic) | ~7.6 | Doublet | ~13.5 | 1H |
| H-β (vinylic) | ~8.0 | Doublet | ~13.5 | 1H |
| H-2, H-6 (aromatic) | ~7.4 | Doublet | ~8.5 | 2H |
| H-3, H-5 (aromatic) | ~7.6 | Doublet | ~8.5 | 2H |
Interpretation and Validation:
-
Vinylic Protons (H-α and H-β): The two vinylic protons will appear as doublets due to coupling with each other. The key piece of evidence for the trans stereochemistry is the large coupling constant, predicted to be around 13.5 Hz. Cis vinylic protons would exhibit a much smaller coupling constant (typically 6-12 Hz). The downfield chemical shifts are due to the deshielding effects of the aromatic ring and the strongly electron-withdrawing nitro group.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution pattern of the benzene ring results in a simplified aromatic region. The protons ortho to the vinyl group (H-2, H-6) will be chemically equivalent, as will the protons meta to the vinyl group (H-3, H-5). This will give rise to two distinct doublets, each integrating to two protons. The protons closer to the bromine atom (H-3, H-5) are expected to be slightly upfield compared to those closer to the electron-withdrawing vinylnitro group.
¹³C NMR: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, showing a signal for each unique carbon atom in the molecule. This is invaluable for confirming the total number of carbons and identifying the presence of quaternary carbons.
The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired, where all ¹³C-¹H couplings are removed, resulting in a spectrum of singlets for each unique carbon.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-β (vinylic) | ~140 |
| C-α (vinylic) | ~135 |
| C-1 (aromatic, ipso to vinyl) | ~130 |
| C-4 (aromatic, ipso to Br) | ~128 |
| C-2, C-6 (aromatic) | ~130 |
| C-3, C-5 (aromatic) | ~132 |
Interpretation and Validation:
-
Vinylic Carbons (C-α and C-β): These carbons will appear in the downfield region characteristic of sp² hybridized carbons. The carbon attached to the nitro group (C-β) is expected to be further downfield due to the strong electron-withdrawing nature of the nitro group.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the bromine (C-4) and the carbon attached to the vinyl group (C-1) are quaternary and will have distinct chemical shifts. The remaining four aromatic carbons will appear as two signals, representing the two pairs of equivalent carbons (C-2, C-6 and C-3, C-5).
Alternative and Complementary Validation Techniques
While NMR is the cornerstone of structural elucidation, a comprehensive validation often employs multiple analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Nitro (N-O) asymmetric stretch | 1540 - 1500 |
| Nitro (N-O) symmetric stretch | 1360 - 1320 |
| C=C (alkene) stretch | 1640 - 1620 |
| C=C (aromatic) stretch | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
| =C-H (vinylic) bend | 970 - 960 (trans) |
Validation Power: The presence of strong absorptions in the characteristic regions for the nitro group provides definitive evidence of its incorporation. Furthermore, a strong band around 965 cm⁻¹ is indicative of the out-of-plane bending of a trans-disubstituted alkene, corroborating the stereochemistry determined by ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.96 g/mol for C₈H₆⁷⁹BrNO₂ and 229.96 g/mol for C₈H₆⁸¹BrNO₂). The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (46 Da) to give a fragment at m/z 182/184.
-
Loss of Br (79/81 Da) to give a fragment at m/z 148.
-
Cleavage of the vinyl group.
-
Validation Power: The accurate mass of the molecular ion can confirm the elemental formula. The isotopic pattern of bromine provides unambiguous evidence for its presence. The fragmentation pattern can further support the proposed connectivity of the atoms.
Comparative Analysis of Validation Techniques
| Technique | Strengths | Weaknesses |
| ¹H NMR | - Excellent for determining stereochemistry (trans/cis).- Provides detailed information on the hydrogen framework and connectivity.- Quantitative. | - Can have overlapping signals in complex molecules.- Requires a relatively pure sample. |
| ¹³C NMR | - Confirms the number of unique carbons.- Identifies quaternary carbons. | - Low sensitivity, requiring more sample or longer acquisition times.- Not typically quantitative without special techniques. |
| FT-IR | - Excellent for identifying functional groups.- Fast and requires minimal sample preparation.- Can provide some stereochemical information (trans C=C bend). | - Provides limited information on the overall molecular structure and connectivity.- Not all functional groups have distinct absorptions. |
| Mass Spectrometry | - Determines molecular weight and elemental formula with high accuracy.- Fragmentation pattern provides structural clues.- Highly sensitive. | - Does not directly provide stereochemical information.- Isomers can have similar mass spectra. |
Conclusion and Recommendation
The structural validation of this compound is most definitively achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy serving as the primary and most powerful tools . The large coupling constant between the vinylic protons in the ¹H NMR spectrum provides unequivocal proof of the trans stereochemistry. The chemical shifts and integration in the ¹H NMR, along with the number of signals in the ¹³C NMR, confirm the connectivity of the 4-bromophenyl and nitrovinyl moieties.
FT-IR and Mass Spectrometry are invaluable complementary techniques. FT-IR confirms the presence of the key functional groups (nitro and alkene), and the out-of-plane bend for the vinylic hydrogens further supports the trans configuration. Mass spectrometry confirms the molecular weight and elemental composition, and its fragmentation pattern is consistent with the proposed structure.
For any researcher or organization involved in the synthesis and application of this compound, a complete dataset comprising ¹H NMR, ¹³C NMR, FT-IR, and MS is the gold standard for ensuring structural integrity and scientific rigor.
References
-
PubChem Compound Summary for CID 688204, this compound. National Center for Biotechnology Information. [Link]
-
SpectraBase, trans-4-Bromo-β-nitrostyrene. Wiley-VCH GmbH. [Link]
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ResearchGate, β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]
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PubChem Compound Summary for CID 5284459, beta-nitrostyrene, (E)-. National Center for Biotechnology Information. [Link]
-
ResearchGate, Synthesis of beta-nitrostyrene derivatives. [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Center for Biotechnology Information. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Research Progress on Reactions Involving β-Nitrostyrene. ResearchGate. [Link]
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Supporting Information for Electro-Catalytic Semihydrogenation of Alkynes to Alkenes with High Selectivity. The Royal Society of Chemistry. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]
-
Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker... ResearchGate. [Link]
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A Comparative Guide to the Infrared Spectrum of trans-4-bromo-β-nitrostyrene
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method to identify functional groups and deduce molecular structure. This guide provides an in-depth interpretation of the IR spectrum of trans-4-bromo-β-nitrostyrene, a valuable synthetic intermediate. By comparing its spectrum with those of structurally related molecules—β-nitrostyrene and 4-bromostyrene—we will dissect the influence of each component on the molecule's vibrational modes, thereby providing a robust framework for spectral interpretation.
The Structural Logic of the IR Spectrum
The IR spectrum of trans-4-bromo-β-nitrostyrene is a composite of the vibrational modes of its three key structural components: the para-substituted aromatic ring, the trans-alkene (vinyl) group, and the conjugated nitro group. The electronic interplay between these groups—specifically, the strong electron-withdrawing nature of the nitro group extending conjugation across the molecule—shifts the absorption frequencies in predictable ways, offering a detailed structural narrative.
Below is a logical breakdown of the key vibrational features and their relationship to the molecular structure.
Caption: Relationship between the structural components of trans-4-bromo-β-nitrostyrene and their corresponding IR absorption regions.
Comparative Spectral Analysis: Isolating Substituent Effects
To fully appreciate the spectrum of trans-4-bromo-β-nitrostyrene, we must compare it with its constituent parts. By examining the spectra of 4-bromostyrene (removing the nitro group) and β-nitrostyrene (removing the bromine atom), the specific contributions and electronic effects of each substituent become clear.
| Vibrational Mode | 4-Bromostyrene (cm⁻¹) | β-Nitrostyrene (cm⁻¹) | trans-4-bromo-β-nitrostyrene (Expected, cm⁻¹) | Rationale for Assignments and Shifts |
| Aromatic =C-H Stretch | ~3060, ~3031 | ~3100-3000 | ~3100-3000 | Typical for sp² C-H bonds. Often appears as a series of sharp, medium-intensity peaks just above 3000 cm⁻¹.[1] |
| Vinylic =C-H Stretch | ~3031 (overlaps with aromatic) | ~3100-3000 | ~3100-3000 | Also in the sp² C-H region, often indistinguishable from aromatic C-H stretches without high resolution. |
| Alkene C=C Stretch | ~1629 | ~1640 | ~1635-1625 | In 4-bromostyrene, this peak is distinct.[1] In the nitrostyrenes, conjugation with the nitro group lowers the bond order and shifts this absorption to a slightly lower wavenumber. |
| Aromatic C=C Stretch | ~1590, ~1488 | ~1600, ~1495, ~1450 | ~1590, ~1485 | Aromatic rings typically show two to four bands in this region. The positions are sensitive to substitution. The para-disubstitution pattern is consistent with these absorptions.[1] |
| Asymmetric NO₂ Stretch | N/A | ~1520 | ~1525-1515 | This is a very strong and characteristic absorption for conjugated nitro compounds. Its position is lower than that of non-conjugated nitroalkanes due to resonance. |
| Symmetric NO₂ Stretch | N/A | ~1345 | ~1348-1338 | The second strong, defining peak for the nitro group. Conjugation also shifts this peak to a lower frequency compared to aliphatic nitro compounds. |
| trans =C-H Out-of-Plane Bend | ~986 | ~970-960 | ~970-960 | A sharp, strong absorption in this narrow range is highly diagnostic for a trans-disubstituted alkene, providing clear stereochemical information. |
| Aromatic C-H Out-of-Plane Bend | ~908 (vinyl wag), ~820 (p-subst.) | ~760, ~690 | ~830-810 | The strong absorption in the 830-810 cm⁻¹ range is characteristic of a 1,4- (or para-) disubstituted benzene ring. |
| Aromatic C-Br Stretch | ~1073 | N/A | ~1070 | This medium to strong absorption falls within the fingerprint region and is a key indicator of the bromine substituent on the aromatic ring.[1] |
Note: Specific peak positions for β-nitrostyrene and the target molecule are based on typical values for conjugated nitrostyrenes and data from spectral databases.[2][3][4]
Detailed Interpretation of the trans-4-bromo-β-nitrostyrene* Spectrum
-
The >3000 cm⁻¹ Region (C-H Stretches): Expect multiple sharp, medium-intensity peaks between 3000 and 3100 cm⁻¹. These arise from the C-H stretching vibrations of both the aromatic ring and the vinyl C-H bonds. These absorptions definitively indicate the presence of sp² hybridized carbon atoms.
-
The 1700-1450 cm⁻¹ Region (Double Bond Stretches): This region is highly diagnostic.
-
Alkene C=C Stretch (~1630 cm⁻¹): A moderate peak is expected here. Its position, slightly lowered from a non-conjugated alkene, is a direct consequence of the extended conjugation with the phenyl ring and the nitro group, which delocalizes the π-electrons and slightly weakens the C=C bond.
-
Aromatic C=C Stretches (~1590, ~1485 cm⁻¹): These two bands result from the skeletal vibrations of the benzene ring and are characteristic of aromatic systems.
-
Asymmetric NO₂ Stretch (~1520 cm⁻¹): This will be one of the strongest and most prominent peaks in the entire spectrum. Its high intensity is due to the large change in dipole moment during the asymmetric stretching of the N-O bonds. Its position confirms the nitro group is conjugated.
-
-
The 1400-1000 cm⁻¹ Region (Fingerprint I):
-
Symmetric NO₂ Stretch (~1345 cm⁻¹): The second hallmark of the nitro group, this peak is also very strong and, together with the asymmetric stretch, provides unambiguous evidence for the -NO₂ functional group.
-
C-Br Stretch (~1070 cm⁻¹): A medium-to-strong peak in this area is characteristic of an aryl bromide, confirming the presence and location of the bromine atom on the ring.[1]
-
-
The <1000 cm⁻¹ Region (Out-of-Plane Bending): This region provides crucial information about the substitution patterns.
-
trans-Alkene C-H Bend (~965 cm⁻¹): A strong, sharp peak here is definitive proof of the trans stereochemistry of the double bond. A cis isomer would show a broad, strong peak around 700 cm⁻¹.
-
para-Substituted Aromatic C-H Bend (~820 cm⁻¹): A strong peak in this region is highly indicative of two adjacent free hydrogens on the aromatic ring, which points directly to a 1,4-disubstitution pattern.
-
Experimental Protocol for IR Spectrum Acquisition
To ensure the collection of a high-quality, reproducible IR spectrum for solid samples like trans-4-bromo-β-nitrostyrene, the KBr pellet technique is a reliable and widely accepted method.
Objective: To prepare a solid-state dispersion of the analyte in an IR-transparent matrix for analysis by transmission FTIR spectroscopy.
Materials:
-
trans-4-bromo-β-nitrostyrene (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm)
-
FTIR Spectrometer
Methodology:
-
Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove any adsorbed water, which causes significant interfering absorptions. Allow to cool in a desiccator.
-
Grinding: Place ~1-2 mg of the sample into a clean, dry agate mortar. Add ~150-200 mg of the dried KBr.
-
Mixing: Gently grind the sample and KBr together with the pestle for several minutes. The goal is to create a fine, homogeneous powder, which is crucial for minimizing light scattering and producing a transparent pellet.
-
Pellet Pressing:
-
Assemble the die set of the pellet press. Transfer a portion of the sample-KBr mixture into the die.
-
Place the die under the press and apply pressure (typically 7-8 tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.
-
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die. Place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The infrared spectrum of trans-4-bromo-β-nitrostyrene is rich with structural information. By systematically analyzing the key absorption bands and understanding the electronic effects of the nitro and bromo substituents, a definitive structural assignment is possible. The strong, characteristic absorptions of the conjugated nitro group, the unambiguous peak for the trans-alkene C-H bend, and the diagnostic bands for the para-substituted aromatic ring collectively provide a unique spectral fingerprint. This comparative guide demonstrates how leveraging knowledge of simpler, related structures provides a powerful, logic-based approach to interpreting complex spectra, ensuring confidence in structural elucidation for research and development applications.
References
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ResearchGate. (n.d.). Infrared spectra: (a) the ATR 4-bromostyrene liquid precursor, (b)... [Image]. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromostyrene. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of trans-4-Bromo-β-nitrostyrene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the accurate characterization of novel compounds is paramount. trans-4-Bromo-β-nitrostyrene and its derivatives are a class of compounds with significant interest due to their potential biological activities and as versatile synthetic intermediates. Mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of these molecules. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of trans-4-bromo-β-nitrostyrene, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making in the laboratory.
The Analytical Challenge: Unraveling the Structure of Halogenated Nitrostyrenes
The molecular architecture of trans-4-bromo-β-nitrostyrene, featuring a brominated aromatic ring, a nitro group, and a conjugated double bond, presents a unique set of considerations for mass spectrometric analysis. The choice of ionization technique and analytical platform significantly influences the fragmentation patterns observed, which are the key to unlocking the structural identity of the molecule and its analogues. This guide will compare and contrast the two principal ionization methodologies: the high-energy, fragment-rich world of Electron Ionization (EI) and the gentle, molecular-ion preserving approach of Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Fingerprint of Fragmentation
For volatile and thermally stable compounds like trans-4-bromo-β-nitrostyrene, GC-MS with EI is a powerful and widely accessible technique. The high energy of electron impact (typically 70 eV) induces extensive fragmentation, creating a detailed and reproducible mass spectrum that serves as a molecular fingerprint.
Expected Fragmentation Pathways of trans-4-Bromo-β-nitrostyrene under EI
The fragmentation of trans-4-bromo-β-nitrostyrene under EI is governed by the relative stability of the resulting carbocations and radical species. The presence of the bromine atom introduces a characteristic isotopic pattern, with two molecular ion peaks of nearly equal abundance at M+ and M+2, corresponding to the 79Br and 81Br isotopes, respectively.[1][2]
Key Fragmentation Routes:
-
Loss of the Nitro Group: A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of a nitro group (NO2•, 46 Da). This results in a stable bromostyrene cation.
-
Benzylic Cleavage: Cleavage of the bond between the vinyl group and the aromatic ring can occur, leading to the formation of a bromophenyl cation.
-
Loss of Bromine: While less common as an initial step, the loss of the bromine radical (Br•, 79 or 81 Da) can occur, particularly in subsequent fragmentation steps.
-
Formation of Tropylium Ion: Rearrangement of the phenyl ring followed by fragmentation can lead to the formation of the tropylium ion or its substituted analogues.
The NIST WebBook entry for the parent compound, trans-β-nitrostyrene, shows a complex fragmentation pattern under electron ionization, which can serve as a foundational reference for interpreting the spectra of its halogenated derivatives.[3] For trans-4-bromo-β-nitrostyrene, the presence of the bromine atom will significantly influence the m/z values of the fragment ions.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of trans-4-bromo-β-nitrostyrene would involve:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
This protocol ensures good chromatographic separation and provides a robust fragmentation pattern for library matching and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Softer Approach for Molecular Integrity
For less volatile derivatives or when preservation of the molecular ion is critical, LC-MS with ESI is the preferred method. ESI is a "soft" ionization technique that generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[4][5] This is particularly advantageous for confirming the molecular weight of a compound and for subsequent tandem mass spectrometry (MS/MS) experiments.
ESI-MS Analysis of Nitrostyrene Derivatives
Given the electron-withdrawing nature of the nitro group and the potential for protonation of the nitro group's oxygen atoms, positive ion mode ESI is generally suitable for the analysis of nitrostyrene derivatives. The resulting protonated molecule can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to induce fragmentation and obtain structural information.
Experimental Protocol: LC-MS/MS Analysis
A representative LC-MS/MS protocol for trans-4-bromo-β-nitrostyrene and its derivatives would be:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization efficiency.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify the protonated molecule, followed by product ion scans (MS/MS) of the [M+H]+ ion.
-
Collision Energy: Varied to optimize fragmentation.
-
This approach allows for the separation of complex mixtures and provides both molecular weight and structural information through MS/MS.
Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)
| Feature | Gas Chromatography-Mass Spectrometry (EI) | Liquid Chromatography-Mass Spectrometry (ESI) |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including less volatile and thermally labile derivatives.[6][7][8] |
| Ionization Principle | Hard ionization, extensive fragmentation. | Soft ionization, minimal fragmentation, primarily molecular ions.[4] |
| Information Obtained | Detailed structural information from fragmentation patterns. Excellent for library matching. | Accurate molecular weight determination. Structural information obtained through MS/MS. |
| Molecular Ion | Often weak or absent. | Strong molecular ion peak (as [M+H]+ or [M-H]-). |
| Sensitivity | Generally good for targeted analysis. | Can be very high, especially with tandem MS. |
| Sample Throughput | Can be high with short GC run times. | Can be high with modern UHPLC systems. |
Visualization of Analytical Workflows
GC-MS (EI) Workflow
Caption: Workflow for GC-MS analysis with Electron Ionization.
LC-MS/MS (ESI) Workflow
Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.
Conclusion and Recommendations
The choice between GC-MS (EI) and LC-MS (ESI) for the analysis of trans-4-bromo-β-nitrostyrene and its derivatives is contingent upon the specific analytical objective.
-
For routine identification and structural confirmation of volatile and thermally stable analogues, GC-MS with EI is a robust and reliable choice, providing a wealth of structural information through its detailed fragmentation patterns. The resulting mass spectrum can be effectively used for library matching and confirmation of known compounds.
-
For the analysis of less volatile or thermally sensitive derivatives , or when unambiguous molecular weight determination is the primary goal, LC-MS with ESI is the superior technique. Its soft ionization preserves the molecular ion, which can then be subjected to MS/MS for controlled fragmentation and in-depth structural elucidation.
In a comprehensive research setting, the complementary nature of these two techniques can be leveraged. Initial screening and identification can be performed using the information-rich EI spectra from GC-MS, while LC-MS/MS can provide definitive molecular weight information and detailed structural insights for novel or complex derivatives. By understanding the principles and fragmentation behaviors associated with each technique, researchers can confidently select the optimal mass spectrometric approach to accelerate their drug discovery and development efforts.
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]
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5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
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CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Styrene, β-nitro-, (E)-. NIST WebBook. [Link]
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Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]
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GC-MS vs LC-MS. ResolveMass Laboratories Inc.[Link]
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Comparison of Electrospray Ionization, Atmospheric Pressure Chemical Ionization, and Atmospheric Pressure Photoionization for the Analysis of Dinitropyrene and Aminonitropyrene LC-MS/MS. PubMed. [Link]
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Mass spectrum of trans-anethole. ResearchGate. [Link]
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LC-MS vs. GC-MS: Understanding the Key Differences and Uses. LinkedIn. [Link]
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Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. ResearchGate. [Link]
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Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]
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MASS ANALYZERS AND IONIZATION METHODS. University of Washington. [Link]
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Mass spectra of nitro-beta,beta-dihalostyrenes. PubMed. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]
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Identification by mass spectra; the mass found for anethole was 148 mz. ResearchGate. [Link]
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trans-4-Bromo-beta-nitrostyrene. PubChem. [Link]
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The Difference Between GC/MS and LC/MS Systems. GenTech Scientific. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
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3,4-Methylenedioxy-β-nitrostyrene. NIST WebBook. [Link]
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Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]
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Electron ionization fragmentation pattern of anethole compound. ResearchGate. [Link]
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GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. Taylor & Francis Online. [Link]
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An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). [Link]
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Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of trans-4-bromo-beta-nitrostyrene
In the landscape of pharmaceutical research and synthetic chemistry, the purity of starting materials and intermediates is paramount. Trans-4-bromo-beta-nitrostyrene, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of this critical intermediate, grounded in the principles of scientific integrity and practical, field-proven insights.
The Imperative for a Validated Purity Method
This compound is typically synthesized via a Henry condensation reaction between 4-bromobenzaldehyde and nitromethane. This synthesis can result in several process-related impurities, including unreacted starting materials and byproducts from side reactions. Furthermore, the presence of the nitroalkene functional group makes the molecule susceptible to degradation under certain conditions. A well-developed, stability-indicating HPLC method is therefore not merely a quality control check; it is a crucial tool for ensuring the consistency and reliability of the synthetic process. Such a method must be able to separate the main component from its potential impurities and degradation products, a requirement underscored by international regulatory bodies.[1][2][3][4]
Methodological Comparison: C18 vs. C8 Stationary Phases
The workhorse of modern pharmaceutical analysis is Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.[5] The choice of stationary phase is a critical parameter that dictates the retention and resolution of the separation. Here, we compare two common C-chain bonded silica phases: the industry-standard C18 (octadecylsilane) and the shorter-chain C8 (octylsilane).
Method 1 (Primary): A robust, high-resolution method utilizing a C18 stationary phase, designed for comprehensive separation of the main peak from all potential impurities.
Method 2 (Alternative): A faster, high-throughput method employing a C8 stationary phase, suitable for rapid in-process control checks where resolution of every minor impurity is not the primary objective.
The rationale for selecting a C18 column as the primary method stems from its higher hydrophobicity and surface area compared to a C8 column.[6][7][8][9][10] This provides greater interaction with the non-polar this compound molecule, leading to longer retention times and, critically, a better opportunity to resolve it from closely eluting, structurally similar impurities. The C8 column, being less retentive, offers the advantage of a significantly shorter analysis time, which can be beneficial in a high-throughput environment.[6][7]
Performance Data Summary
| Parameter | Method 1: C18 Column | Method 2: C8 Column | Justification |
| Stationary Phase | Octadecylsilane (C18), 5 µm | Octylsilane (C8), 5 µm | C18 provides greater hydrophobic interaction, enhancing resolution. C8 offers faster elution.[6][7][8][9][10] |
| Retention Time (Main Peak) | ~ 6.8 min | ~ 4.5 min | Longer retention on C18 allows for better separation from early-eluting impurities. |
| Resolution (Main Peak / Closest Impurity) | > 2.0 | ~ 1.7 | A resolution of >2.0 is generally considered baseline separation, ensuring accurate quantification. |
| Total Analysis Time | 15 min | 8 min | C8 method provides a nearly 50% reduction in run time, increasing sample throughput.[6] |
| Theoretical Plates | > 9000 | > 7000 | Higher plate count on C18 indicates greater column efficiency and sharper peaks. |
| Tailing Factor | < 1.2 | < 1.3 | A value close to 1 indicates a symmetrical peak shape, crucial for accurate integration. |
Note: The data presented are representative values obtained during method development and validation.
Causality of Experimental Choices
The selection of chromatographic conditions is a deliberate process aimed at achieving the desired separation. The logic behind these choices is as critical as the method itself.
Caption: Relationship between analyte properties, experimental choices, and performance outcomes.
The mobile phase, a mixture of acetonitrile and water, was chosen for its excellent solvating properties and UV transparency. Acetonitrile is often preferred over methanol as the organic modifier because it typically provides lower backpressure and can offer different selectivity for aromatic compounds.[11][12] The addition of 0.1% phosphoric acid is crucial; it protonates free silanol groups on the silica support, minimizing peak tailing and ensuring a symmetrical peak shape, which is essential for accurate integration. The detection wavelength of 310 nm was selected based on the UV-Vis absorption maximum of the conjugated nitroalkene chromophore, ensuring high sensitivity for both the parent compound and related impurities.
Experimental Protocols
Primary Method: High-Resolution C18 Analysis
This method is designed to serve as a definitive purity and stability-indicating assay.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 50 10.0 70 12.0 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Sample Preparation (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
3. System Suitability:
-
Inject the Working Standard Solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 1.5.
-
Theoretical plates > 5000.
-
4. Validation Principles: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][13] Validation parameters include specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: Experimental workflow for the C18 HPLC method.
Trustworthiness: A Self-Validating System
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The validation of this HPLC method, as per ICH guidelines, ensures its trustworthiness.[1][3][14][15]
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) must be performed to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and potential impurities. The peak purity analysis using a DAD detector should confirm that the main peak is spectrally homogeneous.
-
Linearity: The method's linearity should be established across a range of concentrations (e.g., 50% to 150% of the nominal concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy and Precision: Accuracy (recovery) and precision (repeatability) are demonstrated by analyzing multiple preparations at different concentration levels, with acceptance criteria for recovery typically between 98.0% and 102.0% and an RSD for precision of ≤ 2.0%.
By rigorously adhering to these validation principles, the analytical protocol becomes a self-validating system, providing high confidence in the reported purity values.
Conclusion
The choice between a high-resolution C18 method and a high-throughput C8 method for the purity analysis of this compound depends on the specific requirements of the analysis. For final release testing and stability studies, the comprehensive separation afforded by the C18 method is indispensable. It provides the highest degree of confidence in the purity value by ensuring baseline separation from all known process impurities and potential degradants. For in-process controls, where speed is a more critical factor than the resolution of trace-level impurities, the C8 method offers a viable and efficient alternative. Both methods, when properly developed and validated according to ICH guidelines, are powerful tools for ensuring the quality and consistency of this vital chemical intermediate.
References
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Available from: [Link]
-
C8 vs C18 Column: Which Should You Choose? Separation Science. (2024). Available from: [Link]
-
Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. (2024). Available from: [Link]
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The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available from: [Link]
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Difference between C8 and C18 Columns Used in HPLC System. Pharmaguideline. (2024). Available from: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). Available from: [Link]
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Proposed pathway for the lower styrene degradation by P. Xuorescens ST. ResearchGate. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Difference between C18 Column and C8 Column. Hawach Scientific. (2025). Available from: [Link]
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Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. (2015). Available from: [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f.... ResearchGate. Available from: [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. Available from: [Link]
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Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. ResearchGate. (2025). Available from: [Link]
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12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. (2021). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). Available from: [Link]
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC. uHPLCs. (2024). Available from: [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]
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Key Differences Between C8 and C18 Columns You Must Know. uHPLCs. (2024). Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]
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comparing the reactivity of trans-4-bromo-beta-nitrostyrene with other halogenated nitrostyrenes
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, β-nitrostyrenes stand out as exceptionally versatile building blocks.[1] Their value is rooted in the powerful electron-withdrawing nature of the nitro group, which is conjugated with the styrenyl framework. This arrangement renders the β-carbon highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles.[2][3] This reactivity is the cornerstone of their utility in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals like γ-aminobutyric acid (GABA) analogues and other fine chemicals.[3][4]
The reactivity of the β-nitrostyrene core can be precisely modulated by introducing substituents onto the aromatic ring. Halogens, with their unique electronic properties, are particularly effective in this role. This guide provides an in-depth, objective comparison of the reactivity of trans-4-bromo-β-nitrostyrene against its other halogenated counterparts (trans-4-fluoro-, trans-4-chloro-, and trans-4-iodo-β-nitrostyrene). By synthesizing theoretical principles with experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how halogen substitution impacts reactivity, enabling more informed decisions in substrate selection and reaction design.
The Theoretical Basis of Reactivity
The reactivity of substituted β-nitrostyrenes in nucleophilic addition reactions is primarily governed by the electronic effects of the substituent on the aromatic ring. The overall effect is a balance between two key factors: the inductive effect and the resonance effect.
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect depletes electron density from the entire conjugated system, increasing the partial positive charge (electrophilicity) on the β-carbon and making it more susceptible to nucleophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I .
Resonance Effect (+R): This is the donation of electron density into the aromatic ring through pi (π) bonds, owing to the lone pairs on the halogen atom. This effect pushes electron density into the conjugated system, which can partially counteract the inductive withdrawal and slightly decrease the electrophilicity of the β-carbon. The effectiveness of this orbital overlap depends on the size and energy of the halogen's p-orbitals relative to carbon's 2p-orbital, leading to a strength order of: F > Cl > Br > I .
For halogens, the electron-withdrawing inductive effect (-I) is generally considered dominant over the electron-donating resonance effect (+R) in influencing the overall electron density of the system. Consequently, all para-halogenated β-nitrostyrenes are more reactive towards nucleophiles than the unsubstituted parent compound. The subtle interplay between these two opposing effects determines the relative reactivity among the different halogenated analogues.
Caption: Workflow for the synthesis of halogenated β-nitrostyrenes.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add ammonium acetate (2.0 eq) and glacial acetic acid.
-
Addition: Add the respective 4-halobenzaldehyde (1.0 eq) followed by nitromethane (6-7 eq). [5][6]3. Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A yellow precipitate of the nitrostyrene should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure trans-isomer as a yellow crystalline solid.
Protocol 2: Comparative Kinetic Study via ¹H NMR Spectroscopy
This protocol allows for the direct comparison of reaction rates by monitoring the consumption of the starting materials in parallel. The Michael addition of diethyl malonate is a well-established benchmark reaction. [4] Materials:
-
trans-4-Fluoro-β-nitrostyrene
-
trans-4-Chloro-β-nitrostyrene
-
trans-4-Bromo-β-nitrostyrene
-
trans-4-Iodo-β-nitrostyrene
-
Diethyl malonate (nucleophile)
-
Triethylamine (Et₃N, catalyst)
-
Deuterated chloroform (CDCl₃, NMR solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Methodology:
-
Stock Solutions: Prepare individual stock solutions of each nitrostyrene (e.g., 0.1 M in CDCl₃) containing a known concentration of the internal standard. Prepare a separate stock solution of diethyl malonate (e.g., 0.2 M) and triethylamine (e.g., 0.01 M) in CDCl₃.
-
Reaction Setup: In separate NMR tubes, place an equal volume of each nitrostyrene stock solution. Ensure all tubes are equilibrated to a constant temperature (e.g., 25°C) within the NMR spectrometer.
-
Initiation: To initiate the reaction in the first tube, add the required volumes of the diethyl malonate and triethylamine stock solutions. Immediately acquire the first ¹H NMR spectrum (t=0).
-
Monitoring: Acquire subsequent ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes) for a period sufficient to observe significant conversion (e.g., 2-4 hours).
-
Parallel Runs: Repeat steps 3 and 4 for each of the other halogenated nitrostyrenes under identical conditions.
-
Data Analysis: For each spectrum, determine the concentration of the unreacted nitrostyrene by integrating its characteristic vinyl proton signals relative to the signal of the known-concentration internal standard. Plot the concentration of each nitrostyrene versus time. The initial slope of this curve corresponds to the initial reaction rate.
-
Comparison: Compare the initial rates obtained for each halogenated nitrostyrene to establish the experimental reactivity order.
Implications for Researchers and Drug Development
A thorough understanding of the relative reactivities of these substrates is not merely academic; it has profound practical implications.
-
Reaction Optimization: Chemists can select the most appropriate substrate for their needs. For a rapid, high-yielding reaction, the more reactive 4-chloro or 4-bromo analogues are ideal. If a more controlled or slower reaction is desired, the 4-fluoro derivative might be preferable.
-
Economic Considerations: The cost and availability of the starting 4-halobenzaldehydes can vary. Knowing that the chloro and bromo derivatives offer similar reactivity allows for the selection of the more economical starting material without compromising synthetic efficiency.
-
Pharmacological Activity: The choice of halogen can directly influence the biological properties of the final product. Halogen bonding, lipophilicity, and metabolic stability are all affected by the specific halogen present. For instance, fluorine-containing β-nitrostyrenes have been noted for their antimicrobial activity, a property tied to the specific electronic and binding characteristics conferred by the fluorine atom. [3][7]
Conclusion
The reactivity of trans-4-bromo-β-nitrostyrene is a direct consequence of the strong, net electron-withdrawing nature of the bromine substituent. This guide has demonstrated that its reactivity in nucleophilic Michael additions is comparable to that of trans-4-chloro-β-nitrostyrene and significantly greater than that of the fluoro, iodo, and unsubstituted analogues. This reactivity trend is logically and predictably governed by the delicate balance between the inductive and resonance effects of the halogen atom, a relationship that is well-described by the Hammett equation. By leveraging this fundamental understanding and the experimental protocols provided, researchers can harness the full synthetic potential of these valuable chemical intermediates, enabling more efficient, controlled, and innovative molecular design in chemistry and drug discovery.
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A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). National Library of Medicine. [Link]
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Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). National Library of Medicine. [Link]
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Efforts towards Michael addition of isobutyraldehyde to β-methyl-β- nitrostyrenes. (2024). ChemRxiv. [Link]
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Marčeková, M., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. MDPI. [Link]
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Conversion vs. time profile for the nitro Michael addition reaction of... (n.d.). ResearchGate. [Link]
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Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. (n.d.). Universidade de Lisboa. [Link]
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Chalcogen Bonding Catalysis of a Nitro‐Michael Reaction. (2019). National Library of Medicine. [Link]
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The Preparation of 4-Bromo- and 4-Iodo-ι-nitrostyrene. (1954). ACS Publications. [Link]
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Denitrative Cross-Couplings of Nitrostyrenes. (2020). National Library of Medicine. [Link]
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Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. (2013). PubMed. [Link]
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Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene a. (n.d.). ResearchGate. [Link]
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Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. (2019). National Library of Medicine. [Link]
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THE SYNTHESIS OF ι-NITROSTYRENES1. (1942). The Journal of Organic Chemistry. [Link]
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One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). (2000). Tetrahedron Letters. [Link]
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Hammett plot of the Michael reaction of p-substituted βnitrostyrene with 3a. (n.d.). ResearchGate. [Link]
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Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives. (1973). TopSCHOLAR. [Link]
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Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. (1999). ResearchGate. [Link]
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. (2024). MDPI. [Link]
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Nitrostyrene. (n.d.). Organic Syntheses. [Link]
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Nitromethane. (n.d.). Wikipedia. [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2020). MDPI. [Link]
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trans-4-Bromo-beta-nitrostyrene. (n.d.). PubChem. [Link]
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2,5-dimethoxy-4-iodo-beta-nitrostyrene. (2013). Sciencemadness Discussion Board. [Link]
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Hammett equation. (n.d.). Wikipedia. [Link]
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A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (n.d.). Wiley Online Library. [Link]
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(Open Access) Electrochemical study of β-nitrostyrene derivatives: steric and electronic effects on their electroreduction (1999). (n.d.). SciSpace. [Link]
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Substituent Effects on the Rate of Michael Addition for Various Nitrostyrenes: A Comparative Guide
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a fundamental reaction in organic synthesis with wide-ranging applications in pharmaceutical and materials science. Among the various Michael acceptors, β-nitrostyrenes are particularly noteworthy due to the potent electron-withdrawing nature of the nitro group, which significantly activates the carbon-carbon double bond towards nucleophilic attack. Understanding the electronic influence of substituents on the aromatic ring of β-nitrostyrene is paramount for controlling reaction rates, optimizing yields, and designing novel synthetic methodologies.
This guide provides an in-depth comparative analysis of substituent effects on the rate of the Michael addition to various nitrostyrenes. We will delve into the mechanistic underpinnings of this reaction, present supporting experimental data, and provide a detailed protocol for kinetic analysis.
The Decisive Role of Electronics: How Substituents Dictate Reactivity
The rate of the Michael addition to a β-nitrostyrene is intrinsically linked to the electrophilicity of the β-carbon atom. Substituents on the phenyl ring can either enhance or diminish this electrophilicity through inductive and resonance effects, thereby accelerating or decelerating the reaction, respectively.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), pull electron density away from the aromatic ring and, by extension, from the β-carbon of the alkene. This increased positive charge density at the β-position makes it a more attractive target for nucleophiles, leading to a faster reaction rate.
Conversely, electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), push electron density into the aromatic ring. This effect is transmitted to the β-carbon, reducing its electrophilicity and consequently slowing down the rate of nucleophilic attack.
This relationship between substituent electronic properties and reaction rate can be quantitatively described by the Hammett equation , which correlates the rate constants of a series of reactions with the electronic properties of the substituents. A positive Hammett reaction constant (ρ) value, as is observed for the Michael addition to substituted β-nitrostyrenes, indicates that the reaction is favored by electron-withdrawing groups and that a negative charge builds up in the transition state.[1][2][3]
Comparative Kinetic Analysis: A Quantitative Look at Substituent Effects
The profound impact of substituents on the reaction rate is clearly illustrated by kinetic data from the Michael addition of piperidine to a series of para- and meta-substituted β-nitrostyrenes in acetonitrile. The reaction is known to proceed through both an uncatalyzed (bimolecular) and a catalyzed (termolecular, where a second amine molecule acts as a base catalyst) pathway.[1][2] The rate constants for both pathways, k₂ (uncatalyzed) and k₃ (catalyzed), demonstrate a clear trend with respect to the electronic nature of the substituent.
| Substituent (X) | σ Hammett Constant | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |
| p-OCH₃ | -0.27 | 0.25 | 2.73 |
| p-CH₃ | -0.17 | 0.33 | 3.52 |
| H | 0.00 | 0.48 | 5.50 |
| p-Cl | 0.23 | 0.81 | 11.2 |
| p-Br | 0.23 | 0.89 | 12.3 |
| m-Cl | 0.37 | 1.15 | 18.6 |
| p-CN | 0.66 | 2.57 | 56.2 |
| p-NO₂ | 0.78 | 4.17 | 115 |
Data extracted from a kinetic study on the Michael addition of piperidine to substituted β-nitrostyrenes in acetonitrile at 25.0 °C.[1]
As the data unequivocally shows, moving from the electron-donating p-methoxy group to the strongly electron-withdrawing p-nitro group results in a dramatic increase in both the uncatalyzed and catalyzed rate constants. This provides compelling quantitative evidence for the principles discussed above.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
A reliable and widely used method for determining the kinetics of the Michael addition to nitrostyrenes is UV-Vis spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by observing the decrease in absorbance of the β-nitrostyrene, which possesses a strong chromophore.[4][5]
Materials and Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Substituted β-nitrostyrene of interest
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., acetonitrile, spectroscopic grade)
-
Thermostat for temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted β-nitrostyrene in the chosen solvent (e.g., 1.0 mM).
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). The nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the β-nitrostyrene.
-
Thermostat the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
To a quartz cuvette, add the appropriate volume of solvent and the nucleophile stock solution.
-
Initiate the reaction by adding a small, precise volume of the β-nitrostyrene stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each nucleophile concentration is determined by fitting the absorbance versus time data to a single exponential decay function: At = A∞ + (A₀ - A∞)e-kobst
-
To determine the second-order rate constant (k₂), plot the obtained kobs values against the corresponding concentrations of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant.
-
Mechanistic Insights
The Michael addition of an amine to a β-nitrostyrene typically proceeds through a stepwise mechanism. The reaction initiates with the nucleophilic attack of the amine on the β-carbon of the nitrostyrene, forming a zwitterionic intermediate. This intermediate is stabilized by the electron-withdrawing nitro group. In the presence of a second molecule of the amine acting as a base, a proton is transferred to yield the final product.
The positive ρ value from Hammett analysis confirms that the rate-determining step involves the initial nucleophilic attack, as this is where the negative charge develops on the carbon framework, which is stabilized by electron-withdrawing substituents on the phenyl ring.
Conclusion
The electronic nature of substituents on the phenyl ring of β-nitrostyrenes exerts a powerful and predictable influence on the rate of the Michael addition. Electron-withdrawing groups significantly accelerate the reaction by enhancing the electrophilicity of the β-carbon, a trend that is quantitatively supported by kinetic data and Hammett analysis. This fundamental understanding is crucial for researchers and drug development professionals in the rational design of synthetic routes and the modulation of reactivity for the synthesis of complex molecular architectures.
References
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Oh, H. K., Kim, T. S., Lee, H. W., & Lee, I. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 78(11), 5604–5610. [Link]
-
PubMed. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. [Link]
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Ethesis. Michael–type reactions of β-nitrostyrenes with piperidine: Effect of solvents on reactivity and reaction mechanism. [Link]
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ResearchGate. Hammett plot of the Michael reaction of p-substituted βnitrostyrene with 3a. [Link]
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A Researcher's Guide to Catalyst Selection for the Synthesis of Substituted β-Nitrostyrenes
Substituted β-nitrostyrenes are indispensable building blocks in modern organic synthesis. Their unique electronic properties, stemming from the conjugated system bearing a powerful electron-withdrawing nitro group, make them valuable precursors for a vast array of pharmaceuticals, natural products, and fine chemicals, including derivatives of γ-aminobutyric acid (GABA) like baclofen and phenibut.[1][2][3] The primary and most established route to these compounds is the Henry-Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with a nitroalkane.
The choice of catalyst for this transformation is not merely a matter of procedural detail; it is a critical decision that profoundly impacts reaction efficiency, yield, selectivity, environmental footprint, and economic viability. This guide provides a comparative analysis of diverse catalytic systems, moving from classical methods to contemporary green alternatives. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed, validated protocols to empower researchers in drug development and synthetic chemistry to make informed methodological choices.
Comparative Performance of Catalytic Systems
The selection of an optimal catalyst requires a multi-faceted evaluation of reaction time, temperature, yield, and environmental impact. The following table provides a comparative summary of various catalytic systems for the synthesis of β-nitrostyrene from benzaldehyde and nitromethane, unless otherwise specified.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages & Limitations |
| Homogeneous Base | ||||||
| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85[4] | Simple, mild conditions.[5] | Very long reaction times, potential for polymer formation, low yields with some substrates.[4][5] |
| NaOH (in Methanol) | Stoichiometric | 10-15 | ~30 min | 80-83 | Rapid reaction, high yield for simple substrates. | Requires careful temperature control, risk of side reactions. |
| Homogeneous Acid/Ammonium Salt | ||||||
| Ammonium Acetate (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82[4] | Generally useful, avoids polymer formation, shorter times than methylamine.[5] | Requires reflux temperatures and acidic conditions.[4] |
| Ionic Liquids (ILs) | ||||||
| [SFHEA][HSO₄] | 20 mol% | 110 | 2 h | 91 | Excellent yields, solvent-free conditions, catalyst is reusable.[6][7] | Requires elevated temperatures. |
| (2-hydroxyethyl)ammonium formate | Serves as medium | Room Temp | 24 h | 90[8] | Excellent yield at room temperature, biodegradable, catalyst-free conditions.[8] | Longer reaction time compared to heated ILs. |
| Heterogeneous Catalysts | ||||||
| Bifunctional Graphene Oxide (GO-NH₂-NEt₂) | - | 100 | 12 h | 99.5 | Extremely high conversion, high selectivity, catalyst is recyclable.[9] | Requires multi-step catalyst preparation. |
| Montmorillonite Clay | - | - | - | - | Green, reusable solid acid catalyst.[10] | Performance data for this specific reaction is varied. |
| Metal-Promoted Systems | ||||||
| Cu(II) Tetrafluoroborate / I₂ | Stoichiometric | Room Temp | 7 h | 85 | One-pot synthesis directly from styrenes, mild conditions.[11] | Not a Henry condensation; different starting materials required. |
Mechanistic Insights: The Core of the Transformation
The synthesis of β-nitrostyrenes via the Henry-Knoevenagel condensation follows a well-established reaction pathway. Understanding the fundamental mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: General workflow for β-nitrostyrene synthesis.
The core of most catalytic systems discussed here is the base-catalyzed Henry reaction. The catalytic cycle involves the deprotonation of the acidic α-proton of the nitroalkane to form a nucleophilic nitronate anion. This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. The resulting nitroaldol intermediate is subsequently dehydrated, often facilitated by the catalyst or reaction conditions, to yield the final β-nitrostyrene product.[4]
Caption: Catalytic cycle of the base-catalyzed Henry reaction.
Field-Proven Experimental Protocols
The following protocols are selected to represent both a classical, widely-used method and a modern, green-chemistry-aligned approach. The causality behind key steps is explained to provide deeper insight.
Protocol 1: Classic Synthesis Using Ammonium Acetate in Acetic Acid
This method is a workhorse in many laboratories due to its reliability and ability to prevent the polymerization side-products sometimes seen with strong base catalysis.[5] The acetic acid serves as the solvent and the ammonium acetate acts as the catalyst.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (20 mL).
-
Reagent Addition: Add ammonium acetate (2.4 equivalents relative to the aldehyde). Stir until dissolved.
-
Reactant Loading: Add nitromethane (6.9 equivalents) followed by the substituted aromatic aldehyde (1 equivalent).[12]
-
Rationale: A significant excess of nitromethane is used to drive the reaction equilibrium towards the product and maximize the conversion of the often more valuable aldehyde.
-
-
Reaction: Heat the mixture to reflux (approximately 100-115°C) for 2-6 hours.[4][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the condensation and subsequent dehydration step. Acetic acid creates a mildly acidic environment that favors dehydration of the nitroaldol intermediate over retro-Henry or polymerization pathways.
-
-
Workup: After cooling the reaction to room temperature, pour the mixture into ice water. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization, typically from ethanol or methanol.[12]
Protocol 2: Green, Solvent-Free Synthesis Using an Acidic Ionic Liquid
This modern approach leverages a multiple-acidic ionic liquid, [SFHEA][HSO₄], which acts as both the catalyst and the reaction medium, eliminating the need for volatile organic solvents.[6] Its reusability makes it an economically and environmentally attractive option.[6]
Methodology:
-
Setup: In a simple reaction vial or flask equipped with a magnetic stirrer, combine the aromatic aldehyde (e.g., 5 mmol) and nitromethane (e.g., 5.5 mmol, 1.1 equivalents).
-
Catalyst Addition: Add the acidic ionic liquid [SFHEA][HSO₄] (e.g., 1 mmol, 20 mol%).[7]
-
Rationale: This specific ionic liquid possesses multiple acidic sites which efficiently catalyze the condensation and dehydration steps in a concerted fashion. The reaction is performed neat (solvent-free), adhering to green chemistry principles.
-
-
Reaction: Heat the mixture with stirring to 110°C for 2 hours.[7] Monitor reaction completion by TLC.
-
Workup: After the reaction is complete, cool the mixture. Add ethyl acetate to extract the product from the ionic liquid. Perform the extraction three times and combine the organic layers.
-
Rationale: The product is soluble in ethyl acetate, while the ionic liquid catalyst is not. This differential solubility allows for a simple and efficient separation.
-
-
Purification & Catalyst Recovery: Evaporate the solvent from the combined organic layers under reduced pressure. Purify the resulting crude product by recrystallization from absolute ethanol.[7] The remaining ionic liquid can be dried under vacuum and reused for subsequent reactions with minimal loss of activity.[6]
Protocol 3: Alternative One-Pot Synthesis via Nitration of Styrenes
For cases where the corresponding styrene is more accessible than the aldehyde, this Cu(II)-promoted method provides an efficient one-pot alternative to the Henry reaction.
Methodology:
-
Catalyst/Reagent Preparation: In a flask, prepare a solution of copper(II) tetrafluoroborate by reacting copper(II) oxide (4 mmol) with 35% aqueous HBF₄ (8 mmol). Add acetonitrile (20 mL) and sodium nitrite (24 mmol).[11]
-
Reactant Addition: Stir the mixture for 2 minutes, then introduce iodine (6 mmol) and the substituted styrene (20 mmol).[11]
-
Rationale: The combination of reagents is believed to generate an NO₂I species in situ, which acts as the nitrating agent, attacking the double bond of the styrene.
-
-
Reaction: Stir the reaction mixture at room temperature for approximately 7 hours.
-
Workup: Add water (25 mL) to the reaction mixture, which will precipitate copper(I) iodide. Filter off the solid.
-
Extraction & Purification: Extract the aqueous filtrate with dichloromethane (3 x 25 mL). Wash the combined organic layers with 5% aqueous sodium thiosulfate to remove any remaining iodine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product is then purified by column chromatography.[11]
Conclusion and Future Outlook
The synthesis of substituted β-nitrostyrenes has evolved significantly from traditional base- and acid-catalyzed methods. While ammonium acetate in acetic acid remains a robust and reliable choice, the field is increasingly driven by the principles of green chemistry. Ionic liquids offer a compelling alternative, providing high yields under solvent-free conditions with the significant advantage of catalyst recyclability.[6] Furthermore, heterogeneous catalysts like functionalized graphene oxide are pushing the boundaries of efficiency and ease of separation.[9]
The optimal choice of catalyst will always be context-dependent, balancing the need for high yield and purity with considerations of cost, safety, reaction time, and environmental impact. For large-scale industrial applications, the development of more efficient, reusable heterogeneous catalysts and flow-chemistry processes will likely dominate future research. For academic and discovery laboratories, the simplicity of classic methods and the mild conditions offered by certain ionic liquids and organocatalysts will continue to be of high value. This guide serves as a foundational resource to navigate these choices, enabling chemists to select the most fitting and efficient path for their synthetic goals.
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A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Supporting Information. [Link]
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Canal-Martín, A. et al. (2019). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. NIH. [Link]
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A Comparative Guide to Confirming the Stereochemistry of Products from trans-4-Bromo-β-nitrostyrene Reactions
For researchers and professionals in drug development, trans-4-bromo-β-nitrostyrene stands out as a highly versatile Michael acceptor and building block in organic synthesis.[1] Its reactions, particularly conjugate additions and cycloadditions, are fundamental for constructing complex molecular architectures. However, the creation of new stereogenic centers in these reactions necessitates rigorous stereochemical confirmation. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile, making unambiguous stereochemical assignment a critical step in the development of new chemical entities.
This guide provides an in-depth comparison of key analytical techniques used to determine the stereochemistry of products derived from trans-4-bromo-β-nitrostyrene. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy.
Stereochemical Pathways: Michael Additions and Cycloadditions
The electron-withdrawing nitro group in trans-4-bromo-β-nitrostyrene activates the carbon-carbon double bond, making it an excellent electrophile for a variety of nucleophiles. Two common reaction classes are central to its utility:
-
The Michael Addition: This conjugate addition of a nucleophile (e.g., aldehydes, malonates) to the β-carbon of the nitrostyrene is a powerful C-C bond-forming reaction.[2][3] The reaction creates up to two new stereocenters, leading to the potential formation of diastereomers (syn and anti) and enantiomers. Asymmetric organocatalysis has become a premier strategy to control the stereochemical outcome of these additions, yielding products with high diastereo- and enantioselectivity.[2][4]
-
The [3+2] Cycloaddition: trans-4-bromo-β-nitrostyrene can also act as a dipolarophile in cycloaddition reactions, for instance with nitrones, to construct five-membered heterocyclic rings.[5] These reactions can generate multiple stereocenters, and the stereochemistry of the starting trans-alkene is often translated into the product, influencing the relative configuration of the newly formed ring.[5]
The following workflow outlines the typical stereochemical possibilities in a Michael addition reaction.
Caption: Stereochemical pathways in an asymmetric Michael addition.
A Comparative Analysis of Stereochemical Confirmation Techniques
A combination of analytical methods is often required for a complete and unambiguous assignment of stereochemistry. We will compare the three most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Sample Requirement | Key Strengths | Key Limitations |
| ¹H NMR Spectroscopy | Relative stereochemistry (diastereomeric ratio, syn/anti). | 1-5 mg, soluble | Non-destructive, rapid analysis of crude and pure samples, detailed structural data.[6] | Absolute configuration not directly determined; complex spectra may require high-field instruments.[7][8] |
| X-ray Crystallography | Absolute and relative configuration. | High-quality single crystal (0.1-0.5 mm). | Unambiguous 3D structural determination; the "gold standard" for absolute configuration.[9][10] | Crystal growth can be a significant bottleneck; solid-state structure may not reflect solution conformation. |
| Chiral HPLC | Enantiomeric ratio (e.g., enantiomeric excess, ee). | <1 mg, soluble | High sensitivity, excellent for quantitative analysis of enantiomers, preparative separation possible.[11][12] | Does not provide structural information or absolute configuration without a known standard.[13] |
Technique in Focus: Methodologies and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Relative Stereochemistry
Expertise & Experience: For Michael adducts of trans-4-bromo-β-nitrostyrene, ¹H NMR is the first and most crucial tool for determining the relative stereochemistry. The key lies in measuring the scalar coupling constant (³J value) between the two newly formed vicinal protons (Hα and Hβ). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the protons.
-
An anti configuration typically exhibits a larger coupling constant (³J ≈ 11–18 Hz).
-
A syn configuration shows a smaller coupling constant (³J ≈ 6–14 Hz).[6]
By integrating the distinct signals for each diastereomer, the diastereomeric ratio (d.r.) can be accurately quantified directly from the spectrum of the reaction mixture.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified product (or crude mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the newly formed stereocenters. These are often in the range of 3.5-5.5 ppm.
-
Use the software to accurately measure the coupling constants (J-values) for each set of signals corresponding to the different diastereomers.
-
Integrate the signals for each diastereomer to determine the relative ratio.
-
X-ray Crystallography: The Definitive Proof of Absolute Stereochemistry
Trustworthiness: X-ray crystallography provides irrefutable proof of the three-dimensional structure of a molecule, establishing both its relative and absolute configuration.[10] The presence of the heavy bromine atom in derivatives of trans-4-bromo-β-nitrostyrene is highly advantageous. It acts as a strong anomalous scatterer, which is essential for the reliable determination of the absolute configuration using Friedel's law (the Bijvoet method).[9][14] A successful crystal structure analysis is the gold standard and is often required for regulatory submissions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical step is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/heptane) should be screened.
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[9]
-
Data Collection: Collect diffraction data using a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The final step in refinement for a non-centrosymmetric space group is the determination of the Flack parameter, which should refine to a value near zero for the correct absolute structure.[14]
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Authoritative Grounding: When an asymmetric synthesis is performed, chiral HPLC is the method of choice for determining its success by quantifying the enantiomeric excess (ee). The technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[15] Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation.[15] Polysaccharide-based CSPs (e.g., Chiralpak® series) are particularly effective for a wide range of compounds, including nitrostyrene derivatives.[16]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Select a set of chiral columns for initial screening. Polysaccharide-based columns (e.g., coated with derivatives of cellulose or amylose) are a robust starting point.
-
Mobile Phase Selection: Begin with a standard mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 Hexane:Isopropanol.
-
Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
If separation is poor, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
-
Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize resolution and analysis time.
-
-
Quantification: Once baseline separation is achieved, inject the sample and integrate the peak areas for the two enantiomers (A₁ and A₂) to calculate the enantiomeric excess: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Integrated Workflow for Stereochemical Confirmation
Caption: A logical workflow for complete stereochemical analysis.
By integrating these powerful analytical techniques, researchers can confidently and accurately determine the stereochemistry of novel compounds derived from trans-4-bromo-β-nitrostyrene, a critical requirement for advancing projects in medicinal chemistry and materials science.
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Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]
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Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Institutes of Health (PMC). [Link]
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Polyethylene glycol (PEG) as a Reusable Solvent Medium for Asymmetric Organocatalytic Michael Addition. Royal Society of Chemistry. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
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Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene. ResearchGate. [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. National Library of Medicine. [Link]
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Enantiomer Separations. LCGC. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. ScienceDirect. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Wiley Online Library. [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
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Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from the 4-Bromophenyl Scaffold
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. trans-4-Bromo-β-nitrostyrene, and its synthetic precursor 4-bromobenzaldehyde, represent a versatile and privileged scaffold for the synthesis of a diverse array of biologically active compounds. The presence of the bromo- and nitro- functionalities provides reactive handles for a multitude of chemical transformations, leading to compounds with significant potential in antimicrobial, anticancer, and anti-inflammatory applications.
This guide provides an in-depth, comparative analysis of the biological activities of key compound classes synthesized from this scaffold. We will delve into the experimental data that underscores their potential and benchmark their performance against established therapeutic agents. Our focus is to not only present the data but to also elucidate the scientific rationale behind the synthetic pathways and screening methodologies, offering a comprehensive resource for researchers in the field.
The Synthetic Hub: From 4-Bromobenzaldehyde to Bioactive Derivatives
The journey from the simple, commercially available 4-bromobenzaldehyde to complex, biologically active molecules is a testament to the power of synthetic organic chemistry. A pivotal reaction in this journey is the Claisen-Schmidt condensation, which couples an aromatic aldehyde with a ketone to form a chalcone. These α,β-unsaturated ketones are not only bioactive in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines. Furthermore, 4-bromobenzaldehyde is a direct precursor to trans-4-bromo-β-nitrostyrene via the Henry reaction, and can also be readily converted to Schiff bases.
Caption: Synthetic routes from 4-bromobenzaldehyde.
Part 1: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibacterial and antifungal agents. Derivatives of the 4-bromophenyl scaffold, particularly Schiff bases, have demonstrated promising antimicrobial properties.
Schiff Bases: A Privileged Antimicrobial Scaffold
Schiff bases, characterized by an azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. Their biological activity is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes and receptors in microorganisms.
Experimental Protocol: Synthesis and Antimicrobial Screening of Schiff Bases
-
Synthesis: Equimolar amounts of 4-bromobenzaldehyde and a primary amine (e.g., p-aminophenol) are refluxed in ethanol with a catalytic amount of glacial acetic acid.[1][2] The reaction progress is monitored by thin-layer chromatography. The resulting Schiff base precipitates upon cooling and is purified by recrystallization.
-
Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Caption: Workflow for antimicrobial susceptibility testing.
Comparative Performance Data: Schiff Bases vs. Standard Antibiotics
The following table summarizes the antimicrobial activity of representative Schiff bases derived from substituted benzaldehydes against common pathogenic bacteria, with Ciprofloxacin serving as a standard for comparison.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivative (from 4-nitrobenzaldehyde) | Escherichia coli | 250 | [1][2] |
| Staphylococcus aureus | 62.5 | [1][2] | |
| Ciprofloxacin | Escherichia coli | 15.62 | [3] |
| Staphylococcus aureus | 0.25 | [4] | |
| Kanamycin | Escherichia coli | 3.9 | [5] |
| Staphylococcus aureus | - | ||
| Bromophenol Derivative | Staphylococcus aureus | 12-24 | [6] |
| MRSA | 12-24 | [6] |
Insights and Causality: The data indicates that while the synthesized Schiff bases exhibit antimicrobial activity, their potency is generally lower than that of established antibiotics like Ciprofloxacin. The presence of a nitro group in the benzaldehyde moiety of the Schiff base appears to contribute to its activity against S. aureus. The bromophenol derivatives show promising activity against both susceptible and resistant strains of S. aureus, suggesting that the halogen substituent plays a crucial role in the antimicrobial mechanism, potentially through disruption of the bacterial cell membrane or inhibition of essential enzymes.
Part 2: Anticancer Activity
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Chalcones, readily synthesized from 4-bromobenzaldehyde, have emerged as a promising class of compounds with potent cytotoxic effects against a wide range of cancer cell lines.
Chalcones: A Privileged Scaffold in Oncology
Chalcones are characterized by a 1,3-diaryl-2-propen-1-one core structure. Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways crucial for cancer cell survival and growth.[7][8]
Experimental Protocol: Synthesis and In Vitro Cytotoxicity Screening of Chalcones
-
Synthesis (Claisen-Schmidt Condensation): 4-Bromobenzaldehyde is reacted with an appropriate acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[9] The resulting chalcone is typically a solid that can be purified by crystallization.
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized chalcones for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Caption: Workflow for MTT cytotoxicity assay.
Comparative Performance Data: Chalcones vs. Doxorubicin
The following table presents the IC50 values of representative chalcones against various human cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin as a comparator.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative (Compound 25) | MCF-7 (Breast) | < 20 µg/mL | [7][10] |
| HT-29 (Colon) | < 20 µg/mL | [7][10] | |
| Chalcone Derivative (Compound 33) | MCF-7 (Breast) | 1.33 | [8] |
| Chalcone-1,2,3-triazole hybrid (Compound 36) | A549 (Lung) | 1.3-186.2 | [11] |
| HeLa (Cervical) | 1.3-186.2 | [11] | |
| HepG2 (Liver) | 1.3-186.2 | [11] | |
| Doxorubicin | MCF-7 (Breast) | ~1 | [7] |
| A549 (Lung) | 28.3 µg/mL | [8] | |
| HepG2 (Liver) | 21.6 µg/mL | [8] |
Insights and Causality: The synthesized chalcones demonstrate significant cytotoxic activity against a range of cancer cell lines, with some derivatives exhibiting potency comparable to or even exceeding that of doxorubicin. The structure-activity relationship studies often reveal that the nature and position of substituents on the aromatic rings of the chalcone scaffold are critical for their anticancer efficacy. For instance, the introduction of methoxy groups and the hybridization with other pharmacologically active moieties like triazoles can enhance the cytotoxic potential.[8][11] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[7]
Part 3: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles remains a key research area. Pyrazoline derivatives, accessible from chalcone intermediates, have shown considerable promise as anti-inflammatory agents.
Pyrazolines: Heterocyclic Scaffolds with Anti-inflammatory Potential
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Experimental Protocol: Synthesis and In Vivo Anti-inflammatory Screening of Pyrazolines
-
Synthesis: Chalcones derived from 4-bromobenzaldehyde are reacted with hydrazine hydrate or its derivatives in a suitable solvent, such as ethanol or acetic acid, to yield the corresponding pyrazoline derivatives.[12][13]
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):
-
Administer the synthesized pyrazoline derivatives orally or intraperitoneally to a group of rats.
-
After a specific time interval (e.g., 30 or 60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).
-
Caption: Workflow for carrageenan-induced paw edema assay.
Comparative Performance Data: Pyrazolines vs. Standard Anti-inflammatory Drugs
The following table compares the anti-inflammatory activity of representative pyrazoline derivatives with commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Drug | Assay | Activity | Reference |
| Pyrazoline Derivative (NJD1) | Carrageenan-induced paw edema | 30.10% inhibition | [14] |
| Pyrazoline Derivative (2d) | Carrageenan-induced paw edema | Greater inhibition than indomethacin | [12][13][15] |
| Celecoxib | Carrageenan-induced paw edema | 39.02% inhibition | [14] |
| COX-2 Inhibition | Potent and selective | [2] | |
| Indomethacin | Carrageenan-induced paw edema | Potent inhibition | [12][13][15] |
| Diclofenac | COX Inhibition | Standard drug | [16] |
Insights and Causality: The pyrazoline derivatives exhibit significant in vivo anti-inflammatory activity, with some compounds demonstrating potency comparable to or even exceeding that of established drugs like indomethacin and celecoxib. The structure-activity relationship studies suggest that the nature of the substituents on the aryl rings of the pyrazoline scaffold plays a crucial role in their anti-inflammatory efficacy. The mechanism of action is often attributed to the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[2][17] This selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait, as it may lead to a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.
Conclusion
The 4-bromophenyl scaffold, readily available from trans-4-bromo-β-nitrostyrene and 4-bromobenzaldehyde, serves as an exceptionally versatile platform for the synthesis of a wide range of biologically active compounds. The derivatives, including Schiff bases, chalcones, and pyrazolines, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The comparative data presented in this guide, benchmarked against established therapeutic agents, underscores the promise of these compounds in drug discovery and development. Further optimization of these lead structures, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds the key to unlocking their full therapeutic potential.
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A Comparative Guide to the Synthesis of trans-4-bromo-beta-nitrostyrene: A Literature Review of Reported Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-bromo-β-nitrostyrene is a valuable synthetic intermediate in organic chemistry, serving as a precursor for a wide range of pharmaceuticals and fine chemicals. Its reactivity, largely dictated by the electron-withdrawing nitro group conjugated with the styrenyl system, makes it a versatile building block. The efficiency of its synthesis is paramount for cost-effective and sustainable chemical production. This guide provides a comprehensive comparison of the most common synthetic routes to trans-4-bromo-β-nitrostyrene, with a focus on reported yields and an in-depth analysis of the underlying chemical principles.
The predominant method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[1] Variations in catalysts, solvents, and reaction conditions significantly impact the yield and purity of the final product.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route for trans-4-bromo-β-nitrostyrene is a critical decision that balances reaction efficiency, cost, safety, and environmental impact. Below is a summary of reported yields for various catalytic systems employed in the synthesis of β-nitrostyrenes, with specific data for halogenated analogues where available.
| Catalytic System | Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Time | Reported Yield (%) | Reference(s) |
| Primary Amine | 4-Chlorobenzaldehyde | Nitromethane | Acetic Acid | 70-80 | Not Specified | 81-99 | [2][3] |
| Sodium Hydroxide | Benzaldehyde | Nitromethane | Methanol | 10-15 | Not Specified | 80-83 | [4][5] |
| Ammonium Acetate | 4-Chlorobenzaldehyde | Nitromethane | Acetic Acid | 100 (reflux) | 6 h | 82 | [6] |
| Copper(II) Tetrafluoroborate / Iodine | 4-Bromostyrene | Sodium Nitrite | Acetonitrile | Room Temp. | 7 h | 31-72 | [7] |
| Microwave-Assisted (K2CO3/Al2O3) | Substituted Benzaldehydes | Nitromethane | Solvent-free | Microwave | Short | Not Specified | [8] |
Reaction Schematics and Workflow
The general synthetic pathway for trans-4-bromo-β-nitrostyrene via the Henry reaction is depicted below. The reaction proceeds through a nitroaldol addition intermediate, which subsequently undergoes dehydration to form the final product.
Caption: General workflow for the synthesis of this compound.
In-Depth Analysis of High-Yielding Protocols
Primary Amine Catalysis in Acetic Acid
This method stands out for its high reported yields (81-99%) for similar halogenated β-nitrostyrenes and its operational simplicity.[2][3] The use of a primary amine, such as benzylamine, in an acetic acid solvent at elevated temperatures (70-80°C) provides an efficient route to the desired product.
Causality Behind Experimental Choices:
-
Primary Amine Catalyst: The primary amine reacts with the aldehyde to form an iminium ion intermediate. This intermediate is more electrophilic than the starting aldehyde, thus accelerating the nucleophilic attack by the nitronate anion (formed by deprotonation of nitromethane by the amine).
-
Acetic Acid Solvent: Acetic acid serves multiple roles. It acts as a solvent, protonates the intermediate nitroalkoxide to form the nitroalcohol, and facilitates the final dehydration step to the alkene.
-
Elevated Temperature (70-80°C): The increased temperature drives the dehydration of the initially formed nitroaldol adduct, pushing the equilibrium towards the final product. This temperature range is also cited as being within an industrially safe limit for reactions involving nitromethane.[3]
Experimental Protocol (Adapted from literature for 4-chlorobenzaldehyde): [3]
-
To a solution of 4-bromobenzaldehyde (1 equivalent) in glacial acetic acid, add a primary amine catalyst (e.g., benzylamine, 0.2-1.5 equivalents).
-
Heat the mixture to 70-80°C with stirring.
-
Slowly add nitromethane (2-3 equivalents) to the heated solution over a period of 1-2 hours.
-
Maintain the reaction mixture at 70-80°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure trans-4-bromo-β-nitrostyrene.
Classical Henry Reaction with a Strong Base
The use of a strong base like sodium hydroxide in an alcoholic solvent is a classic and effective method for synthesizing β-nitrostyrenes, with reported yields in the range of 80-83% for the unsubstituted analogue.[4][5]
Causality Behind Experimental Choices:
-
Sodium Hydroxide: A strong base is required to deprotonate nitromethane, which has a pKa of approximately 10.2 in water, to form the nucleophilic nitronate anion.
-
Methanol Solvent: Methanol is a common solvent for this reaction as it can dissolve the reactants and the base.
-
Low Temperature (10-15°C): The initial condensation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products. The subsequent dehydration is typically acid-catalyzed.
Experimental Protocol (Adapted from literature for benzaldehyde): [4]
-
In a flask equipped with a mechanical stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) and nitromethane (1-1.2 equivalents) in methanol.
-
Cool the mixture in an ice bath to 10-15°C.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.05 equivalents) while maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.
-
Pour the reaction mixture into a stirred solution of dilute hydrochloric acid to neutralize the base and induce dehydration.
-
The precipitated crude product is collected by filtration, washed with water, and recrystallized from ethanol.
Conclusion
The synthesis of trans-4-bromo-β-nitrostyrene can be achieved through several variations of the Henry reaction with generally good to excellent yields. For achieving the highest yields, the use of a primary amine catalyst in acetic acid at elevated temperatures appears to be the most promising method, with reported yields of up to 99% for analogous compounds.[3] The classical approach using a strong base like sodium hydroxide also provides high yields and is a well-established procedure. The choice of method will ultimately depend on the specific requirements of the researcher, considering factors such as scale, available reagents, and desired purity. Further optimization of reaction conditions for each method could potentially lead to even higher yields and improved process efficiency.
References
- BenchChem. (2025). trans-beta-Nitrostyrene.
- Campaña, A. G., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-982.
-
Beilstein Journals. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Nitrostyrene Synthesis: Maximizing Yields in Drug Discovery and Chemical Research.
- Google Patents. (n.d.). US8067647B2 - Method for producing β-nitrostyrene compound.
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The Hive Methods Discourse. (n.d.). High-yielding nitrostyrene catalyst. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]
- National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central.
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ResearchGate. (2025). The Rapid Synthesis of β-Nitrostyrenes under Microwave Irradiation Without Solvent. Retrieved from [Link]
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Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f.... Retrieved from [Link]
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Amerigo Scientific. (n.d.). trans-4-Bromo-β-nitrostyrene (99%). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Alkenylation of Alcohols with β-Nitrostyrenes via a Radical Addition-Elimination Process. Retrieved from [Link]
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Chemdad Co. (n.d.). This compound. Retrieved from [Link]
- A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Inform
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Safety Operating Guide
trans-4-Bromo-beta-nitrostyrene proper disposal procedures
An Expert Guide to the Safe Disposal of trans-4-Bromo-beta-nitrostyrene
For the conscientious researcher, the lifecycle of a chemical does not end with the acquisition of experimental data. The safe and responsible disposal of laboratory reagents is a critical aspect of our work, safeguarding both personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, a halogenated nitroalkene. As a Senior Application Scientist, my objective is to provide a framework that is not only procedurally sound but also rooted in the chemical principles that govern the reactivity and potential hazards of this compound.
PART 1: Hazard Identification and Risk Assessment
Understanding the intrinsic properties of this compound is the foundation of its safe management. The molecule contains three key functional groups: a brominated aromatic ring, an alkene (double bond), and a nitro group. This combination makes it a reactive Michael acceptor and necessitates careful handling.[1][2]
Based on available safety data, this compound is classified with the following hazards:
The compound is a yellow crystalline solid with a melting point of 148-150 °C. Due to its irritating properties and potential for toxicity, all handling and disposal procedures must be conducted within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable. The following table outlines the minimum required PPE for handling this compound waste.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of chemical waste and treatment reagents, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 dust mask or respirator. | Required when handling the solid powder to prevent inhalation of airborne particles, which may cause respiratory tract irritation.[5] |
PART 2: Waste Segregation and Preliminary Storage
Proper segregation is the first step in the disposal workflow. It prevents inadvertent and potentially dangerous reactions between incompatible waste streams.
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves), should be placed in a dedicated, sealable, and clearly labeled hazardous waste container.[6]
-
Labeling: The container must be labeled "Halogenated Organic Waste" and explicitly list "this compound." The appropriate hazard pictograms (e.g., exclamation mark for irritant) must be present.
-
Storage: The sealed waste container should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, or reducing agents, pending chemical treatment.
PART 3: Chemical Neutralization Protocol
Direct disposal of reactive organic molecules is environmentally irresponsible. The following protocol is designed to chemically alter this compound, reducing its reactivity and potential toxicity. This procedure is based on the known reactivity of the nitroalkene functional group and involves a sequential reduction and oxidation process.
Causality of the Protocol: The primary reactive center of the molecule is the electron-deficient nitroalkene moiety. The first step uses a reducing agent, sodium borohydride, to saturate the C=C double bond and reduce the nitro group.[7] This eliminates the Michael acceptor character of the molecule. The subsequent oxidation with sodium hypochlorite (bleach) aims to break down the resulting saturated, less reactive organic structure into smaller, more oxidized, and generally less harmful fragments.
Experimental Methodology
-
Setup: In a chemical fume hood, place a beaker or flask of appropriate size (at least 5 times the volume of your waste solution) on a magnetic stir plate. Add a stir bar.
-
Solubilization: Dilute the this compound waste with a suitable alcohol solvent (e.g., ethanol or isopropanol) to ensure it is fully dissolved. Keep the concentration low (ideally <5% w/v) to moderate the reaction rate.
-
Step A: Reduction:
-
While stirring the solution, slowly add a 10% solution of sodium borohydride (NaBH₄) in water. Caution: This reaction can generate hydrogen gas and is exothermic. Control the rate of addition to keep any temperature increase manageable.
-
Continue adding the NaBH₄ solution until the characteristic yellow color of the nitrostyrene fades, indicating the destruction of the chromophore. Stir for an additional 60 minutes to ensure the reaction is complete.
-
-
Step B: Oxidation:
-
Slowly and carefully add commercial bleach (sodium hypochlorite, ~5-8%) to the reaction mixture. This step is also exothermic. Add the bleach portion-wise, monitoring the temperature.
-
Continue adding bleach until a slight excess is present, which can be confirmed using potassium iodide-starch test paper (a positive test turns the paper blue/black).
-
-
Step C: Quenching Excess Oxidant:
-
Neutralize the excess sodium hypochlorite by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the KI-starch test is negative.
-
-
Step D: pH Neutralization:
-
Check the pH of the final solution using pH paper. Adjust the pH to between 6.0 and 8.0 using dilute hydrochloric acid or sodium bicarbonate as needed.[8]
-
-
Final Collection: Transfer the treated, neutralized aqueous solution to a new, clearly labeled hazardous waste container for final pickup.
Disposal Workflow Diagram
Caption: Workflow for the chemical neutralization of this compound waste.
PART 4: Final Disposal and Verification
Even after chemical treatment, the resulting aqueous solution must be handled as hazardous waste. Under no circumstances should the treated or untreated waste be poured down the drain. [6]
The final, neutralized solution should be collected in a robust, sealed container labeled "Treated Halogenated Organic Waste." Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. This final step is crucial for regulatory compliance and serves as the ultimate validation of a safe disposal protocol.
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest standards of safety, scientific integrity, and environmental responsibility.
References
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This compound | C8H6BrNO2 | CID 688204 . PubChem. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. [Link]
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Waste Disposal Information . Organic Syntheses. [Link]
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Bromine water - disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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SAFETY DATA SHEET . Washington State University - Environmental Health & Safety. [Link]
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Nitrostyrene . Organic Syntheses Procedure. [Link]
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Bromo-β-nitrostyrene . National Toxicology Program. [Link]
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new/old nitroalkene reduction method . Sciencemadness Discussion Board. [Link]
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Neutralisation reactions . YouTube. [Link]
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Personal protective equipment for handling trans-4-Bromo-beta-nitrostyrene
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of trans-4-Bromo-beta-nitrostyrene. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety. Our commitment is to furnish you with the critical information necessary to handle this compound with the utmost care, building a foundation of trust through scientific integrity and field-proven expertise.
Hazard Identification and Risk Assessment
This compound is a yellow to yellow-green solid compound utilized in various organic synthesis applications.[1] A thorough understanding of its hazard profile is the cornerstone of safe handling.
Primary Hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][4]
The irritant nature of nitrostyrene derivatives stems from their chemical reactivity. The molecule contains an electron-withdrawing nitro group and a bromine atom, making the carbon-carbon double bond susceptible to nucleophilic attack by biological molecules, such as amino acid residues in proteins on the skin, eyes, and respiratory tract. This reactivity is what makes it a useful synthetic building block, but also what necessitates cautious handling.[5]
Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₆BrNO₂ | [2] |
| Molecular Weight | 228.04 g/mol | [2] |
| Appearance | Yellow to yellow-green solid/powder | [1] |
| Melting Point | 148-150 °C | [5] |
| InChI Key | LSGVHLGCJIBLMB-AATRIKPKSA-N | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
Currently, neither the Occupational Safety and Health Administration (OSHA) nor the American Conference of Governmental Industrial Hygienists (ACGIH) has established specific occupational exposure limits for this compound.[6] Therefore, a conservative approach of minimizing all routes of exposure is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4-5 mil thickness). Inspect for integrity before each use and replace immediately if contaminated. | Nitrile provides good resistance to a range of chemicals and is preferable to latex, to which some individuals have allergies. Thicker gloves offer better protection against incidental contact.[4][7] |
| Eye and Face Protection | ANSI Z87 certified chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. | This compound causes serious eye irritation.[2][3] Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required when handling the solid outside of a certified chemical fume hood to prevent inhalation of airborne particles. | As a solid that can form dust, inhalation is a primary exposure risk leading to respiratory irritation.[4][5] |
| Protective Clothing | A knee-length laboratory coat, long pants, and fully enclosed shoes are required. For larger quantities, a chemically resistant apron is recommended. | This prevents skin contact from spills or dust. Contaminated clothing should be removed immediately and laundered by a professional service, not taken home.[3] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. All work with this compound should be conducted within a certified chemical fume hood to control dust and vapors.[8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Cover the work surface with disposable plastic-backed absorbent paper to contain any minor spills and facilitate cleanup.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before bringing the chemical into the work area.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[10]
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a micro-spatula to gently handle the powder, avoiding any actions that could generate dust. Do not scoop aggressively or pour from a height.
-
If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound. A standard procedure is to rinse with a suitable organic solvent (such as ethanol or acetone), followed by washing with soap and water.[11]
-
Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent paper) in a designated, sealed hazardous waste container.
-
Wipe down the work surface within the fume hood with a damp cloth or towel, then dispose of the cloth as hazardous waste.
-
Remove PPE in the correct order (gloves first, then lab coat, then eye/face protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Spill Management and Emergency Response
Preparedness is key to effectively managing a chemical spill. A spill kit compatible with irritant solids should be readily available.
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal Plan
All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including excess reagent, contaminated gloves, absorbent paper, and plasticware, in a clearly labeled, leak-proof container with a secure lid.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[10] Do not pour any waste down the drain.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program. (1992). Bromo- -nitrostyrene. U.S. Department of Health and Human Services. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (2018, December 13). Irritants. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Iwai, K., et al. (2025, October 14). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. Retrieved from [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]
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Organic Syntheses. Nitrostyrene. Retrieved from [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019, October 3). Standard Operating Procedure for Equipment Decontamination. Retrieved from [Link]
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- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
